molecular formula C8H8ClNO B7785604 1-(4-Chlorophenyl)ethanone oxime

1-(4-Chlorophenyl)ethanone oxime

Cat. No.: B7785604
M. Wt: 169.61 g/mol
InChI Key: KAXTWDXRCMICEQ-POHAHGRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)ethanone oxime is a useful research compound. Its molecular formula is C8H8ClNO and its molecular weight is 169.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorophenyl)ethanone oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorophenyl)ethanone oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(NZ)-N-[1-(4-chlorophenyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-6(10-11)7-2-4-8(9)5-3-7/h2-5,11H,1H3/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXTWDXRCMICEQ-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/O)/C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956-39-4
Record name Acetophenone, 4'-chloro-, oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001956394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Chlorophenyl)ethanone Oxime (CAS 1956-39-4)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(4-Chlorophenyl)ethanone oxime, a versatile chemical intermediate with significant potential in synthetic chemistry and drug discovery. Drawing upon established principles and spectral data, this document delves into the compound's properties, synthesis, reactivity, and potential applications, offering valuable insights for professionals in the field.

Core Chemical and Physical Properties

1-(4-Chlorophenyl)ethanone oxime, also known as p-chloroacetophenone oxime, is a solid, crystalline compound at room temperature. It is characterized by its molecular formula C8H8ClNO and a molecular weight of 169.61 g/mol .[1] The presence of the chlorine atom on the phenyl ring and the oxime functional group are key determinants of its chemical behavior and reactivity.

Data Presentation: Physicochemical Properties
PropertyValueSource
CAS Number 1956-39-4[1]
Molecular Formula C8H8ClNO[1]
Molecular Weight 169.61 g/mol [1]
Physical State White to light yellow powder/crystal
Melting Point 93.0 to 97.0 °C
Purity >95.0% (GC)
Storage Temperature Room temperature, recommended in a cool, dark place (<15°C) under inert gas.

Synthesis and Structural Elucidation

The synthesis of 1-(4-Chlorophenyl)ethanone oxime is a standard laboratory procedure involving the condensation of a ketone with hydroxylamine. This reaction is a cornerstone of organic chemistry for the formation of oximes, which are valuable intermediates in various synthetic transformations.[2]

Experimental Protocol: Synthesis of 1-(4-Chlorophenyl)ethanone Oxime

A common and efficient method for the synthesis of 1-(4-Chlorophenyl)ethanone oxime involves the reaction of 1-(4-chlorophenyl)ethanone with hydroxylamine hydrochloride in the presence of a base.[3]

Materials:

  • 1-(4-chlorophenyl)ethanone

  • Hydroxylamine hydrochloride

  • Pyridine or other suitable base

  • Ethanol or other suitable solvent

Procedure:

  • Dissolve 1-(4-chlorophenyl)ethanone in ethanol in a round-bottomed flask.

  • Add an equimolar amount of hydroxylamine hydrochloride to the solution.

  • Slowly add pyridine to the mixture while stirring. The pyridine acts as a base to neutralize the HCl formed during the reaction.

  • The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

  • Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is isolated by pouring the reaction mixture into water, leading to the precipitation of the oxime.

  • The solid product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Causality: The nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the ketone. Subsequent proton transfers and elimination of a water molecule result in the formation of the C=N double bond characteristic of an oxime. The presence of a base is crucial to deprotonate the hydroxylamine hydrochloride, generating the more nucleophilic free hydroxylamine.

Structural Isomerism and Conformation

1-(4-Chlorophenyl)ethanone oxime can exist as a mixture of (E)- and (Z)- isomers due to the restricted rotation around the C=N double bond. The (E) conformation is generally the more stable isomer.[4] X-ray crystallography studies on derivatives of this oxime have confirmed the E conformation of the C=N bond.[4]

Visualization: Chemical Structure of 1-(4-Chlorophenyl)ethanone Oxime

Caption: Chemical structure of 1-(4-Chlorophenyl)ethanone oxime.

Spectral Characterization

The identity and purity of 1-(4-Chlorophenyl)ethanone oxime are confirmed through various spectroscopic techniques.

Data Presentation: Spectroscopic Data
TechniqueKey FeaturesSource
¹H NMR (400 MHz, CDCl₃) δ 9.10 (br s, 1H, OH), 7.50-7.20 (m, 4H, Ar-H), 2.25 (s, 3H, CH₃)[5]
¹³C NMR (101 MHz, CDCl₃) δ 157.1, 136.8, 132.7, 130.1, 127.0, 15.9[5]
IR (KBr, cm⁻¹) 3294, 3238, 3145, 3092, 3072, 3055, 2932, 1575, 1435, 1368, 1315, 1025, 925, 745, 721[5]
HRMS (ESI+) m/z 170.0373 (Calcd. for [M+H]⁺: 170.0372)[5]

Expert Insight: The broad singlet in the ¹H NMR spectrum around 9.10 ppm is characteristic of the oxime hydroxyl proton. The multiplet between 7.20 and 7.50 ppm corresponds to the aromatic protons of the chlorophenyl ring, and the singlet at 2.25 ppm is indicative of the methyl group protons. The IR spectrum shows characteristic broad bands for the O-H stretch and a C=N stretching vibration.

Chemical Reactivity and Synthetic Utility

The reactivity of 1-(4-Chlorophenyl)ethanone oxime is primarily centered around the oxime functional group and the aromatic ring.

Reactions of the Oxime Group:

  • Beckmann Rearrangement: A hallmark reaction of ketoximes, the Beckmann rearrangement of 1-(4-chlorophenyl)ethanone oxime would yield N-(4-chlorophenyl)acetamide under acidic conditions. This reaction is a valuable method for the synthesis of amides.

  • Reduction: The oxime can be reduced to the corresponding primary amine, 1-(4-chlorophenyl)ethanamine, using various reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This provides a route to chiral amines, which are important building blocks in pharmaceutical synthesis.

  • Hydrolysis: Under acidic conditions, the oxime can be hydrolyzed back to the parent ketone, 1-(4-chlorophenyl)ethanone, and hydroxylamine. This reaction is often used for the deprotection of carbonyl groups.

Reactions of the Aromatic Ring:

The chlorophenyl group is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atom. However, nucleophilic aromatic substitution may be possible under specific conditions.

Visualization: Reactivity of 1-(4-Chlorophenyl)ethanone Oxime

A 1-(4-Chlorophenyl)ethanone Oxime B N-(4-chlorophenyl)acetamide A->B Beckmann Rearrangement C 1-(4-Chlorophenyl)ethanamine A->C Reduction D 1-(4-Chlorophenyl)ethanone A->D Hydrolysis

Caption: Key reactions of 1-(4-Chlorophenyl)ethanone oxime.

Applications in Drug Development and Research

Oximes are a significant class of compounds in medicinal chemistry, with applications as antidotes for organophosphate poisoning and as intermediates in the synthesis of various pharmacologically active molecules.[6][7] The oxime functional group is present in several FDA-approved drugs, particularly in the cephalosporin class of antibiotics.[7]

While specific applications of 1-(4-Chlorophenyl)ethanone oxime in drug development are not extensively documented in publicly available literature, its structural motifs are of interest. The 4-chlorophenyl group is a common substituent in many drug molecules. The oxime functionality provides a versatile handle for further chemical modifications, allowing for the exploration of a wide chemical space in the search for new therapeutic agents.[8][9] For instance, deuterated versions of related compounds are used as tracers and internal standards in quantitative analysis.[10]

Safety and Handling

1-(4-Chlorophenyl)ethanone oxime is classified as harmful if swallowed and causes skin and serious eye irritation.[11] It may also cause respiratory irritation.[11][12]

Core Safety Precautions:

  • Handling: Use in a well-ventilated area or under a fume hood.[11][13] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[12][13] Wash hands thoroughly after handling.[11][13]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[12][13]

  • Storage: Store in a cool, well-ventilated place.[13] Keep the container tightly closed.[12][13] It is recommended to store under an inert gas as it may be air-sensitive.

  • In case of exposure:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12][13]

    • Skin: Wash with plenty of soap and water.[12][13]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[12][13]

    • Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[13]

Incompatible Materials: Strong oxidizing agents and strong bases.[13][14]

Conclusion

1-(4-Chlorophenyl)ethanone oxime is a valuable chemical intermediate with well-defined properties and reactivity. Its straightforward synthesis and the versatility of the oxime functional group make it a useful building block for the synthesis of more complex molecules. For researchers and scientists in drug development, this compound offers a scaffold that can be readily modified to explore new chemical entities with potential therapeutic applications. A thorough understanding of its chemical behavior and adherence to proper safety protocols are essential for its effective and safe utilization in a laboratory setting.

References

  • Crystal structure of (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime. [Link]

  • Supporting information - Rsc.org. [Link]

  • Safety data sheet - Pyraclostrobin. BASF. [Link]

  • Figure S13. 1 H NMR spectrum of 1-(4-Chlorophenyl)ethanone oxime (2g). ResearchGate. [Link]

  • Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes Mediated with Iron(II) Acetate: N-(1-(4-Bromophenyl)vinyl)acetamide. Organic Syntheses. [Link]

  • Supporting Information - Scheme S1 The synthetic routes of chalcone derivatives. [Link]

  • Ethanone, 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)-, oxime - Optional[FTIR] - Spectrum. SpectraBase. [Link]

  • 1-(4-chlorophenyl)ethanone oxime (C8H8ClNO). PubChemLite. [Link]

  • p-Chloroacetophenone oxime. CAS Common Chemistry. [Link]

  • Ethanone, 1-(4-chlorophenyl)-. NIST WebBook. [Link]

  • Ethanone, 1-(4-chlorophenyl)-, o-(2-(4-morpholinyl)ethyl)oxime, hydrochloride. PubChemLite. [Link]

  • 1-(4-Chlorophenyl)-ethanone - Optional[17O NMR] - Chemical Shifts. SpectraBase. [Link]

  • Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Cheméo. [Link]

  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PMC. [Link]

  • The Medicinal Properties for FDA-Approved Oximes. Encyclopedia MDPI. [Link]

  • Figure S33. 1 H NMR spectrum of 1-(4-Choloromethylphenyl)ethanone oxime... ResearchGate. [Link]

  • 1-(4-Chlorophenyl)ethanone. Chemsrc. [Link]

  • FDA-Approved Oximes and Their Significance in Medicinal Chemistry. PMC. [Link]

  • Unsubstituted Oximes as Potential Therapeutic Agents. MDPI. [Link]

  • Oxime synthesis by condensation or oxidation. Organic Chemistry Portal. [Link]

  • Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. PMC. [Link]

  • Ethanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook. [Link]

Sources

Structural Characterization and Isomerization of p-Chloroacetophenone Oxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive structural analysis of p-chloroacetophenone oxime (1-(4-chlorophenyl)ethanone oxime), focusing on the stereochemical distinction between its E (anti) and Z (syn) isomers. As a critical intermediate in the synthesis of p-chloroacetanilide via the Beckmann rearrangement, understanding the isomeric ratio and stability of this compound is essential for optimizing yield and purity in pharmaceutical and industrial applications. This document details the synthesis, spectroscopic identification (NMR, IR), and stereospecific reactivity of the isomers.[1]

Chemical Structure and Stereochemistry[1][2]

p-Chloroacetophenone oxime exists as two geometrical isomers due to the restricted rotation around the carbon-nitrogen double bond (C=N). The stereochemistry is defined using the Cahn-Ingold-Prelog (CIP) priority rules.

Nomenclature and Configuration

For oximes, the configuration is determined by the position of the hydroxyl group (-OH) relative to the group with higher priority on the imine carbon.

  • Priority on Nitrogen: -OH > Lone Pair.

  • Priority on Carbon: 4-Chlorophenyl > Methyl (-CH₃).

The Isomers:

  • (E)-Isomer (Anti-phenyl): The hydroxyl group and the 4-chlorophenyl group are on opposite sides. Consequently, the hydroxyl group is syn (on the same side) to the methyl group. This is the thermodynamically favored isomer due to the steric bulk of the phenyl ring.

  • (Z)-Isomer (Syn-phenyl): The hydroxyl group and the 4-chlorophenyl group are on the same side. The hydroxyl group is anti to the methyl group.

Thermodynamic Stability

The E-isomer is generally more stable than the Z-isomer. Steric repulsion between the lone pair on the nitrogen and the phenyl ring in the E-isomer is less destabilizing than the steric clash between the hydroxyl group and the phenyl ring in the Z-isomer.

Synthesis and Separation

Synthesis Protocol

The standard synthesis involves the condensation of p-chloroacetophenone with hydroxylamine hydrochloride in the presence of a base (typically sodium hydroxide or sodium acetate).

Reaction:



This reaction typically yields a mixture of isomers, predominantly the E-isomer (ratio often >9:1).

Experimental Procedure
  • Reagents: Dissolve p-chloroacetophenone (15.4 g, 0.1 mol) in ethanol (50 mL).

  • Addition: Add a solution of hydroxylamine hydrochloride (10.4 g, 0.15 mol) and sodium acetate (20 g) in water (30 mL).

  • Reflux: Heat the mixture under reflux for 2-3 hours.

  • Isolation: Cool the mixture and pour into ice-cold water (200 mL). The oxime precipitates as a white solid.[2]

  • Purification: Filter the solid, wash with water, and recrystallize from aqueous ethanol to enrich the E-isomer.

Separation of Isomers

While the E-isomer crystallizes readily, the Z-isomer can be enriched from the mother liquor or separated via column chromatography using silica gel (eluent: ethyl acetate/hexane). However, in acidic media, the isomers can interconvert, establishing an equilibrium.

Spectroscopic Characterization

Distinguishing between E and Z isomers is most reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, exploiting the anisotropic effect of the hydroxyl group.

Proton NMR ( H NMR)

The chemical shift of the methyl protons is the diagnostic marker. Protons syn (cis) to the oxime hydroxyl group are generally deshielded (shifted downfield) relative to those anti (trans).

Feature(E)-Isomer (Major)(Z)-Isomer (Minor)
Configuration OH syn to MethylOH anti to Methyl
Methyl (-CH₃) Shift

2.20 – 2.30 ppm (Singlet)

2.10 – 2.18 ppm (Singlet)
Aromatic Protons Ortho-protons show distinct shifts due to OH proximityOrtho-protons shielded relative to E

Note: Exact shifts depend on the solvent (typically CDCl₃ or DMSO-d₆).

Infrared Spectroscopy (IR)
  • O-H Stretch: Broad band at 3200–3300 cm⁻¹.

  • C=N Stretch: Sharp peak at 1600–1620 cm⁻¹.

  • N-O Stretch: ~930 cm⁻¹.

Physical Properties
  • Melting Point (E-isomer): 97–99 °C.

  • Melting Point (Mixture): Typically 93–96 °C.

  • Solubility: Soluble in ethanol, methanol, chloroform; sparingly soluble in water.

Reactivity: The Beckmann Rearrangement[4][5][6][7]

The definitive chemical proof of configuration is the Beckmann Rearrangement . This reaction is stereospecific: the group anti (trans) to the hydroxyl leaving group migrates to the nitrogen.

Mechanistic Pathway
  • Protonation: The OH group is protonated by acid (e.g., H₂SO₄, PCl₅).

  • Migration: The anti-substituent migrates to the nitrogen simultaneously as water leaves.

  • Hydrolysis: The resulting nitrilium ion is trapped by water to form an amide.

Product Analysis
  • From (E)-Isomer: The 4-chlorophenyl group is anti to the OH.

    • Migration: 4-Chlorophenyl migrates.

    • Product: N-(4-chlorophenyl)acetamide (p-Chloroacetanilide ).[3]

  • From (Z)-Isomer: The Methyl group is anti to the OH.

    • Migration: Methyl migrates.[4]

    • Product: N-methyl-4-chlorobenzamide.

Since the standard synthesis yields the E-isomer and the standard rearrangement product is p-chloroacetanilide, this confirms the E-configuration of the major isolated oxime.

Visualizations

Diagram 1: Synthesis and Isomeric Equilibrium

This diagram illustrates the formation of the oxime and the equilibrium between E and Z forms.

Synthesis Start p-Chloroacetophenone (Ketone) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagents NH2OH·HCl NaOH / EtOH Reagents->Intermediate E_Isomer (E)-Oxime (Major Product) OH syn to Me Intermediate->E_Isomer - H2O (Fast) Z_Isomer (Z)-Oxime (Minor Product) OH anti to Me Intermediate->Z_Isomer - H2O E_Isomer->Z_Isomer Acid/H+ Isomerization

Caption: Synthesis pathway showing the preferential formation of the (E)-isomer and potential acid-catalyzed equilibration.

Diagram 2: Beckmann Rearrangement Specificity

This diagram details the stereospecific migration pathways for both isomers.

Beckmann cluster_E Path A: (E)-Isomer Rearrangement cluster_Z Path B: (Z)-Isomer Rearrangement E_Start (E)-p-Chloroacetophenone Oxime (OH anti to Aryl) E_TS Transition State Aryl Migration E_Start->E_TS H+, -H2O E_Prod p-Chloroacetanilide (N-Aryl Amide) E_TS->E_Prod Tautomerization Z_Start (Z)-p-Chloroacetophenone Oxime (OH anti to Methyl) Z_TS Transition State Methyl Migration Z_Start->Z_TS H+, -H2O Z_Prod N-Methyl-4-chlorobenzamide (N-Alkyl Amide) Z_TS->Z_Prod Tautomerization

Caption: Stereospecific Beckmann rearrangement pathways. Path A represents the major industrial route.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 96172, 4'-Chloroacetophenone oxime. Retrieved from [Link]

  • Chemistry Steps. (2023). The Beckmann Rearrangement Mechanism and Stereochemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Spectroscopic data of oxime derivatives (Supplementary Information). Dalton Transactions. Retrieved from [Link]

  • Org. Synth. (1996). General procedures for oxime synthesis and analysis. Organic Syntheses, Coll. Vol. 9, p.333. Retrieved from [Link]

Sources

Technical Guide: Melting Point Characterization of 1-(4-Chlorophenyl)ethanone Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Analyte: 1-(4-Chlorophenyl)ethanone oxime CAS Registry Number: 1956-39-4 Melting Point Range (Pure): 95.0 – 98.0 °C

This guide defines the physicochemical characterization of 1-(4-Chlorophenyl)ethanone oxime, a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals. The stated melting point range applies to the commercially available high-purity solid, which typically exists as a mixture of E (anti) and Z (syn) isomers.

Critical Safety Distinction: Researchers must strictly distinguish this compound from 2-chloro-1-phenylethanone oxime (CN gas oxime), a chemical warfare agent derivative with a significantly lower melting point (~35–40 °C) and severe lachrymatory properties.

Chemical Profile & Isomerism

The melting point of oximes is heavily influenced by their geometric isomerism across the C=N double bond. While the E-isomer is thermodynamically favored in most acetophenone derivatives due to steric minimization between the phenyl ring and the hydroxyl group, the Z-isomer is often present in the crude synthetic product.

Physicochemical Data Table
PropertySpecification
IUPAC Name N-(1-(4-chlorophenyl)ethylidene)hydroxylamine
Common Synonyms p-Chloroacetophenone oxime; 4'-Chloroacetophenone oxime
Molecular Formula C₈H₈ClNO
Molecular Weight 169.61 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in ethanol, methanol, DMSO; sparingly soluble in water
Isomerism Exists as E (anti) and Z (syn) geometric isomers
Isomer Stability & Interconversion

In solution, acid-catalyzed conditions can induce isomerization. The melting point range of 95–98 °C reflects the eutectic behavior of the standard E/Z mixture obtained from optimized synthesis. Pure isolated isomers may exhibit sharper, distinct melting points, but the mixture is the industry standard for intermediate utility.

Isomerism Ketone 4'-Chloroacetophenone Reaction Oximation (NH2OH·HCl + NaOH) Ketone->Reaction Reflux/EtOH E_Isomer (E)-Isomer (Major Product) Thermodynamically Stable Reaction->E_Isomer Z_Isomer (Z)-Isomer (Minor Product) Kinetic Product Reaction->Z_Isomer Equilibrium Acid-Catalyzed Equilibrium E_Isomer->Equilibrium Z_Isomer->Equilibrium

Figure 1: Reaction pathway showing the formation of E/Z isomers. The E-isomer is generally favored due to steric factors, but commercial samples often contain traces of Z, widening the melting range slightly.

Experimental Protocol: Synthesis, Purification, and Validation

To ensure the melting point data is authoritative, the sample must be generated and validated through a rigorous protocol. The following workflow ensures the removal of the starting ketone (MP ~20 °C) which would drastically depress the observed melting point.

Step 1: Synthesis (Oximation)[1]
  • Reagents: 4'-Chloroacetophenone (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Sodium Hydroxide (2.5 eq).

  • Solvent: Ethanol/Water (3:1 ratio).

  • Procedure: Reflux for 2–3 hours. The basic environment neutralizes the HCl byproduct, driving the equilibrium toward the oxime.

Step 2: Purification (Recrystallization)

Impurities such as unreacted ketone or side-reaction amides must be removed.

  • Solvent Selection: Use Ethanol/Water .

  • Dissolution: Dissolve crude solid in minimal boiling ethanol.

  • Precipitation: Add hot water dropwise until persistent turbidity is observed.

  • Crystallization: Cool slowly to room temperature, then to 4 °C.

  • Drying: Vacuum dry over P₂O₅ or silica gel to remove residual moisture (water depresses MP).

Step 3: Melting Point Determination (Self-Validating)

Do not rely on a single measurement. Use a bracketing standard to validate the thermometer/sensor accuracy.

  • Apparatus: Capillary Melting Point Apparatus (e.g., Stuart SMP30 or equivalent).

  • Calibration Standard: Benzil (Standard MP: 95 °C). This is ideal as it melts exactly at the lower bound of the target analyte's range.

  • Ramp Rate: 1 °C/min near the melting point.

MP_Workflow Start Crude 1-(4-Chlorophenyl)ethanone oxime Purification Recrystallization (Solvent: EtOH/H2O) Start->Purification Drying Vacuum Drying (<1% Moisture Content) Purification->Drying Measurement Measure Sample MP (Ramp 1°C/min) Drying->Measurement Calibration Calibration Check Standard: Benzil (MP 95°C) Calibration->Measurement System Verification Validation Data Validation Measurement->Validation Validation->Purification If wide range (>3°C) Result Confirmed Range: 95.0 - 98.0 °C Validation->Result If sharp range (<2°C)

Figure 2: Workflow for the purification and validation of the melting point. Note the feedback loop: a wide melting range (>3°C) indicates impurity, requiring re-crystallization.

Applications in Drug Development

1-(4-Chlorophenyl)ethanone oxime serves as a versatile pharmacophore scaffold. Its primary utility lies in:

  • Beckmann Rearrangement: Conversion into N-(4-chlorophenyl)acetamide, a precursor for substituted anilines.

  • Reduction: Catalytic hydrogenation yields 1-(4-chlorophenyl)ethylamine, a chiral amine building block used in resolving agents and chiral auxiliaries.

  • Cyclization: Precursor for synthesizing oxazoles and isoxazoles found in COX-2 inhibitors.

References

  • Tokyo Chemical Industry (TCI). 1-(4-Chlorophenyl)-1-ethanone Oxime [mixture of (E)- and (Z)- isomers] Product Specification. Retrieved from

  • Avantor (VWR). 4'-Chloroacetophenone oxime ≥95% for synthesis Specifications. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 96172: p-Chloroacetophenone oxime.[1] Retrieved from

  • Grokipedia. Chloroacetophenone oxime: Structure and Properties. Retrieved from

  • Asian Journal of Chemistry. Theoretical Study on Z/E Selectivity in the Oximation of α-Haloacetophenones. (Contextual reference for isomer stability). Retrieved from

Sources

Whitepaper: Comprehensive Safety, Handling, and Analytical Profiling of 1-(4-Chlorophenyl)ethanone Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of regulatory compliances, but as a mechanistic science. 1-(4-Chlorophenyl)ethanone oxime (CAS: 1956-39-4), commonly referred to as 4-chloroacetophenone oxime, is a highly versatile intermediate utilized in the synthesis of nitric oxide (NO) donors, azirines, and analgesic derivatives. However, its unique physicochemical profile—characterized by a lipophilic halogenated aromatic ring coupled with a reactive oxime moiety—presents specific handling, stability, and toxicological challenges.

This whitepaper provides an in-depth technical guide to the safety data, mechanistic toxicology, and self-validating handling protocols required for researchers and drug development professionals working with this compound.

Chemical Identity & Physicochemical Profiling

Understanding the physical properties of a compound is the first step in predicting its behavior in both biological systems and laboratory environments. The lipophilicity and topological polar surface area (TPSA) directly dictate our choice of solvents and our approach to dermal safety.

Table 1: Physicochemical Properties & Mechanistic Relevance

PropertyValueCausality / Relevance
IUPAC Name N-[1-(4-chlorophenyl)ethylidene]hydroxylamineDefines the core reactive oxime and electrophilic para-chloro substitution.
CAS Number 1956-39-4Unique identifier for SDS tracking and regulatory compliance.
Molecular Weight 169.61 g/mol Low molecular weight facilitates rapid cellular membrane permeation.
Melting Point 93–99 °CSolid at room temperature; requires targeted solubilization for bioassays.
LogP 2.5Lipophilic; dictates the use of non-polar solvents and highlights dermal absorption risks.
TPSA 32.6 ŲIndicates moderate hydrogen-bonding capacity via the hydroxyl (-OH) group, as detailed in the .

Hazard Identification & Mechanistic Toxicology

Standard Safety Data Sheets (SDS) list hazards, but they rarely explain why a compound is hazardous. By understanding the molecular mechanisms of toxicity, we can design more effective safety protocols.

According to safety data from , 1-(4-Chlorophenyl)ethanone oxime carries the GHS07 (Exclamation Mark) pictogram and the signal word Warning .

Table 2: GHS Classification and Mechanistic Rationale

Hazard ClassCodeStatementMechanistic Rationale
Acute Toxicity (Oral) H302Harmful if swallowedHepatic cytochrome P450 oxidation of the oxime can release reactive nitrogen species (NO equivalents), leading to oxidative stress or methemoglobinemia at acute doses.
Skin Irritation H315Causes skin irritationThe lipophilic halogenated ring (LogP 2.5) easily partitions into the stratum corneum, where the electrophilic nature of the compound disrupts lipid bilayers.
Eye Irritation H319Causes serious eye irritationThe oxime hydroxyl group interacts directly with mucosal proteins, triggering localized inflammation and cellular damage.
STOT SE H335May cause respiratory irritationInhalation of fine particulate dust triggers respiratory defense mechanisms and localized mucosal irritation.
Stability and Reactivity Hazards

Oximes are generally stable under ambient conditions but possess latent reactivity. Exposure to strong Brønsted or Lewis acids, combined with thermal stress, can trigger a Beckmann rearrangement . This converts the oxime into the corresponding amide (N-(4-chlorophenyl)acetamide) in a highly exothermic process. Furthermore, as noted in , dry oximates can pose explosion hazards when subjected to rapid pressure changes or air admission under vacuum. Therefore, the compound must be stored tightly sealed under an inert gas (Argon or Nitrogen) at 4°C.

Workflow Visualization: Safe Handling & Analysis

To ensure scientific integrity, every protocol must be a self-validating system. The workflow below illustrates the logical progression from raw solid handling to analytical validation and safe disposal.

SDS_Workflow A 1-(4-Chlorophenyl)ethanone Oxime (Solid) B Gravimetric Dispensing (Inert Atmosphere) A->B Transfer C Solubilization (Ethyl Acetate / CHCl3) B->C Dissolve D HPLC-UV Purity Profiling (Self-Validation) C->D Aliquot 1 E Thermal Analysis (DSC / TGA) C->E Aliquot 2 F Synthesis / Bioassay Application D->F Purity >95% E->F Stable Profile G Waste Segregation & Decontamination F->G Disposal

Fig 1: Self-validating analytical workflow and handling protocol for 1-(4-Chlorophenyl)ethanone oxime.

Self-Validating Experimental Protocols

Protocol 1: Standardized Solubilization and Isomeric Profiling

Objective: To prepare a standardized stock solution while validating the E/Z isomeric ratio and ensuring no hydrolytic degradation has occurred prior to biological assays.

  • Gravimetric Dispensing:

    • Action: In a ductless fume hood equipped with a HEPA filter, weigh 10.0 mg of the oxime using an anti-static analytical balance.

    • Causality: The compound's dust is a known respiratory irritant (H335). Static elimination prevents the aerosolization of fine particulates, protecting the operator and ensuring precise molarity.

  • Solubilization:

    • Action: Transfer the solid to a borosilicate glass vial and add 1.0 mL of HPLC-grade ethyl acetate. Vortex for 30 seconds.

    • Causality: A LogP of 2.5 dictates the use of moderately non-polar solvents. Protic solvents (like water or methanol) are avoided at this stage to prevent base-catalyzed hydrolysis back to the 4-chloroacetophenone precursor.

  • HPLC-UV Validation (The Self-Validating Step):

    • Action: Inject a 5 µL aliquot into an HPLC system equipped with a C18 reverse-phase column. Run a gradient of 40-90% Acetonitrile in Water (0.1% Formic Acid) over 10 minutes. Monitor at 254 nm.

    • Causality: Oximes exist as a thermodynamic mixture of E and Z stereoisomers. This critical step validates the exact isomeric ratio and confirms the absence of the ketone precursor, ensuring that downstream biological data is strictly attributable to the oxime.

Protocol 2: Chemical Quenching and Waste Segregation

Objective: Safe disposal and neutralization of reactive oxime species to prevent environmental contamination and laboratory accidents.

  • Quenching:

    • Action: To any residual oxime solution, add an equal volume of 5% aqueous sodium bicarbonate (NaHCO₃).

    • Causality: Mildly basic conditions stabilize the oxime against acid-catalyzed Beckmann rearrangements, neutralizing potential exothermic risks.

  • Segregation:

    • Action: Transfer the biphasic mixture to a designated "Halogenated Organic Waste" container.

    • Causality: The para-chloro substituent requires specialized incineration at high temperatures to prevent the formation of toxic dioxins. Mixing this with non-halogenated waste violates EPA/RCRA regulations and poses severe environmental hazards.

Emergency Response & Decontamination Logic

Standard first aid dictates washing exposed areas, but the choice of washing agent is critical based on the compound's physicochemical profile.

  • Dermal Exposure: In the event of skin contact, the immediate instinct of a chemist might be to use a solvent like ethanol or acetone to wash off the organic solid. Do not do this. Because 1-(4-Chlorophenyl)ethanone oxime has a LogP of 2.5, ethanol will act as a penetration enhancer, dissolving the solid and driving the lipophilic oxime deeper into the dermis. Instead, flush the area with copious amounts of soap and water for at least 15 minutes to mechanically remove the solid particulates without increasing their dermal permeability.

  • Inhalation: Move the affected individual to fresh air immediately. While the vapor pressure is low at room temperature, inhalation of the solid dust can trigger severe mucosal inflammation (H335). Seek medical attention if respiratory distress persists.

References

  • National Center for Biotechnology Information. "p-Chloroacetophenone oxime | C8H8ClNO | CID 96172". PubChem. Available at: [Link]

  • Bretherick, L. "Bretherick's Handbook of Reactive Chemical Hazards". VDOC. Available at:[Link]

A Comparative Technical Guide to 4-Chloroacetophenone and Its Oxime Derivative

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of 4-chloroacetophenone and its corresponding oxime derivative, 4-chloroacetophenone oxime. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical differences in their chemical structure, physicochemical properties, spectroscopic signatures, and synthetic applications, thereby offering a comprehensive understanding of their respective roles in modern chemical synthesis.

Section 1: The Precursor Molecule: 4-Chloroacetophenone

4-Chloroacetophenone (4-CAP) is an aromatic ketone that serves as a fundamental building block in a multitude of synthetic pathways.[1][2] Its chemical identity is defined by a para-substituted chlorine atom on the phenyl ring, which significantly influences its reactivity.

Molecular and Physicochemical Profile

The presence of the acetyl group and the chlorine atom dictates the physical and chemical behavior of 4-CAP. It is a low-melting solid or a clear, colorless to yellowish liquid at or near room temperature.[1][3] The chlorine atom, being an electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution while the carbonyl group provides a reactive site for nucleophilic addition.

Section 2: The Derivative: 4-Chloroacetophenone Oxime

The transformation of the carbonyl group in 4-CAP into an oxime functional group marks a significant alteration in the molecule's structure and chemical nature. 4-Chloroacetophenone oxime is a white solid synthesized via the condensation reaction of 4-CAP with hydroxylamine.[4] This conversion is a cornerstone of synthetic chemistry, opening avenues to a variety of nitrogen-containing compounds.

Structural Transformation and Isomerism

The most prominent difference is the replacement of the C=O (carbonyl) group with a C=N-OH (oxime) group. This introduces a new stereocenter, leading to the potential for E and Z isomers, which can influence the molecule's biological activity and reactivity in subsequent transformations.

Comparative Physicochemical Properties

The introduction of the hydroxyl group in the oxime derivative significantly impacts its physical properties, most notably its melting point and polarity.

Property4-Chloroacetophenone4-Chloroacetophenone OximeRationale for Difference
CAS Number 99-91-2[3]1956-39-4[5]Unique chemical identity.
Molecular Formula C₈H₇ClO[3]C₈H₈ClNO[4]Addition of a nitrogen and an oxygen atom, and a hydrogen atom.
Molecular Weight 154.59 g/mol [3]169.61 g/mol [4]Corresponds to the change in the molecular formula.
Appearance Clear colorless to yellowish liquid after melting[3]White solid[4]The oxime's ability to form intermolecular hydrogen bonds leads to a more ordered crystalline structure and a higher melting point.
Melting Point 14-18 °C[3]97-99 °C[4]Stronger intermolecular forces (hydrogen bonding) in the oxime require more energy to break.
Boiling Point 232 °C[3]Not applicable (decomposes)The oxime is less volatile due to hydrogen bonding and may decompose at high temperatures.
Solubility Insoluble in water; soluble in alcohol, ether[6][7]Soluble in organic solvents[4]The polar N-OH group increases polarity, but the overall molecule remains largely nonpolar, favoring solubility in organic solvents.
Topological Polar Surface Area (TPSA) 17.1 Ų[8]32.6 Ų[4]The addition of the N-OH group significantly increases the polar surface area.
Spectroscopic Divergence: A Comparative Analysis

The conversion of the ketone to the oxime is readily monitored and confirmed by analyzing the changes in their respective spectroscopic data.

Spectroscopic Data4-Chloroacetophenone4-Chloroacetophenone OximeInterpretation of the Shift
IR Spectrum (cm⁻¹) Strong C=O stretch (~1680-1700)[9]Absence of C=O stretch; presence of O-H stretch (~3100-3600) and C=N stretch (~1640-1690)The disappearance of the strong carbonyl peak and the appearance of the broad O-H and the C=N stretches are definitive indicators of oxime formation.
¹H NMR (ppm) Methyl singlet (~2.6 ppm); Aromatic protons (~7.4-7.9 ppm)[10]Methyl singlet (~2.3 ppm); Aromatic protons (~7.3-7.6 ppm); Broad OH singlet (variable, ~8-12 ppm)[11]The chemical shifts of the methyl and aromatic protons are slightly altered. The key diagnostic signal is the appearance of the exchangeable hydroxyl proton.
¹³C NMR (ppm) Carbonyl carbon (~197 ppm); Methyl carbon (~27 ppm)[10]C=N carbon (~150-160 ppm); Methyl carbon (~12-15 ppm)The highly deshielded carbonyl carbon signal is replaced by the C=N carbon signal at a more upfield position.
Mass Spectrum (m/z) Molecular ion [M]⁺ at 154/156 (due to ³⁵Cl/³⁷Cl isotopes); Key fragment at m/z 139 (loss of CH₃)[12]Molecular ion [M]⁺ at 169/171The molecular ion peak shifts by 15 units, corresponding to the net addition of an -NHOH group and loss of an oxygen atom.

Section 3: The Oximation Reaction: A Practical Workflow

The synthesis of 4-chloroacetophenone oxime is a classic nucleophilic addition-elimination reaction.[13] Understanding the mechanism and the experimental parameters is crucial for achieving high yields and purity.

Mechanistic Insights

The reaction proceeds via a two-step mechanism. First, the nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chloroacetophenone.[14][15] This is followed by a proton transfer and subsequent elimination of a water molecule to form the stable C=N double bond of the oxime.[13] The reaction is typically carried out under mildly acidic or basic conditions.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks and clear endpoints for a reliable synthesis.

Objective: To synthesize 4-chloroacetophenone oxime from 4-chloroacetophenone.

Materials:

  • 4-Chloroacetophenone (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium acetate or Sodium hydroxide (to neutralize HCl)

  • Ethanol and Water (as solvent)

  • Hydrochloric acid (for workup)

Procedure:

  • Dissolution: Dissolve 4-chloroacetophenone (e.g., 15.5 g, ~0.1 mol) in ethanol (50 mL) in a suitable reaction flask.[16]

  • Reagent Preparation: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (e.g., 15 g, ~0.21 mol) in water (30 mL).[16]

  • Reaction Initiation: Add the hydroxylamine hydrochloride solution to the flask containing the 4-chloroacetophenone. To this mixture, add a solution of a base like sodium hydroxide (e.g., 10 g, 0.25 mol) in water (30 mL) to liberate the free hydroxylamine.[16]

  • Reaction and Monitoring: Heat the reaction mixture gently (e.g., reflux for a set time, or heat for 10 minutes) to drive the reaction to completion.[16][17] Monitor the reaction progress using Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.

  • Workup and Precipitation: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water (e.g., 250 mL) to precipitate the crude product.[16]

  • Purification: Acidify the mixture with hydrochloric acid to a pH of 3-5.[16] This step ensures that any unreacted hydroxylamine is protonated and remains dissolved in the aqueous phase.

  • Isolation and Drying: Collect the white solid product by filtration, wash it with cold water to remove any residual salts, and dry it thoroughly. An exemplary yield of crude product is around 15.6 grams.[16]

  • Characterization: Confirm the identity and purity of the product by measuring its melting point (expected: 97-99 °C) and acquiring IR and NMR spectra to compare against reference data.

Workflow and Logic Diagrams

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Final Product A 4-Chloroacetophenone (Ketone) C Nucleophilic Addition & Elimination A->C Ethanol/Water B Hydroxylamine HCl + Base B->C D Precipitation & Filtration C->D Reaction Completion (TLC) E 4-Chloroacetophenone Oxime (Product) D->E Purification

Caption: Synthetic workflow for the oximation of 4-chloroacetophenone.

Section 4: Comparative Applications in Research and Development

The functional group transformation from a ketone to an oxime fundamentally alters the synthetic utility of the molecule, leading to divergent applications in drug development and materials science.

4-Chloroacetophenone as a Versatile Intermediate

4-CAP is a widely used precursor in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its ketone functionality allows for a variety of reactions, including reductions to form alcohols, and various condensation reactions. It serves as a building block for creating more complex molecular architectures.[18][19]

4-Chloroacetophenone Oxime: A Gateway to Novel Functionalities

The oxime derivative is more than just a protected ketone; it is a versatile intermediate in its own right.

  • Pharmacological Potential: O-substituted derivatives of 4-chloroacetophenone oxime have shown analgesic, anti-inflammatory, and antitussive activities.[4] This highlights its role as a key scaffold in medicinal chemistry for developing new therapeutic agents.

  • The Beckmann Rearrangement: The oxime can undergo the Beckmann rearrangement under acidic conditions to yield the corresponding amide, N-(4-chlorophenyl)acetamide.[20][21] This reaction is a powerful tool for nitrogen insertion and is crucial in the synthesis of various compounds, including precursors for drugs like paracetamol.[22][23]

  • Polymer Chemistry: The oxime has been used as a monomer in the creation of polymers with antimicrobial properties, demonstrating its utility in materials science.[4]

G Ketone 4-Chloroacetophenone Oxime 4-Chloroacetophenone Oxime Ketone->Oxime Oximation App1 Pharmaceutical & Agrochemical Building Block Ketone->App1 App2 Precursor for Bioactive Oxime Derivatives (Analgesics) Oxime->App2 App3 Beckmann Rearrangement to Amides Oxime->App3 App4 Antimicrobial Polymers Oxime->App4

Caption: Divergent applications of 4-CAP and its oxime derivative.

Section 5: Conclusion

The distinction between 4-chloroacetophenone and its oxime derivative is a clear illustration of how a single functional group transformation can profoundly impact a molecule's physical properties, spectroscopic signature, and synthetic potential. While 4-chloroacetophenone is a valuable ketone building block, its conversion to the oxime opens up a new realm of chemical possibilities, particularly through the versatile reactivity of the oxime group itself. For researchers in drug development and materials science, a thorough understanding of these differences is essential for informed experimental design and the strategic synthesis of novel compounds.

Section 6: References

  • Beckmann Rearrangement - Master Organic Chemistry. (n.d.). Master Organic Chemistry. Retrieved March 8, 2024, from [Link]

  • Chloroacetophenone oxime. (n.d.). Inxight Drugs. Retrieved March 8, 2024, from [Link]

  • Beckmann Rearrangement. (2025, June 18). Chemistry Steps. Retrieved March 8, 2024, from [Link]

  • Formation of an Oxime from a Ketone. (2015, May 25). YouTube. Retrieved March 8, 2024, from [Link]

  • Pearson, D. E., & Ball, F. L. (n.d.). The Beckmann Rearrangement. The Rearrangement of Some Substituted Acetophenone Oximes in Sulfuric Acid. Scite.ai. Retrieved March 8, 2024, from [Link]

  • Kinetics and mechanism of the Beckmann rearrangement of acetophenone oximes in sulphuric acid. (n.d.). Journal of the Chemical Society B: Physical Organic. Retrieved March 8, 2024, from [Link]

  • 4′-Chloroacetophenone CAS#: 99-91-2. (n.d.). ChemWhat. Retrieved March 8, 2024, from [Link]

  • Synthesis of 4-chloroacetophenone oxime. (n.d.). PrepChem.com. Retrieved March 8, 2024, from [Link]

  • Rzepa, H. (2012, September 23). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. Retrieved March 8, 2024, from [Link]

  • Beckmann rearrangement of acetophenone oximes to the corresponding amides organo-catalyzed by trifluoroacetic acid for. (n.d.). SciSpace. Retrieved March 8, 2024, from [Link]

  • The Dance of Molecules: Unraveling the Oxime Formation Mechanism. (2026, February 18). Oreate AI Blog. Retrieved March 8, 2024, from [Link]

  • STUDIES IN BECKMANN REARRANGEMENT OF SUBSTITUTED BENZOPHENONE AND ACETOPHENONE OXIMES. (2011, October 17). Taylor & Francis. Retrieved March 8, 2024, from [Link]

  • Study of the Beckmann rearrangement of acetophenone oxime over porous solids by means of solid state NMR spectroscopy. (2024, October 29). UPV. Retrieved March 8, 2024, from [Link]

  • 4'-Chloroacetophenone | 99-91-2. (n.d.). J&K Scientific LLC. Retrieved March 8, 2024, from [Link]

  • Wholesale 4′-Chloroacetophenone CAS:99-91-2 Manufacturers and Suppliers. (n.d.). XINDAO. Retrieved March 8, 2024, from [Link]

  • 4′-Chloroacetophenone CAS 99-91-2 Purity >99.0% (GC). (n.d.). Ruifu Chemical. Retrieved March 8, 2024, from [Link]

  • p-Chloroacetophenone oxime. (n.d.). PubChem. Retrieved March 8, 2024, from [Link]

  • A kind of method of synthesizing o-nitroacetophenone compound. (n.d.). Google Patents. Retrieved March 8, 2024, from

  • 4-chloroacetophenone at BMRB. (n.d.). BMRB. Retrieved March 8, 2024, from [Link]

  • .alpha.-(Diphenylphosphoryloxy)-4-chloroacetophenone - Optional[Vapor Phase IR]. (n.d.). SpectraBase. Retrieved March 8, 2024, from [Link]

  • 4'-chloroacetophenone oxime. (n.d.). Stenutz. Retrieved March 8, 2024, from [Link]

  • p-Chloroacetophenone oxime. (n.d.). CAS Common Chemistry. Retrieved March 8, 2024, from [Link]

  • Ethanone, 1-(4-chlorophenyl)-. (n.d.). NIST WebBook. Retrieved March 8, 2024, from [Link]

  • High-Yielding Aqueous Synthesis of Chloroacetophenones and Aroyl Chlorohydrins - Supporting Information. (n.d.). Synfacts. Retrieved March 8, 2024, from [Link]

  • L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved March 8, 2024, from [Link]

  • Figure S13. 1 H NMR spectrum of 1-(4-Chlorophenyl)ethanone oxime (2g). (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

Sources

Biological Activity Profile of p-Chloroacetophenone Oxime Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The p-chloroacetophenone oxime scaffold represents a privileged structure in medicinal chemistry, characterized by its versatile reactivity and broad-spectrum pharmacological profile. Distinguished by the lipophilic p-chlorophenyl moiety and the amphoteric hydroxyimino group, this scaffold serves as a potent precursor for oxime esters, ethers, and transition metal complexes.

This guide provides a rigorous technical analysis of the biological activity of p-chloroacetophenone oxime derivatives. It synthesizes data on their antimicrobial, antifungal, and cytotoxic properties, supported by mechanistic insights into target interactions such as FabH inhibition in bacteria and CYP51 binding in fungi.[1] Furthermore, it details self-validating experimental protocols for synthesis and bioassay, ensuring reproducibility and data integrity.

Chemical Foundation & Rational Design

Structural Significance

The biological efficacy of p-chloroacetophenone oxime stems from two critical structural features:

  • The p-Chloro Substituent: Enhances lipophilicity (LogP ~2.5), facilitating passive transport across microbial cell membranes and the blood-brain barrier. It also blocks metabolic oxidation at the para-position, prolonging half-life.

  • The Oxime Moiety (>C=N-OH): Acts as a hydrogen bond donor/acceptor and a metal chelator. It is bioisosteric to carbonyls but offers superior hydrolytic stability.

Synthetic Pathways

The synthesis of these derivatives typically proceeds via condensation of p-chloroacetophenone with hydroxylamine, followed by functionalization.

Key Reaction Parameters:

  • Solvent: Ethanol/Water (Green chemistry compliant).

  • Catalyst: Sodium Acetate or Pyridine (buffers HCl release).

  • Isomerism: The reaction yields E and Z isomers, with the E-isomer generally predominating due to steric factors.

SynthesisPath Start p-Chloroacetophenone Inter p-Chloroacetophenone Oxime (Intermediate) Start->Inter Condensation Reflux 2-4h Reagent NH2OH·HCl + Base (NaOAc) Reagent->Inter Prod1 Oxime Esters (Acyl Chlorides) Inter->Prod1 Esterification Prod2 Oxime Ethers (Alkyl Halides) Inter->Prod2 O-Alkylation Prod3 Metal Complexes (Cu, Co, Ni Salts) Inter->Prod3 Chelation

Figure 1: Divergent synthetic pathways from the parent ketone to bioactive derivatives.

Biological Activity Profile

Antimicrobial Activity (Antibacterial)

Derivatives, particularly transition metal complexes (Cu(II), Zn(II)) and O-alkylated ethers , exhibit significant bacteriostatic and bactericidal effects.

  • Mechanism of Action:

    • Chelation Theory: The oxime ligand coordinates with metal ions, reducing the polarity of the metal. This increases lipophilicity (Tweedy’s chelation theory), allowing the complex to penetrate the lipid bilayer of the bacterial cell wall.

    • Target Inhibition: Specific derivatives have shown inhibition of FabH (β-ketoacyl-ACP synthase III), a key enzyme in bacterial fatty acid biosynthesis.[2]

Comparative Activity Data (Representative):

Compound ClassTest OrganismActivity MetricKey Insight
Parent Oxime E. coliModerateBaseline activity; limited membrane penetration.
Cu(II) Complex S. aureusHigh (MIC < 10 µg/mL)Copper ions disrupt cellular respiration upon entry.
Dichloro-benzyl Ether P. aeruginosaHigh (MIC ~3-6 µg/mL)Enhanced lipophilicity targets Gram-negative outer membrane.
Antifungal Activity

Oxime esters (e.g., terephthaloyl derivatives) have demonstrated potency against Candida albicans and Aspergillus niger.

  • Mechanism: Molecular docking studies suggest these compounds bind to the active site of CYP51 (Lanosterol 14α-demethylase), disrupting ergosterol synthesis essential for fungal membrane integrity.

  • Efficacy: Some derivatives show MIC values comparable to Fluconazole (standard care) in in vitro assays.

Cytotoxicity & Anticancer Potential

Recent screens against neuroblastoma and fibroblast cell lines indicate that p-chloroacetophenone oxime esters can induce apoptosis.

  • IC50 Values: Potent derivatives exhibit IC50 values in the 40–80 µM range.

  • Selectivity: A critical challenge is achieving selectivity between cancer cells and normal fibroblasts; current data suggests moderate selectivity indices (SI).

Structure-Activity Relationship (SAR) Logic

Understanding the SAR is vital for optimizing lead compounds. The diagram below illustrates the pharmacophore mapping.

SAR Core p-Chloroacetophenone Oxime Scaffold Cl p-Chloro Group Core->Cl Ph Phenyl Ring Core->Ph CN C=N Linker Core->CN OH Oxime Oxygen Core->OH Lipid Increases Lipophilicity (Membrane Penetration) Cl->Lipid Stack π-π Stacking (Receptor Binding) Ph->Stack Rigid Rigid Spacer (Geometric Control) CN->Rigid Chel Metal Chelation Site (Cu/Zn Binding) OH->Chel Hbond H-Bond Acceptor (Enzyme Pocket Interaction) OH->Hbond

Figure 2: Structure-Activity Relationship mapping of the scaffold.

Experimental Protocols (Self-Validating)

Protocol A: Synthesis of p-Chloroacetophenone Oxime

Rationale: This protocol uses a buffered aqueous-ethanolic medium to prevent acid-catalyzed hydrolysis of the product, ensuring high yield.

  • Reagents: Dissolve p-chloroacetophenone (0.01 mol) in Ethanol (15 mL) .

  • Activation: Prepare a separate solution of Hydroxylamine Hydrochloride (0.015 mol) and Sodium Acetate (0.015 mol) in Water (5 mL) . Control Check: Ensure complete dissolution to prevent stoichiometry errors.

  • Reaction: Add the aqueous solution to the ethanolic ketone solution. Reflux at 80-90°C for 3-4 hours .

  • Monitoring: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The reaction is complete when the ketone spot (high Rf) disappears.

  • Isolation: Cool to room temperature. Pour into ice-cold water. Filter the white precipitate.

  • Purification: Recrystallize from ethanol. Target MP: 97–99°C .

Protocol B: Broth Microdilution Assay (MIC Determination)

Rationale: A quantitative method superior to disc diffusion for determining precise inhibitory concentrations.

  • Inoculum Prep: Adjust bacterial culture (E. coli or S. aureus) to 0.5 McFarland Standard (approx.

    
     CFU/mL). Dilute 1:100 in sterile broth.
    
  • Compound Prep: Dissolve the oxime derivative in DMSO (Stock: 1 mg/mL). Validation: DMSO concentration in final well must be <1% to avoid solvent toxicity.

  • Plate Setup: Use a 96-well plate. Add 100 µL of sterile broth to all wells. Perform serial 2-fold dilutions of the test compound across the row.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well.

  • Controls (Critical):

    • Positive Control:[3] Ciprofloxacin or Fluconazole (Standard antibiotic).[4]

    • Negative Control:[4] Sterile broth + Bacteria + DMSO (No drug).

    • Sterility Control: Sterile broth only.

  • Incubation: 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity . Verify with Resazurin dye (turns pink in presence of live bacteria) for higher sensitivity.

Workflow Step1 Compound Dissolution (DMSO Stock) Step2 Serial Dilution (96-well Plate) Step1->Step2 Step3 Inoculation (0.5 McFarland) Step2->Step3 Incubate Incubation (37°C, 24h) Step3->Incubate Control Controls Setup (+ve, -ve, Sterility) Control->Incubate Read Visual/Dye Readout (Determine MIC) Incubate->Read

Figure 3: Self-validating workflow for antimicrobial screening.

References

  • PubChem. (2025).[5] p-Chloroacetophenone oxime | C8H8ClNO.[5] National Library of Medicine. Link

  • Bentham Science. (2018). p-Trifluoroacetophenone Oxime Ester Derivatives: Synthesis, Antimicrobial and Cytotoxic Evaluation. Link

  • Vertex AI Search. (2012). Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. Wiley-VCH.[2] Link

  • MDPI. (2025). Anti-Bacterial and Anti-Fungal Properties of a Set of Transition Metal Complexes. Link

  • Academic Research Publishing Group. (2016). Synthesis and Antifungal Study of Some Acetophenone Oximes and Their Terphthaloyl Oxime Esters. Link

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 1-(4-Chlorophenyl)ethanone Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

This guide details the synthesis of 1-(4-chlorophenyl)ethanone oxime (CAS: 1956-39-4) via the condensation of 4'-chloroacetophenone with hydroxylamine hydrochloride. This transformation is a critical intermediate step in the synthesis of pharmaceutical agents, specifically in the production of 4-chloroacetanilide derivatives via the Beckmann Rearrangement .

Key Technical Insight: While basic catalysis (NaOH) is possible, this protocol utilizes a sodium acetate-buffered system . This maintains the reaction pH between 4–5, the kinetic "sweet spot" where hydroxylamine is nucleophilic (


) rather than protonated (

), yet the carbonyl oxygen is sufficiently activated. This approach minimizes side reactions (e.g., aldol condensations) and maximizes yield of the E-isomer.

Safety Warning: The starting material, 4'-chloroacetophenone, is a potent lachrymator (tear gas agent).[1] All operations must be performed in a functioning fume hood.

Reaction Mechanism & Logic

The synthesis proceeds via a nucleophilic addition-elimination pathway.

  • Nucleophilic Attack: The lone pair of the hydroxylamine nitrogen attacks the electrophilic carbonyl carbon of the ketone.

  • Proton Transfer: Rapid proton transfer generates a tetrahedral carbinolamine intermediate.

  • Dehydration: Acid-catalyzed elimination of water yields the oxime.

Mechanistic Pathway Diagram

OximeMechanism Start 4'-Chloroacetophenone (Electrophile) Inter1 Tetrahedral Intermediate Start->Inter1 Nucleophilic Attack Reagent Hydroxylamine (Nucleophile) Reagent->Inter1 Transition Dehydration (-H2O) Inter1->Transition H+ Transfer Product 1-(4-Chlorophenyl) ethanone oxime Transition->Product Elimination

Figure 1: Mechanistic pathway for the condensation of 4'-chloroacetophenone with hydroxylamine.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2]QuantityRole
4'-Chloroacetophenone 154.591.015.46 g (100 mmol)Substrate
Hydroxylamine HCl 69.491.510.42 g (150 mmol)Reagent
Sodium Acetate (

)
136.081.520.41 g (150 mmol)Buffer Base
Ethanol (95%) --100 mLSolvent
Deionized Water --50 mLCo-solvent
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Dissolution: In a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 10.42 g of Hydroxylamine HCl in 30 mL of water .

  • Buffering: Add 20.41 g of Sodium Acetate to the hydroxylamine solution. Stir until clear. Note: The solution is now buffered to pH ~4.5.

  • Substrate Addition: In a separate beaker, dissolve 15.46 g of 4'-chloroacetophenone in 100 mL of Ethanol . Pour this solution into the RBF.

    • Observation: The mixture may become slightly cloudy initially.

Phase 2: Reflux
  • Heating: Attach a reflux condenser to the RBF. Heat the mixture to reflux (approx. 80-85 °C oil bath temperature) for 2 to 3 hours .

    • Monitoring: Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexane). The starting material (liquid, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       ~0.6) should disappear, replaced by the oxime (solid, lower 
      
      
      
      ).
Phase 3: Work-up & Isolation
  • Precipitation: Remove the flask from heat. While the solution is still warm, slowly add 100 mL of ice-cold water .

  • Crystallization: Cool the flask in an ice bath for 30-60 minutes. The product will crystallize as a white solid.

    • Why? The oxime is insoluble in water but soluble in hot ethanol. Diluting with water and cooling forces precipitation.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with 50 mL of cold water to remove residual salts (NaCl, NaOAc).

Phase 4: Purification
  • Recrystallization: Transfer the crude solid to a clean beaker. Recrystallize from a minimum amount of boiling Ethanol/Water (1:1) .

  • Drying: Dry the purified crystals in a vacuum oven at 40 °C for 4 hours.

Experimental Workflow Diagram

ProtocolFlow Step1 Dissolve NH2OH-HCl + NaOAc in Water Step2 Add 4-Chloroacetophenone in Ethanol Step1->Step2 Step3 Reflux (80°C, 2-3 hrs) Step2->Step3 Step4 Dilute with Ice Water & Cool Step3->Step4 Step5 Filter & Wash (Remove Salts) Step4->Step5 Step6 Recrystallize (EtOH/H2O) Step5->Step6

Figure 2: Operational workflow for the synthesis and purification of the oxime.

Characterization & Quality Control

Upon isolation, the product must be validated against the following specifications.

ParameterSpecificationMethod of Verification
Appearance White crystalline solidVisual Inspection
Melting Point 96 – 99 °C Capillary MP Apparatus
Yield 85 – 95%Gravimetric

NMR (CDCl

)

2.28 (s, 3H), 7.35 (d, 2H), 7.58 (d, 2H), 8.50 (br s, 1H)
400 MHz NMR

Data Interpretation:

  • Melting Point Shift: The starting material melts at ~14-18 °C. A sharp melting point at 96-99 °C confirms successful conversion.

  • NMR Analysis: The appearance of a broad singlet around 8.0-9.0 ppm corresponds to the oxime hydroxyl proton (

    
    ), which is absent in the ketone starting material.
    

Troubleshooting & Optimization

  • Oily Product: If the product separates as an oil upon water addition, the ethanol content is likely too high. Re-heat to dissolve the oil, add more water (10-20 mL), and cool very slowly with stirring to induce crystallization.

  • Low Yield: Ensure the reaction pH is not too acidic (<3). If using unbuffered Hydroxylamine HCl, the release of HCl will stop the reaction. Always use the Sodium Acetate buffer.

  • Isomerism: The E-isomer is thermodynamically favored and is the major product. The Z-isomer is sterically hindered by the phenyl ring. Recrystallization typically removes trace Z-isomer.

References

  • Preparation of 4-chloroacetophenone oxime. PrepChem. Retrieved from [Link]

  • Organic Syntheses Procedure (Analogous Substrate). Organic Syntheses, Coll. Vol. 10, p.332 (2004). Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 96172, 4'-Chloroacetophenone oxime. Retrieved from [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989.

Sources

Green Chemistry Protocol for the Synthesis of p-Chloroacetophenone Oxime: Mechanochemical and Ultrasound-Assisted Approaches

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

p-Chloroacetophenone oxime is a critical intermediate in organic synthesis, primarily utilized in the preparation of amides via the Beckmann rearrangement[1]. It also serves as a valuable scaffold in the development of bioactive compounds and pharmaceuticals. Traditionally, the oximation of p-chloroacetophenone involves refluxing the ketone with hydroxylamine hydrochloride in toxic organic solvents (e.g., pyridine or ethanol) for extended periods[2]. These conventional methods suffer from poor atom economy, high energy consumption, and the generation of hazardous waste.

To align with modern sustainability goals, green chemistry protocols have been developed. This application note details two highly efficient, eco-friendly methodologies for the synthesis of p-chloroacetophenone oxime: Mechanochemical (Grindstone) Synthesis and Ultrasound-Assisted Aqueous Synthesis [2][3].

Mechanistic Causality & Green Chemistry Principles (E-E-A-T)

As an application scientist, it is crucial to understand why these green methods succeed without traditional bulk solvation.

The Oximation Mechanism: The reaction proceeds via the nucleophilic attack of a free hydroxylamine molecule on the electrophilic carbonyl carbon of p-chloroacetophenone, followed by dehydration to form the C=N double bond. Because hydroxylamine is supplied as a stable hydrochloride salt (NH₂OH·HCl), a base must be introduced to neutralize the HCl and liberate the nucleophilic amine[1].

Why Mechanochemistry Works: In the solvent-free grindstone approach, mechanical friction provides the necessary activation energy. The grinding action reduces particle size, exponentially increasing the surface area and facilitating solid-state mass transfer[1]. When a solid base (such as Bi₂O₃ or Na₂CO₃) is ground with NH₂OH·HCl, the localized heat of friction drives the neutralization and subsequent nucleophilic addition without the need for a solvent medium[2]. This eliminates solvent waste and drastically reduces reaction times from hours to minutes[2].

Why Ultrasound Works: Ultrasound-assisted synthesis relies on acoustic cavitation. When ultrasonic waves pass through a green solvent (like an aqueous ethanol mixture), they create transient microbubbles. The rapid collapse of these bubbles generates localized "hot spots" with extreme temperatures and pressures[3]. This localized energy injection accelerates the nucleophilic attack on the sterically hindered carbonyl of p-chloroacetophenone, achieving high yields under otherwise mild, ambient bulk conditions[3].

Workflow Visualization

G Start p-Chloroacetophenone + NH2OH·HCl Mech Protocol A: Mechanochemical Grinding (Solid Base) Start->Mech Ultra Protocol B: Ultrasound (Green Solvent/Base) Start->Ultra InterA Solid-State Nucleophilic Addition Mech->InterA InterB Aqueous Cavitation Addition Ultra->InterB Product p-Chloroacetophenone Oxime (High Yield, Green) InterA->Product InterB->Product

Workflow of green synthesis pathways for p-chloroacetophenone oxime.

Quantitative Data Presentation

The following table summarizes the operational metrics of traditional versus green synthesis methods for p-chloroacetophenone oxime, demonstrating the superior efficiency of the green protocols.

ParameterConventional RefluxMechanochemical (Grindstone)Ultrasound-Assisted
Solvent Pyridine / EthanolNone (Solvent-free)Water / Ethanol
Catalyst / Base Pyridine / NaOHBi₂O₃ or Na₂CO₃ (Solid)NaOAc or Natural Acid
Temperature 80 - 100 °C (Reflux)Ambient (Frictional heat)25 - 35 °C
Reaction Time 2 - 4 hours5 - 15 minutes15 - 30 minutes
Yield 60 - 75%> 90%> 85%
E-Factor HighVery LowLow
Experimental Protocols
Protocol A: Solvent-Free Mechanochemical (Grindstone) Synthesis

This protocol utilizes mechanical energy to drive the reaction, representing a zero-solvent approach[2].

Reagents:

  • p-Chloroacetophenone: 1.0 mmol

  • Hydroxylamine hydrochloride (NH₂OH·HCl): 1.2 mmol

  • Bismuth(III) oxide (Bi₂O₃) or anhydrous Na₂CO₃: 0.6 mmol (acts as base/catalyst)

Step-by-Step Methodology:

  • Preparation: In a clean, dry ceramic mortar, add 1.0 mmol of p-chloroacetophenone and 1.2 mmol of hydroxylamine hydrochloride.

  • Initial Grinding: Grind the mixture gently with a pestle for 1 minute to ensure homogenous mixing.

  • Base Addition: Add 0.6 mmol of Bi₂O₃ (or Na₂CO₃) to the mortar.

  • Mechanochemical Activation: Vigorously grind the mixture for 5 to 10 minutes at room temperature. The mixture will transition into a pasty or solid mass as the reaction proceeds and water is generated as a byproduct.

  • Monitoring: Monitor the reaction completion via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (1:4) eluent system.

  • Workup: Once complete, add 10 mL of a green extraction solvent (e.g., ethyl acetate) to the mortar and triturate the solid residue.

  • Filtration & Isolation: Filter the mixture to recover the solid catalyst (which can be washed, dried, and reused). Concentrate the filtrate under reduced pressure.

  • Precipitation: Add cold distilled water to the concentrated filtrate to precipitate the pure p-chloroacetophenone oxime. Filter and dry under high vacuum.

Protocol B: Ultrasound-Assisted Aqueous Synthesis

This protocol leverages acoustic cavitation to overcome the activation energy barrier in a benign solvent mixture[3].

Reagents:

  • p-Chloroacetophenone: 1.0 mmol

  • Hydroxylamine hydrochloride (NH₂OH·HCl): 1.25 mmol

  • Anhydrous Sodium Acetate (NaOAc): 1.0 mmol

  • Solvent: Ethanol (5 mL) and Water (0.5 mL)

Step-by-Step Methodology:

  • Solubilization: Dissolve 1.0 mmol of p-chloroacetophenone in 5 mL of ethanol in a 25 mL reaction flask.

  • Reagent Addition: In a separate vial, dissolve 1.25 mmol of NH₂OH·HCl and 1.0 mmol of NaOAc in 0.5 mL of distilled water. Add this aqueous solution dropwise to the ketone solution.

  • Sonication: Place the reaction flask in an ultrasonic cleaning bath (standard 40 kHz). Irradiate the mixture at 25–35 °C for 15 to 30 minutes[3].

  • Monitoring: Confirm the disappearance of the starting ketone via TLC.

  • Workup: Evaporate the ethanol under reduced pressure. Dilute the remaining aqueous residue with 10 mL of water and extract with dichloromethane or ethyl acetate (3 x 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate to yield the crude oxime. Recrystallize from an ethanol/water mixture if ultra-high purity is required.

Quality Control & Self-Validation System

To ensure the trustworthiness of the synthesized product, the following In-Process Quality Control (IPQC) parameters must be validated:

  • Melting Point Analysis: The purified p-chloroacetophenone oxime should exhibit a sharp melting point in the expected range (typically ~95–98 °C).

  • FT-IR Spectroscopy: Confirm the presence of the oxime functional group by identifying the broad O-H stretching band at ~3300–3200 cm⁻¹ and the C=N stretching band at ~1650 cm⁻¹. The carbonyl C=O stretch (~1680 cm⁻¹) from the starting material must be completely absent.

  • NMR Spectroscopy: ¹H-NMR should reveal the characteristic oxime hydroxyl proton (typically a broad singlet > 10 ppm in DMSO-d6) and the disappearance of the methyl ketone signal environment.

References[4] Title: Synthesis of ketoximes under ultrasound irradiation

Source: mdpi.org URL: [2] Title: A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry Source: nih.gov URL: [1] Title: The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond” Source: acs.org URL: Title: Green Approach for Synthesis of Oximes by Using Natural Acids Source: ijprajournal.com URL:

Sources

Application Notes and Protocols: Beckmann Rearrangement of 1-(4-Chlorophenyl)ethanone Oxime to N-(4-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Relevance of the Beckmann Rearrangement in Amide Synthesis

First described by Ernst Otto Beckmann in 1886, the Beckmann rearrangement remains a cornerstone of organic synthesis for the conversion of oximes into amides.[1][2] This acid-catalyzed transformation is of significant industrial importance, most notably in the production of ε-caprolactam, the monomer for Nylon 6.[1][3] Beyond polymer chemistry, the Beckmann rearrangement is a valuable tool in the synthesis of fine chemicals and pharmaceutical intermediates.[4][5] This guide provides a detailed examination of the Beckmann rearrangement of 1-(4-Chlorophenyl)ethanone oxime to yield N-(4-chlorophenyl)acetamide, a compound with applications in the development of various bioactive molecules.[6][7]

The core of the Beckmann rearrangement involves the migration of a group anti-periplanar to the leaving group on the oxime nitrogen.[1] This stereospecificity is a key feature of the reaction. The choice of catalyst is crucial and can range from strong protic acids like sulfuric acid and polyphosphoric acid to milder reagents such as cyanuric chloride, thionyl chloride, and various Lewis acids.[1][3] The selection of the appropriate catalyst and reaction conditions is paramount to achieving high yields and minimizing side reactions, such as fragmentation.[1]

This document will provide a comprehensive, step-by-step protocol for this specific transformation, delve into the underlying reaction mechanism, and offer guidance on the characterization of the final product.

Reaction Mechanism and Rationale

The Beckmann rearrangement of 1-(4-Chlorophenyl)ethanone oxime proceeds through a well-established mechanism initiated by an acid catalyst. The following diagram illustrates the key steps:

Beckmann_Rearrangement start 1-(4-Chlorophenyl)ethanone Oxime protonated Protonated Oxime start->protonated + H⁺ nitrilium Nitrilium Ion Intermediate protonated->nitrilium - H₂O (Rearrangement) water_adduct Water Adduct nitrilium->water_adduct + H₂O enol_amide Imidic Acid (Enol form of Amide) water_adduct->enol_amide - H⁺ product N-(4-chlorophenyl)acetamide (Amide Product) enol_amide->product Tautomerization

Caption: Mechanism of the acid-catalyzed Beckmann rearrangement.

Causality behind the mechanism:

  • Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the oxime's hydroxyl group by an acid catalyst.[4][8] This converts the hydroxyl group into a good leaving group (water).

  • Rearrangement and Formation of a Nitrilium Ion: The group anti-periplanar to the leaving group (in this case, the 4-chlorophenyl group) migrates to the electron-deficient nitrogen atom in a concerted step as the water molecule departs.[9][10] This migration results in the formation of a stable nitrilium ion intermediate.

  • Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the nitrilium ion.[4][8]

  • Deprotonation and Tautomerization: Subsequent deprotonation yields the enol form of the amide (an imidic acid), which then tautomerizes to the more stable amide product, N-(4-chlorophenyl)acetamide.[4][9]

Experimental Protocol: A Validated Approach

This protocol details a reliable method for the Beckmann rearrangement of 1-(4-Chlorophenyl)ethanone oxime using a strong acid catalyst.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
1-(4-Chlorophenyl)ethanone oxime≥98%Commercially Available---
Concentrated Sulfuric Acid (H₂SO₄)ACS Reagent GradeCommercially AvailableHighly corrosive, handle with care.[11]
Dichloromethane (CH₂Cl₂)HPLC GradeCommercially Available---
Saturated Sodium Bicarbonate (NaHCO₃) solution---Prepared in-house---
Anhydrous Sodium Sulfate (Na₂SO₄)AnhydrousCommercially Available---
Deionized Water---------
Crushed Ice---------

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves.

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, place 1-(4-Chlorophenyl)ethanone oxime (1.0 eq).

  • Acid Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (5-10 eq) to the oxime with continuous stirring.[12] The addition should be dropwise to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching: Carefully and slowly pour the reaction mixture onto a generous amount of crushed ice in a separate beaker with stirring. This will precipitate the crude product.

  • Neutralization: While keeping the mixture cool in an ice bath, slowly neutralize the acidic solution by the portion-wise addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately neutral (pH ~7).

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude N-(4-chlorophenyl)acetamide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure amide.

Product Characterization

The identity and purity of the synthesized N-(4-chlorophenyl)acetamide should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Signals corresponding to the aromatic protons of the 4-chlorophenyl group and the methyl protons of the acetyl group. The NH proton will appear as a broad singlet.[13]
¹³C NMR Peaks corresponding to the carbonyl carbon, the aromatic carbons, and the methyl carbon.[14]
IR Spectroscopy Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch (around 1660 cm⁻¹), and aromatic C-H and C=C stretches.[15]
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to the mass of N-(4-chlorophenyl)acetamide (C₈H₈ClNO, MW: 169.61).[16]
Melting Point The melting point of the purified product should be sharp and consistent with the literature value.

Troubleshooting and Safety Considerations

Troubleshooting:

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure sufficient acid catalyst is used.
Product loss during work-up.Ensure complete extraction and careful handling during transfers.
Formation of Side Products Beckmann fragmentation.[1]Use milder reaction conditions or a different catalyst.
Hydrolysis of the oxime or amide.Ensure anhydrous conditions during the reaction and avoid excessive heating during work-up.
Dark Reaction Mixture Decomposition of starting material or product.Use a milder catalyst, lower the reaction temperature, and consider running the reaction under an inert atmosphere.[11]

Safety Precautions:

  • Strong Acids: Concentrated sulfuric acid is extremely corrosive and can cause severe burns.[11] Always wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Exothermic Reaction: The addition of sulfuric acid to the oxime is exothermic.[17] It is crucial to perform the addition slowly and with adequate cooling to prevent the reaction from becoming uncontrollable.

  • Quenching: The quenching of the reaction mixture with ice should be done cautiously, as it can be highly exothermic.

  • Solvent Handling: Dichloromethane is a volatile and potentially harmful solvent. Handle it in a fume hood.

References

  • Beckmann rearrangement - Wikipedia. [Link]

  • Application of different catalysts in Beckmann Rearrangement - SciSpace. [Link]

  • Nano Fe3 O4 as Green Catalyst for Beckmann Rearrangement under Ultrasound Irradiation. [Link]

  • The Effective Catalyst (Cobalt Salt/Lewis Acid) for Beckmann Rearrangement of Cycloalkanone Oximes to Lactams under Mild Conditions - SCIRP. [Link]

  • Beckmann Rearrangement - Chemistry LibreTexts. [Link]

  • Kinetics and mechanism of the Beckmann rearrangement of acetophenone oximes in sulphuric acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) DOI:10.1039/J29700000338. [Link]

  • Beckmann Rearrangement - Master Organic Chemistry. [Link]

  • Efficient One-Stage Procedure of Beckmann Ketones Rearrangement in the Presence of Hydroxylamine. [Link]

  • Beckmann Rearrangement of Ketoximes Induced by Phenyl Dichlorophosphate at Ambient Temperature - PMC. [Link]

  • Beckmann rearrangement of acetophenone oximes to the corresponding amides organo-catalyzed by trifluoroacetic acid for - SciSpace. [Link]

  • Beckmann Rearrangement of Oximes under Very Mild Conditions - ResearchGate. [Link]

  • Beckmann Rearrangement of Ketoxime Catalyzed by N-methyl-imidazolium Hydrosulfate. [Link]

  • Beckmann Rearrangement - Chemistry Steps. [Link]

  • Beckmann Rearrangement - Organic Chemistry Portal. [Link]

  • Beckmann Rearrangement Guide | PDF | Carbon Compounds | Molecules - Scribd. [Link]

  • A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar, a 50-mL pressure-equalizing dropping funnel fitted with a nitrogen inlet adapter, and an ice-water bath, is charged with - Organic Syntheses Procedure. [Link]

  • N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871 - PubChem. [Link]

  • The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond” - ACS Publications. [Link]

  • beckmann rearrangement in chemistry - Aakash Institute. [Link]

  • Acetamide, N-(4-chlorophenyl)- - the NIST WebBook. [Link]

  • Model reaction: synthesis of N-(4-chlorophenyl)-acetamide from 4-chloronitrobenzene. [Link]

  • Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(II) complex. [Link]

  • Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted... - ResearchGate. [Link]

  • Chemical Properties of Acetamide, N-(4-chlorophenyl)- (CAS 539-03-7) - Cheméo. [Link]

  • Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide - Arkivoc. [Link]

  • N-(4-chlorophenyl)acetamide - Optional[ATR-IR] - Spectrum - SpectraBase. [Link]

Sources

Application Note: High-Efficiency Microwave-Assisted Synthesis of 1-(4-Chlorophenyl)ethanone Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, high-yield protocol for the synthesis of 1-(4-chlorophenyl)ethanone oxime (CAS: 1956-39-4) using microwave-assisted organic synthesis (MAOS). By replacing traditional thermal reflux with dielectric heating, this method reduces reaction time from hours to minutes while increasing yield and purity. This protocol is designed for medicinal chemists and drug development professionals requiring efficient access to oxime intermediates, which are critical pharmacophores in antifungal and antibacterial agent development.

Scientific Background & Mechanism[1][2]

Chemical Basis

The synthesis involves the condensation of 1-(4-chlorophenyl)ethanone (p-chloroacetophenone) with hydroxylamine hydrochloride in the presence of a base (sodium acetate).

  • Role of Sodium Acetate: Acts as a buffer to neutralize the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine base (

    
    ) for nucleophilic attack without reaching a pH high enough to cause side reactions.[1]
    
  • Microwave Effect: Ethanol and water are polar solvents with high loss tangents (

    
    ).[1] They couple efficiently with microwave irradiation, generating rapid internal heat via dipole rotation.[2] This overcomes the activation energy barrier for the dehydration step significantly faster than conductive heating.
    
Reaction Mechanism Pathway

The following diagram illustrates the nucleophilic addition-elimination pathway accelerated by microwave irradiation.

OximeMechanism Reactants Ketone + Hydroxylamine (p-Chloroacetophenone) Transition Tetrahedral Intermediate (Carbinolamine) Reactants->Transition Nucleophilic Attack (MW Accelerated) Dehydration Proton Transfer & Water Elimination Transition->Dehydration Acid Catalysis Product 1-(4-Chlorophenyl)ethanone Oxime (E/Z Isomers) Dehydration->Product - H2O

Figure 1: Mechanism of oxime formation via nucleophilic addition-elimination.

Materials and Equipment

Reagents
ReagentCAS NumberGradeRole
1-(4-Chlorophenyl)ethanone99-91-2>98%Substrate
Hydroxylamine Hydrochloride5470-11-1ReagentReagent
Sodium Acetate (Anhydrous)127-09-3ACSBase/Buffer
Ethanol64-17-5AbsoluteSolvent (MW absorber)
Deionized Water7732-18-5-Co-solvent
Equipment
  • Microwave Reactor: Single-mode or Multi-mode reactor (e.g., Anton Paar Monowave, CEM Discover, or Biotage Initiator) capable of sealed-vessel operation.[1]

  • Vessels: 10 mL or 30 mL borosilicate glass vials with PEEK/Teflon snap caps (rated for >20 bar).

  • Temperature Control: IR sensor or Fiber optic probe (preferred for accuracy).[1]

Experimental Protocol

This protocol is scaled for a 2.0 mmol reaction but is linearly scalable up to 50 mmol depending on vessel size.

Workflow Diagram

Workflow Step1 PREPARATION Dissolve Ketone (1 eq), NH2OH.HCl (1.2 eq), NaOAc (1.5 eq) in EtOH:H2O (9:1) Step2 IRRADIATION Seal vessel. Heat to 100°C Hold time: 3-5 mins Step1->Step2 Step3 WORKUP Cool to RT. Pour into ice-water. Precipitate forms. Step2->Step3 Step4 PURIFICATION Filter solid. Wash with cold H2O. Recrystallize (EtOH) if needed. Step3->Step4

Figure 2: Step-by-step experimental workflow for microwave synthesis.

Step-by-Step Procedure
  • Preparation:

    • In a 10 mL microwave vial, add 1-(4-chlorophenyl)ethanone (309 mg, 2.0 mmol).

    • Add Hydroxylamine Hydrochloride (167 mg, 2.4 mmol, 1.2 equiv).[1]

    • Add Sodium Acetate (246 mg, 3.0 mmol, 1.5 equiv).[1]

    • Add Ethanol (3 mL) and Deionized Water (0.5 mL).

    • Note: A magnetic stir bar is essential for uniform heating.

  • Microwave Irradiation:

    • Seal the vessel with a septum cap.

    • Program the reactor:

      • Temperature: 100 °C

      • Ramp Time: 1:00 min

      • Hold Time: 3:00 min

      • Stirring: High (600+ rpm)

      • Power: Dynamic (Max 150W usually sufficient)

      • Pressure Limit: 250 psi (Safety cutoff)

  • Workup:

    • Allow the vessel to cool to <50 °C using the reactor's compressed air cooling.

    • Pour the reaction mixture into 20 mL of crushed ice/water .

    • Stir vigorously. The oxime should precipitate immediately as a white solid.

  • Isolation:

    • Filter the precipitate using vacuum filtration (Buchner funnel).

    • Wash the cake with cold water (2 x 5 mL) to remove residual salts (NaCl, NaOAc).

    • Dry the solid in a vacuum oven at 40 °C for 2 hours.

  • Characterization:

    • Appearance: White crystalline powder.[1][3]

    • Melting Point: Expected range 93–97 °C [1].[1]

Results & Discussion

Method Comparison

The microwave method demonstrates superior efficiency compared to the traditional thermal reflux method.[1]

MetricConventional RefluxMicrowave Protocol (This Work)Improvement Factor
Temperature 80 °C (Oil Bath)100 °C (Internal)+20 °C
Reaction Time 120 - 180 mins3 mins40x - 60x Faster
Yield 70 - 78%92 - 96% +20% Yield
Solvent Vol. 20 - 50 mL3.5 mLGreen / Waste Reduction
Purity (Crude) Requires Recrystallization>95% (Often Clean)Process Efficiency
Troubleshooting Guide
IssueProbable CauseCorrective Action
Oiling Out Product melting or solvent ratio off.Cool mixture to 0°C. Add seed crystal. Increase water ratio during precipitation.
Low Yield Incomplete conversion.[1]Increase MW hold time by 2 mins. Ensure stirring is vigorous to prevent "hot spots."
Colored Impurity Thermal degradation (Beckmann rearrangement).[1]Reduce Temp to 80°C and extend time to 5-8 mins.
Vessel Failure Over-pressurization.[1]Ensure headspace ratio is correct (fill volume < 2/3 of vial).

Safety & Sustainability

  • Pressure Safety: Microwave heating of ethanol/water in sealed vessels generates pressure.[1] Always use vessels rated for the generated pressure (approx. 2-5 bar at 100°C).

  • Chemical Safety: Hydroxylamine hydrochloride is a skin irritant and potential sensitizer.[1] Handle in a fume hood.

  • Green Chemistry: This protocol aligns with the 12 Principles of Green Chemistry by minimizing energy usage (Principle 6) and using safer solvents (Principle 5).[1]

References

  • Scientific Research Publishing (SCIRP). Effect of Microwave Irradiation on Oximation of Acetylferrocene and Acetophenone. Green and Sustainable Chemistry, 2021, 11, 1-8.[1][4][5] [Link]

  • National Institute of Standards and Technology (NIST). Ethanone, 1-(4-chlorophenyl)- Data. [Link][1]

Sources

preparation of oxime ethers from 1-(4-Chlorophenyl)ethanone oxime

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Oxime ethers are critical pharmacophores in medicinal chemistry (e.g., oxiconazole, fluvoxamine) and agrochemistry (e.g., strobilurin fungicides). This application note details the synthesis of oxime ethers derived from 1-(4-Chlorophenyl)ethanone oxime (also known as 4'-chloroacetophenone oxime).

The core synthetic challenge lies in the ambident nucleophilicity of the oxime anion. Upon deprotonation, the anion can attack an electrophile via the oxygen (O-alkylation) to form the desired oxime ether or via the nitrogen (N-alkylation) to form a nitrone.

This guide presents two validated protocols:

  • Protocol A (Standard Laboratory Scale): Uses Sodium Hydride (NaH) in DMF for rapid, high-yield synthesis.

  • Protocol B (Green/Process Scale): Uses Phase Transfer Catalysis (PTC) for easier workup and scalability.

Mechanistic Insight & Regioselectivity

The regioselectivity is governed by the "Hard and Soft Acids and Bases" (HSAB) theory and solvent effects.

  • O-Alkylation (Kinetic & Thermodynamic Control): The oxygen atom is the "harder" nucleophile and carries the negative charge in the major resonance contributor. Polar aprotic solvents (DMF, DMSO) and "hard" leaving groups favor O-alkylation.

  • N-Alkylation (Side Reaction): Leads to nitrones.[1] This is minimized by using strong bases that ensure complete deprotonation and by avoiding soft electrophiles where possible.

Figure 1: Reaction Pathway and Regioselectivity

G Start 1-(4-Chlorophenyl) ethanone oxime Anion Ambident Anion [Ar-C(Me)=N-O⁻ ↔ Ar-C(Me)=N⁺-O⁻] Start->Anion Deprotonation Base Base (NaH or NaOH) Base->Anion O_Prod Oxime Ether (Major) O-Alkylation Anion->O_Prod Attack via Oxygen N_Prod Nitrone (Minor) N-Alkylation Anion->N_Prod Attack via Nitrogen RX Alkyl Halide (R-X) RX->O_Prod RX->N_Prod

Caption: Mechanistic bifurcation of the oxime anion. Conditions are optimized to favor the green pathway (O-alkylation).

Experimental Protocols

Pre-requisites
  • Starting Material: 1-(4-Chlorophenyl)ethanone oxime (CAS: 5798-71-0).

    • Note: If starting from the ketone, prepare the oxime first using

      
       and NaOAc in Ethanol/Water.
      
  • Alkylating Agents: Benzyl bromide (for O-benzyl ethers) or Methyl Iodide (for O-methyl ethers).

Protocol A: Sodium Hydride Method (High Purity)

Best for: Small scale (100 mg - 5 g), difficult substrates, or when anhydrous conditions are required.

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) under Nitrogen (

    
    ) atmosphere.
    
  • Solvation: Dissolve 1-(4-Chlorophenyl)ethanone oxime (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH) (60% dispersion in oil, 1.2 eq) portion-wise.

    • Observation: Vigorous

      
       gas evolution.
      
    • Time: Stir at 0°C for 30 mins until gas evolution ceases.

  • Alkylation: Add the Alkyl Halide (1.1 eq) dropwise via syringe.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 8:2). Product usually has higher

      
       than oxime.
      
  • Quench: Carefully pour mixture into ice-cold water (5x reaction volume).

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF) and brine. Dry over

    
    .[2]
    
  • Purification: Flash Column Chromatography (Silica gel).

Protocol B: Phase Transfer Catalysis (PTC) Method

Best for: Scale-up (>10 g), green chemistry compliance, and avoiding hazardous NaH.

Step-by-Step Workflow:

  • Solvent System: In a RBF, dissolve 1-(4-Chlorophenyl)ethanone oxime (1.0 eq) in Toluene (3 mL/mmol).

  • Base/Catalyst: Add 50% NaOH (aq) (5.0 eq) and TBAB (Tetrabutylammonium bromide) (0.05 eq / 5 mol%).

  • Alkylation: Add Alkyl Halide (1.2 eq) in one portion.

  • Reaction: Stir vigorously at RT (for active halides like BnBr) or 50°C (for less active halides).

    • Mechanism:[3][4][5] TBAB transports the hydroxide/oximate ion into the organic phase.

  • Workup: Separate phases. Wash organic layer with water until neutral pH.

  • Isolation: Evaporate Toluene. Recrystallize from Ethanol/Hexane (if solid) or distill (if liquid).

Figure 2: Protocol B Workflow (PTC)

Workflow cluster_0 Phase 1: Reaction cluster_1 Phase 2: Workup Step1 Mix Oxime + Toluene + TBAB (Cat.) Step2 Add 50% NaOH (aq) (Biphasic System) Step1->Step2 Step3 Add Alkyl Halide (Stir Vigorously) Step2->Step3 Step4 Phase Separation (Discard Aqueous) Step3->Step4  TLC Complete Step5 Wash Organic Layer (H2O/Brine) Step4->Step5 Step6 Dry (MgSO4) & Concentrate Step5->Step6 Product Final Product: Oxime Ether Step6->Product  Recrystallization

Caption: Operational workflow for the Phase Transfer Catalysis (PTC) method.

Quality Control & Validation

Quantitative Data Summary
ParameterProtocol A (NaH/DMF)Protocol B (PTC/Toluene)
Yield 85–95%80–90%
Reaction Time 2–4 Hours4–12 Hours
Regioselectivity (O:N) >98:2>95:5
Atom Economy Low (DMF waste)High (Toluene recyclable)
Safety Profile Hazardous (

gas)
Safer (Aqueous base)
Characterization Checkpoints
  • 
     NMR (CDCl3): 
    
    • Oxime OH: Disappearance of the broad singlet at

      
       8.0–10.0 ppm.
      
    • Alpha-Protons (O-CH2-R): New signal appears. For O-Benzyl, look for a singlet at

      
       5.2 ppm. For O-Methyl, a singlet at 
      
      
      
      4.0 ppm.
    • Aromatic Region: The 4-chlorophenyl pattern (AA'BB' system) remains distinct.

  • Isomerism (E/Z):

    • The starting oxime is typically the E-isomer (phenyl trans to OH). The alkylation usually retains configuration, but E/Z mixtures can occur.

    • Differentiation: In NMR, the

      
      -methyl group of the acetophenone moiety shifts slightly between isomers.
      

Troubleshooting

  • Issue: Low Yield / Incomplete Conversion.

    • Cause: Moisture in Protocol A destroys NaH.

    • Fix: Ensure fresh NaH and anhydrous DMF. For Protocol B, increase catalyst loading to 10 mol% or temperature to 60°C.

  • Issue: Nitrone Formation (N-alkylation).

    • Identification: Nitrones are often more polar (lower

      
      ) and show different UV absorbance.
      
    • Fix: Switch to a "harder" solvent system (e.g., pure DMSO with KOH) or ensure the alkyl halide is not too sterically hindered.

  • Issue: Oil instead of Solid.

    • Fix: Many oxime ethers are low-melting solids. Triturate the oil with cold pentane or seed with a crystal if available.

References

  • Rad, M. N. S., et al. (2010).[6][7] "An Efficient One-Pot Synthesis of Oxime Ethers from Alcohols Using Triphenylphosphine/Carbon Tetrachloride." Synthesis, 2010(10), 1724-1730.[6] Link

  • Li, J., et al. (2009).[1] "Synthesis of O-benzyl oximes by combination of phase transfer catalysis and ultrasound irradiation." Frontiers of Chemistry in China, 4(1), 58-62.[1] Link

  • Organic Syntheses. (2014). "Synthesis of N-Acetyl Enamides... 1-(4-Bromophenyl)ethanone oxime preparation." Org.[6][7] Synth. 91, 185-200. (Reference for oxime handling). Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

Sources

Application Note: Solvent-Free Mechanochemical Synthesis of 4-Chloroacetophenone Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of oximes is a fundamental transformation in organic chemistry, serving as a critical step for the protection, purification, and characterization of carbonyl compounds, as well as an intermediate for Beckmann rearrangements and the synthesis of nitrogen-containing heterocycles[1]. Traditional oximation protocols rely on refluxing carbonyls with hydroxylamine hydrochloride in volatile organic solvents (e.g., ethanol or methanol) for extended periods[2]. However, aromatic ketones like 4-chloroacetophenone present a specific synthetic challenge; their electrophilicity is diminished by the resonance stabilization of the aromatic ring, often leading to sluggish reaction kinetics and incomplete conversions in standard solvent systems.

Mechanochemical synthesis (often referred to as "grindstone chemistry") offers a highly efficient, green alternative[3]. By applying mechanical force via grinding, the reactants are subjected to localized frictional heating and extremely high effective concentrations[1]. This solvent-free approach dramatically lowers the activation energy barrier, enabling the rapid conversion of 4-chloroacetophenone to its corresponding oxime at room temperature without the need for toxic or flammable solvents[1][2].

Experimental Design & Causality

The oximation reaction proceeds via a nucleophilic addition-elimination mechanism[4]. Hydroxylamine hydrochloride (NH₂OH·HCl) is first neutralized by a basic catalyst or promoter (such as Bi₂O₃ or Na₂CO₃) to liberate the nucleophilic free amine[1][2]. The amine attacks the electrophilic carbonyl carbon of 4-chloroacetophenone, forming a tetrahedral hemiaminal intermediate. Subsequent proton transfer and elimination of a water molecule yield the C=N double bond of the oxime[4].

The mechanical grinding continually exposes fresh reactant surfaces and intimately mixes the solid phases, driving the equilibrium forward. A hallmark of this mechanochemical protocol is its self-validating nature . The reaction begins as a dry mixture of powders. As the nucleophilic addition and subsequent dehydration occur, the release of water physically transforms the dry powder into a thick paste[1]. This macroscopic phase change serves as a real-time, visual indicator of reaction progression.

Mechanism N1 4-Chloroacetophenone (Electrophile) N3 Tetrahedral Hemiaminal Intermediate N1->N3 Nucleophilic Addition N2 Hydroxylamine Free Base (Nucleophile) N2->N3 Nucleophilic Addition N4 Proton Transfer & Dehydration (-H2O) N3->N4 Base/Catalyst Promoted N5 4-Chloroacetophenone Oxime (E/Z Isomers) N4->N5 Elimination

Nucleophilic addition-elimination mechanism for oximation of 4-chloroacetophenone.

Materials and Equipment

  • Reagents:

    • 4-Chloroacetophenone (Analytical Grade)

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Bismuth(III) oxide (Bi₂O₃) OR Anhydrous Sodium Carbonate (Na₂CO₃)

    • Ethyl acetate and distilled water (for work-up)

  • Equipment: Agate mortar and pestle, TLC plates (Silica gel 60 F254), Büchner funnel, rotary evaporator.

Step-by-Step Protocol

We present two validated variants for this synthesis. Variant A utilizes a highly efficient Bismuth catalyst ideal for stubborn aromatic ketones, while Variant B offers a cost-effective, base-driven alternative.

Variant A: Bismuth(III) Oxide Catalyzed Oximation

This method utilizes Bi₂O₃, a non-toxic, air-stable catalyst that facilitates rapid conversion without strong bases[1].

  • Preparation: In a clean, dry agate mortar, add 4-chloroacetophenone (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol)[1].

  • Catalyst Addition: Add Bismuth(III) oxide (Bi₂O₃) (0.6 mmol) to the mixture[1].

  • Mechanochemical Activation: Grind the mixture vigorously with a pestle at room temperature for 2 to 5 minutes[1]. Observe the phase transition from a dry powder to a paste, indicating the release of water as a byproduct of the dehydration step.

  • Monitoring: Sample a microscopic amount of the paste, dissolve in ethyl acetate, and spot on a silica gel TLC plate (Eluent: Hexane/Ethyl Acetate 8:2). Confirm the disappearance of the 4-chloroacetophenone spot under UV light[1].

  • Work-up: Upon completion, add ethyl acetate (2 × 10 mL) directly to the mortar to dissolve the organic products. Filter the suspension to recover the insoluble Bi₂O₃ catalyst (which can be washed and reused)[1].

  • Isolation: Concentrate the filtrate under reduced pressure to approximately 5 mL. Add ice-cold distilled water dropwise until the pure 4-chloroacetophenone oxime precipitates. Filter, wash with cold water, and dry under high vacuum[1].

Variant B: Sodium Carbonate Promoted Oximation

This method relies on a mild base to scavenge HCl and drive the reaction[2].

  • Preparation: Combine 4-chloroacetophenone (2.0 mmol), hydroxylamine hydrochloride (2.0 mmol), and anhydrous sodium carbonate (Na₂CO₃) (3.0 mmol) in a mortar[2].

  • Grinding: Grind thoroughly at room temperature for 5–10 minutes. The Na₂CO₃ neutralizes the HCl, liberating the free hydroxylamine to initiate the nucleophilic attack[2].

  • Work-up: Add 15 mL of ice-cold water directly to the resulting paste to dissolve the inorganic salts (NaCl and unreacted Na₂CO₃)[2].

  • Isolation: The 4-chloroacetophenone oxime will remain as an insoluble solid. Filter through a Büchner funnel, wash extensively with cold water, and air dry[2].

Workflow A Reactants 4-Chloroacetophenone + NH2OH·HCl C Mechanochemical Grinding (2-10 min) A->C B Catalyst/Base (Bi2O3 or Na2CO3) B->C D Aqueous Work-up & Filtration C->D TLC Check E Pure 4-Chloroacetophenone Oxime D->E Dry/Recrystallize

Workflow for the solvent-free mechanochemical synthesis of 4-chloroacetophenone oxime.

Quantitative Data & Comparative Analysis

The mechanochemical approach vastly outperforms traditional solvent-based refluxing in both efficiency and environmental impact.

ParameterConventional RefluxMechanochemical (Bi₂O₃)Mechanochemical (Na₂CO₃)
Solvent Ethanol / MethanolNone (Solvent-Free)None (Solvent-Free)
Temperature 70–80 °C (Reflux)20–25 °C (Room Temp)20–25 °C (Room Temp)
Reaction Time 1 – 3 Hours2 – 5 Minutes5 – 10 Minutes
Typical Yield 75 – 85%90 – 98%85 – 95%
E-Factor High (Solvent waste)Very LowLow
Visual Indicator None (Homogeneous)Powder to Paste TransitionPowder to Paste Transition

Spectroscopic Validation & Troubleshooting

To ensure the trustworthiness of the isolated product, spectroscopic validation is recommended.

  • IR Spectroscopy: A successful conversion is marked by the disappearance of the strong carbonyl (C=O) stretch at ~1680 cm⁻¹ and the appearance of a broad hydroxyl (O-H) stretch at ~3200–3300 cm⁻¹, alongside a C=N stretch at ~1640 cm⁻¹[5].

  • Troubleshooting: If TLC indicates incomplete conversion after 10 minutes of grinding, the localized friction may be insufficient. Ensure the grinding motion is vigorous and covers the entire surface area of the mortar. For highly unreactive batches, adding a single drop of ethanol (liquid-assisted grinding) can help mobilize the crystal lattice without compromising the "green" nature of the protocol.

References

  • Saikia L, Baruah JM, Thakur AJ. (2011). "A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry." Organic and Medicinal Chemistry Letters, 1(1):12. Available at:[Link]

  • Li JT, Chen YX, Li XL, Deng HJ. (2007). "An Efficient Procedure for Synthesis of Oximes by Grinding." Asian Journal of Chemistry, 19(3): 2236-2240. Available at:[Link]

Sources

catalytic reduction of 1-(4-Chlorophenyl)ethanone oxime to amines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Reduction of 1-(4-Chlorophenyl)ethanone Oxime to Amines

Executive Summary & Strategic Importance

The reduction of 1-(4-Chlorophenyl)ethanone oxime to 1-(4-Chlorophenyl)ethylamine is a pivotal transformation in the synthesis of CNS-active pharmaceutical ingredients (e.g., sertraline analogs). The critical challenge in this process is chemoselectivity : reducing the oxime functionality (


) to the primary amine (

) while strictly preserving the aryl chloride (

) bond.

Standard hydrogenation protocols (e.g., Pd/C under


) frequently lead to hydrodehalogenation (loss of Cl), resulting in the formation of the des-chloro impurity (1-phenylethylamine), which is often inseparable during downstream processing. This guide provides two validated protocols designed to decouple hydrogenation from dehalogenation, ensuring high purity and yield.

Mechanistic Insight & Reaction Pathways

Understanding the competing pathways is essential for control. The reduction does not occur in a single step; it proceeds through specific intermediates that dictate the final product profile.

Key Mechanistic Risks:

  • Dehalogenation: Occurs readily on Palladium (Pd) surfaces via oxidative addition into the C-Cl bond. Mitigation: Use Platinum (Pt) or Raney Nickel (RaNi), which possess higher energy barriers for C-Cl insertion.

  • Hydroxylamine Arrest: In non-acidic media, the reaction may stall at the hydroxylamine (

    
    ) stage.
    
  • Secondary Amine Formation: The product primary amine can react with the intermediate imine to form a dimer (secondary amine).[1] Mitigation: Presence of ammonia or acidic media.

ReactionPathways Oxime 1-(4-Chlorophenyl) ethanone oxime Imine Imine Intermediate (Transient) Oxime->Imine H2, Acid/RaNi HydroxylAmine Hydroxylamine (Side Product) Oxime->HydroxylAmine Pt/C (Neutral) PrimaryAmine TARGET: 1-(4-Chlorophenyl) ethylamine Imine->PrimaryAmine H2 (Fast) SecAmine Secondary Amine (Dimer) Imine->SecAmine + Primary Amine Dehalo Des-chloro Impurity (Critical Failure) PrimaryAmine->Dehalo Pd/C (Over-reduction)

Figure 1: Reaction network showing the target pathway (Green) versus critical impurity pathways (Red).

Validated Experimental Protocols

Method A: Pt/C in Acidic Media (Recommended for Halogen Retention)

Rationale: Platinum on Carbon (Pt/C) is significantly less active toward aryl halides than Palladium. The addition of HCl protonates the imine intermediate, accelerating the reduction to the amine and preventing the formation of secondary amines.

Materials:

  • Substrate: 1-(4-Chlorophenyl)ethanone oxime (10.0 g, 54.5 mmol)

  • Catalyst: 5% Pt/C (Sulfided or standard, 0.5 g, 5 wt% loading)

  • Solvent: Methanol (100 mL)

  • Additive: Concentrated HCl (1.1 eq, 60 mmol) or

    
    
    

Protocol:

  • Preparation: In a high-pressure autoclave (Hastelloy or glass-lined), dissolve the oxime in Methanol.

  • Acidification: Slowly add the acid. Note: The oxime may transiently precipitate or change color; ensure full dissolution or fine suspension.

  • Catalyst Addition: Add 5% Pt/C carefully under an argon blanket. Safety: Dry noble metal catalysts can ignite methanol vapors. Always wet the catalyst with water or add to a wet system.

  • Hydrogenation:

    • Purge vessel 3x with

      
      , then 3x with 
      
      
      
      .[2]
    • Pressurize to 3–5 bar (45–75 psi) .

    • Stir vigorously (800+ rpm) at 25–30°C . Do not heat initially to prevent dehalogenation.

  • Monitoring: Monitor

    
     uptake. Reaction typically completes in 2–4 hours.
    
  • Workup:

    • Filter catalyst over Celite.[3]

    • Concentrate filtrate to obtain the amine hydrochloride salt.

    • Basify with aqueous NaOH (pH > 10) and extract with MTBE to yield the free base.

Method B: Raney Nickel with Ammonia (Cost-Effective Scale-Up)

Rationale: Raney Nickel is cost-effective and effective for oximes. The basic environment (


) suppresses secondary amine formation but requires careful temperature control to avoid dehalogenation.

Materials:

  • Catalyst: Raney Nickel (Active slurry, ~1.0 g settled weight).

  • Solvent: Methanol (saturated with

    
     gas or containing 7N 
    
    
    
    in MeOH).

Protocol:

  • Catalyst Wash: Wash Raney Nickel 3x with water and 3x with Methanol to remove storage alkali. Critical: Never let Raney Ni dry out; it is pyrophoric.

  • Reaction Setup: Charge the autoclave with the oxime, ammonia/methanol solution, and catalyst.

  • Conditions:

    • Pressure: 5–10 bar .

    • Temperature: Ambient to 40°C . (Exceeding 50°C increases de-chlorination risk significantly).

  • Workup: Filter carefully (keep catalyst wet) and concentrate.

Comparative Data Summary

ParameterMethod A (Pt/C + HCl)Method B (Raney Ni + NH3)Method C (Pd/C - NOT RECOMMENDED )
Conversion >99%>98%>99%
Chemo-selectivity (Cl-retention) High (>98%) Moderate (>95%)Low (<50%)
Primary Amine Selectivity High (due to HCl)High (due to NH3)Moderate
Safety Profile Standard FlammabilityPyrophoric CatalystStandard Flammability
Cost High (Pt metal)Low (Ni metal)Medium

Experimental Workflow & Quality Control

To ensure reproducibility, the following workflow integrates "System Suitability Tests" (SST).

Workflow Start Start: Raw Material QC (Check Oxime Purity >98%) Prep Catalyst Slurry Prep (Inert Atmosphere) Start->Prep Reaction Hydrogenation (3-5 bar, 25°C) Prep->Reaction IPC IPC: HPLC/GC Check Limit: Des-chloro < 0.5% Reaction->IPC Decision Pass IPC? IPC->Decision Decision->Reaction No (Extend Time) Workup Filtration & Salt Formation Decision->Workup Yes Final Final Product Isolation

Figure 2: Operational workflow with integrated In-Process Control (IPC) points.

Analytical Method (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: A: 0.1% TFA in Water, B: Acetonitrile. Gradient 5% to 95% B.

  • Detection: UV @ 220 nm (Amine absorption is weak; low UV required) or 254 nm (Aromatic ring).

  • Key Markers:

    • Oxime (Reactant): Late eluting.

    • Amine (Product): Early eluting (broad peak if not buffered).

    • Des-chloro Amine: Elutes slightly earlier than product.

Troubleshooting & Optimization

  • Problem: High levels of Des-chloro impurity.

    • Root Cause: Catalyst too active or temperature too high.

    • Fix: Switch from Pd to Pt. If using Raney Ni, lower temperature and pressure. Add a dehalogenation inhibitor like Sodium Phosphite (0.1 eq) or Thiourea (trace amounts, though this slows hydrogenation).

  • Problem: Reaction stalls at Hydroxylamine.

    • Root Cause: Insufficient acidity or catalyst poisoning.

    • Fix: Ensure at least 1.0 equivalent of mineral acid is present (Method A). Increase pressure to 10 bar.

  • Problem: Formation of Secondary Amine.

    • Root Cause: Condensation of amine with imine.

    • Fix: Increase dilution. Ensure excess Ammonia (Method B) or Acid (Method A) is present to sequester the primary amine as it forms.

References

  • Preparation of halogenated primary amines.
  • Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogen

    • Source: MDPI, Catalysts 2022.[4]

    • Relevance: Comprehensive review of mechanistic pathways (Amine vs. Hydroxylamine)
    • URL:[Link][5][6][7][8]

  • Dehalogenation inhibitor for chlorinated aromatic amine synthesis.
  • Asymmetric Hydrogen

    • Source: Journal of the American Chemical Society (JACS), 2022.
    • Relevance: Advanced homogeneous methods (Ir-catalysts) for enantioselective reduction (if chiral product is required).
    • URL:[Link]

Sources

The Strategic Role of 1-(4-Chlorophenyl)ethanone Oxime in the Synthesis of Azole Antifungal Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Importance of Azole Antifungals and the Pivotal Role of Oxime Intermediates

The global rise in fungal infections, coupled with the emergence of drug-resistant strains, presents a continuous challenge to public health. Azole antifungals, a cornerstone of antifungal therapy, function by inhibiting the enzyme lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] The disruption of ergosterol synthesis leads to a cascade of detrimental effects on the fungal cell, ultimately inhibiting its growth and proliferation. Within the diverse landscape of azole synthesis, the strategic use of key intermediates is paramount for achieving efficient and scalable production. This technical guide focuses on the synthesis and application of 1-(4-chlorophenyl)ethanone oxime, a versatile intermediate in the development of potent azole antifungal agents. We will delve into the detailed protocols for its synthesis and its subsequent conversion into clinically significant antifungal compounds, providing insights into the chemical rationale behind each step.

Part 1: Synthesis of the Key Intermediate: 1-(4-Chlorophenyl)ethanone Oxime

The journey towards many potent antifungal agents begins with the synthesis of the foundational oxime intermediate. The oximation of 4'-chloroacetophenone is a robust and high-yielding reaction, critical for introducing the oxime functionality that will be elaborated upon in subsequent synthetic steps.

Protocol 1: Synthesis of 1-(4-Chlorophenyl)ethanone Oxime

This protocol details the conversion of 4'-chloroacetophenone to its corresponding oxime. The reaction relies on the nucleophilic attack of hydroxylamine on the carbonyl carbon of the ketone.

Materials and Reagents:

  • 4'-Chloroacetophenone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Beakers and graduated cylinders

  • Büchner funnel and filter paper

  • Rotary evaporator

Step-by-Step Procedure:

  • Dissolution of Starting Material: In a 250 mL round-bottom flask, dissolve 15.5 g (approx. 0.1 mole) of 4'-chloroacetophenone in 50 mL of ethanol.[2]

  • Preparation of Hydroxylamine Solution: In a separate beaker, prepare a solution of 15 g (0.214 mole) of hydroxylamine hydrochloride in 30 mL of water.[2]

  • Addition of Reagents: Add the hydroxylamine hydrochloride solution to the ethanolic solution of 4'-chloroacetophenone with stirring.

  • Basification: Prepare a solution of 10 g (0.25 mole) of sodium hydroxide in 30 mL of water and add it to the reaction mixture.[2]

  • Reaction: Heat the reaction mixture to reflux for 10 minutes.[2]

  • Precipitation: After cooling to room temperature, pour the reaction mixture into 250 mL of cold water.

  • Acidification: Acidify the mixture to a pH of 3-5 with concentrated hydrochloric acid to neutralize any unreacted hydroxylamine.[2]

  • Isolation and Purification: Collect the resulting white solid precipitate by filtration using a Büchner funnel. Wash the solid with cold water and dry it thoroughly. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography if necessary.

Expected Yield and Characterization:

A near-quantitative yield of 1-(4-chlorophenyl)ethanone oxime is expected. The product can be characterized by its melting point and spectroscopic techniques.

Parameter Expected Value
Appearance White solid
¹H NMR (CDCl₃, ppm) δ 2.32 (s, 3H, CH₃), 7.35-7.45 (m, 2H, Ar-H), 7.55-7.65 (m, 2H, Ar-H), 8.5 (br s, 1H, NOH)
¹³C NMR (CDCl₃, ppm) δ 12.1, 127.5, 128.9, 134.8, 136.2, 156.4

Note: NMR data is predicted and may vary slightly based on experimental conditions and the presence of E/Z isomers.

Diagram of the Synthesis Workflow:

G start 4'-Chloroacetophenone reagents NH₂OH·HCl, NaOH Ethanol/Water start->reagents 1. reflux Reflux (10 min) reagents->reflux 2. workup Precipitation in Water Acidification (HCl) Filtration & Drying reflux->workup 3. product 1-(4-Chlorophenyl)ethanone Oxime workup->product 4.

Caption: Synthesis of 1-(4-chlorophenyl)ethanone oxime.

Part 2: Transformation of the Oxime Intermediate into Azole Antifungal Agents

1-(4-Chlorophenyl)ethanone oxime serves as a crucial branching point for the synthesis of various imidazole-based antifungal agents. The general strategy involves the conversion of the ketone (or its oxime) to an α-haloketone, followed by the introduction of the imidazole ring, reduction of the carbonyl group, and finally, etherification to yield the target antifungal molecule.

Synthetic Pathway to Econazole and Miconazole Analogs

The following protocols outline a representative synthetic route from 4'-chloroacetophenone to key precursors of econazole and miconazole. While the oxime itself can be a starting point, a more common industrial approach involves the direct α-bromination of the parent ketone.

Protocol 2: Synthesis of 2-Bromo-1-(4-chlorophenyl)ethanone

This protocol describes the α-bromination of 4'-chloroacetophenone, a key step to create an electrophilic center for the subsequent introduction of the imidazole nucleophile.

Materials and Reagents:

  • 4'-Chloroacetophenone

  • N-Bromosuccinimide (NBS)

  • PEG-400

  • Water

  • Dichloromethane (for extraction)

Instrumentation:

  • Jacketed reactor with ultrasonic horn (optional, for sonochemical synthesis)

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a suitable reaction vessel, create a mixture of 4'-chloroacetophenone (1.0 eq) and N-bromosuccinimide (1.0 eq) in a solution of PEG-400 and water.[3]

  • Reaction Conditions: The reaction can be accelerated using ultrasound irradiation at 80°C for 15-20 minutes.[3] Alternatively, conventional heating can be employed, though reaction times may be longer.

  • Work-up: After completion of the reaction (monitored by TLC), extract the reaction mixture with dichloromethane.[3]

  • Isolation: Evaporate the dichloromethane under reduced pressure to obtain the crude 2-bromo-1-(4-chlorophenyl)ethanone.[3]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol.

Expected Characterization:

Parameter Expected Value
Appearance White to off-white solid
¹H NMR (CDCl₃, ppm) δ 4.46 (s, 2H, CH₂Br), 7.66-7.69 (m, 2H, Ar-H), 7.85-7.89 (m, 2H, Ar-H)[3]
¹³C NMR (CDCl₃, ppm) δ 30.51, 130.57, 131.22, 132.95, 133.51, 190.22[3]
Protocol 3: Synthesis of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanone

This protocol details the nucleophilic substitution of the bromine atom in 2-bromo-1-(4-chlorophenyl)ethanone with imidazole.

Materials and Reagents:

  • 2-Bromo-1-(4-chlorophenyl)ethanone

  • Imidazole

  • Sodium hydride (NaH)

  • Dimethylformamide (DMF)

  • Ice-water

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

Step-by-Step Procedure:

  • Preparation of Imidazole Anion: In a flask, suspend sodium hydride (1.2 eq) in anhydrous DMF. Slowly add a solution of imidazole (1.2 eq) in DMF at 0°C. Allow the mixture to react at room temperature for 30 minutes.[4]

  • Nucleophilic Substitution: Slowly add a solution of 2-bromo-1-(4-chlorophenyl)ethanone (1.0 eq) in DMF to the reaction mixture. Let the reaction proceed at room temperature for 4 hours.[4]

  • Quenching and Neutralization: Pour the reaction mixture into ice-water and add 1 M HCl.[4] Neutralize the solution with sodium bicarbonate to a pH of 6, which will precipitate the product.[4]

  • Isolation: Collect the precipitate by filtration and wash it with water.

  • Purification: The crude product can be recrystallized from an appropriate solvent to yield pure 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone.

Protocol 4: Reduction to 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanol

The ketone is reduced to the corresponding alcohol, which is a key precursor for the final etherification step.

Materials and Reagents:

  • 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanone

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

Step-by-Step Procedure:

  • Reduction: Dissolve 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone in methanol or ethanol. Cool the solution in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride in portions to the stirred solution.

  • Reaction: Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Carefully add water to quench the excess sodium borohydride. Remove the solvent under reduced pressure.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the alcohol.

Protocol 5: Synthesis of Econazole

This final step involves the etherification of the alcohol with 4-chlorobenzyl chloride.

Materials and Reagents:

  • 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanol

  • 4-Chlorobenzyl chloride

  • Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Alkoxide Formation: In a flask containing anhydrous DMF, add sodium hydride. To this suspension, add a solution of 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol in DMF dropwise at 0°C. Stir the mixture at room temperature for 1 hour.

  • Etherification: Cool the mixture back to 0°C and add 4-chlorobenzyl chloride. Allow the reaction to proceed at room temperature for several hours.

  • Quenching and Extraction: Quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude econazole can be purified by column chromatography or recrystallization.

Diagram of the Overall Synthetic Pathway:

G start 4'-Chloroacetophenone oxime 1-(4-Chlorophenyl)ethanone Oxime start->oxime Oximation bromo 2-Bromo-1-(4-chlorophenyl)ethanone start->bromo α-Bromination (NBS) imidazole_ketone 1-(4-Chlorophenyl)-2- (1H-imidazol-1-yl)ethanone bromo->imidazole_ketone Imidazole imidazole_alcohol 1-(4-Chlorophenyl)-2- (1H-imidazol-1-yl)ethanol imidazole_ketone->imidazole_alcohol Reduction (NaBH₄) econazole Econazole imidazole_alcohol->econazole Etherification (4-Chlorobenzyl chloride)

Caption: Synthetic pathway to Econazole from 4'-Chloroacetophenone.

Part 3: Scientific Integrity and Mechanistic Insights

The Role of the Oxime Moiety:

The oxime functional group is not merely a synthetic handle; it possesses inherent biological activity. Oximes have been shown to exhibit antifungal properties, and their incorporation into larger molecules can enhance their efficacy.[5] The nitrogen atom of the oxime can participate in hydrogen bonding interactions with biological targets, and the overall electronic properties of the oxime can influence the molecule's pharmacokinetic and pharmacodynamic profile.

Mechanism of Action of Azole Antifungals:

The primary target of azole antifungal agents like econazole and miconazole is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. The nitrogen atom of the imidazole ring coordinates to the heme iron atom in the active site of the enzyme, inhibiting its function.[1] This blockage prevents the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol precursors and disruption of the fungal cell membrane's integrity and function.

Conclusion

1-(4-Chlorophenyl)ethanone oxime is a valuable and versatile intermediate in the synthesis of a range of imidazole-based antifungal agents. The protocols outlined in this technical guide provide a clear and reproducible pathway for its synthesis and subsequent elaboration into complex and medically important molecules. A thorough understanding of the underlying chemical principles and reaction mechanisms is essential for the successful development of new and effective antifungal therapies.

References

  • Heeres, J., Backx, L. J. J., Mostmans, J. H., & Van Cutsem, J. (1979). Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of Ketoconazole, a New Potent Orally Active Broad-spectrum Antifungal Agent. Journal of Medicinal Chemistry, 22(8), 1003–1005. Available at: [Link]

  • Cuevas-Yañez, E., Garcia, M., de la Cruz, R., & Muchowski, J. M. (2004). Synthesis of Miconazole and Analogs Through a Carbenoid Intermediate. Sociedad Química de México, 48(2), 149-152. Available at: [Link]

  • Min, J., et al. (2021). Unsubstituted Oximes as Potential Therapeutic Agents. Molecules, 26(13), 3984. Available at: [Link]

  • Tang, W., et al. (2012). N-Acetyl Enamides by Reductive Acetylation of Oximes Mediated with Iron(II) Acetate. Organic Syntheses, 89, 344. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 4-chloroacetophenone oxime. Retrieved from [Link]

  • Patel, D. B., et al. (2018). Ultrasound-Assisted Facile and Efficient Synthesis of α-Bromoacetophenones. Asian Journal of Organic & Medicinal Chemistry, 3(1), 10-14. Available at: [Link]

  • Özdemir, Y., et al. (2017). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. Molecules, 22(10), 1729. Available at: [Link]

  • Zhang, M., et al. (2014). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1198. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Separation of E/Z Isomers of 1-(4-Chlorophenyl)ethanone Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the chromatographic resolution and isolation of the geometric (E/Z) isomers of 1-(4-Chlorophenyl)ethanone oxime.

Mechanistic Overview & Causality

The separation of the E and Z isomers of 1-(4-Chlorophenyl)ethanone oxime hinges on exploiting the subtle physicochemical differences induced by the spatial orientation of the hydroxyl group relative to the 4-chlorophenyl ring. In the E-isomer, the hydroxyl group is oriented anti to the bulky aromatic ring, minimizing steric clash and resulting in a lower overall dipole moment compared to the Z-isomer (where the OH is syn to the ring).

Because the E-isomer is generally less polar, it exhibits stronger hydrophobic interactions with the C18 stationary phase, typically eluting later than the Z-isomer in reversed-phase HPLC . However, the energy barrier for rotation around the C=N bond can be breached under acidic, basic, or high-temperature conditions, leading to dynamic on-column interconversion that complicates purification 1.

Interconversion E_Isomer E-Isomer (Less Polar, Anti-OH) Transition Transition State (C=N Rotation) E_Isomer->Transition Acid/Base/Heat Z_Isomer Z-Isomer (More Polar, Syn-OH) Z_Isomer->Transition Acid/Base/Heat Transition->E_Isomer Equilibration Transition->Z_Isomer Equilibration

Acid, base, or thermally catalyzed E/Z interconversion pathway of oximes.

Troubleshooting Guide

Q: Why am I seeing poor resolution (


) or co-elution of the E and Z peaks? 
  • Cause: Inadequate selectivity (

    
    ). The hydrophobic difference between the E and Z isomers of 1-(4-Chlorophenyl)ethanone oxime is marginal. Standard unoptimized gradients often force them to co-elute.
    
  • Solution: Switch from a gradient to an isocratic method to maintain a constant retention factor (

    
    ). If Acetonitrile (MeCN) fails to provide selectivity, switch your organic modifier to Methanol (MeOH). Methanol is a stronger hydrogen-bond donor and differentially interacts with the oxime nitrogen/oxygen, enhancing the separation of geometric isomers.
    

Q: Why do my peaks exhibit severe tailing or form a "saddle" (plateau) between them?

  • Cause: Dynamic on-column interconversion. If the mobile phase pH is too extreme or if there are active acidic silanol groups on the stationary phase, the isomers tautomerize during elution, creating a characteristic "saddle" between the two peaks 2.

  • Solution: Use a highly end-capped, high-purity silica C18 column to shield residual silanols. Buffer the mobile phase strictly to pH 7.0 (e.g., using 10 mM ammonium acetate) to suppress acid/base-catalyzed isomerization.

Q: Why does the retention time of my isomers drift between consecutive injections?

  • Cause: Incomplete column equilibration or subtle temperature fluctuations affecting the partitioning thermodynamics of the isomers.

  • Solution: Thermostat the column compartment strictly (e.g., 25 °C) and equilibrate the system with at least 10 column volumes of the buffered mobile phase prior to the first injection.

Experimental Workflows: Self-Validating Protocols

HPLC_Workflow Start 1-(4-Chlorophenyl)ethanone oxime mixture Screening Column & Mobile Phase Screening (C18, MeCN/H2O) Start->Screening Optimization Gradient & pH Optimization (Suppress Interconversion) Screening->Optimization Analysis Analytical HPLC Separation (Determine E:Z Ratio) Optimization->Analysis Prep Preparative HPLC (Isomer Isolation) Analysis->Prep NMR NMR & Purity Verification (Identify E and Z) Prep->NMR

Workflow for the HPLC method development and isolation of E/Z oxime isomers.

Protocol A: Analytical HPLC Method for E/Z Ratio Determination

Causality: Isocratic elution is chosen over gradient elution to maximize the resolution of closely eluting isomers by maintaining a constant


 (retention factor).
  • Sample Preparation: Dissolve the oxime mixture in 50:50 Acetonitrile:Water to a concentration of 0.5 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column Setup: Install a 250 x 4.6 mm, 5 µm fully end-capped C18 column. Thermostat to 25 °C to ensure thermodynamic consistency.

  • Mobile Phase: Run an isocratic flow of 55% Acetonitrile / 45% Water containing 10 mM Ammonium Acetate (pH adjusted to 7.0). Set the flow rate to 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm.

  • Self-Validation Check (Critical): Inject the sample. Calculate the resolution (

    
    ). The system is validated for downstream quantitation only if 
    
    
    
    and the USP tailing factor for both peaks is
    
    
    . If tailing exceeds 1.2, discard and prepare fresh pH 7.0 buffer.
Protocol B: Preparative HPLC for Isomer Isolation

Causality: Scaling up requires maintaining the exact mobile phase composition but proportionally increasing flow rate and column diameter to maintain identical linear velocity.

  • Scale-Up: Transfer the validated analytical method to a 250 x 21.2 mm preparative C18 column. Scale the flow rate to 21.2 mL/min.

  • Injection: Inject up to 50 mg per run. Avoid mass overloading, which causes peak fronting and destroys the delicate

    
    .
    
  • Fraction Collection: Collect fractions strictly based on the core of the peak (avoiding the valley to ensure

    
     isomeric purity). Collect into vessels pre-chilled on ice to halt any potential post-elution thermal equilibration 3.
    
  • Recovery: Remove the organic solvent via rotary evaporation at a bath temperature

    
     °C. Lyophilize the remaining aqueous layer to obtain pure solid isomers.
    

Quantitative Data Summary

ParameterAnalytical MethodPreparative MethodMechanistic Rationale
Column C18, 250 x 4.6 mm, 5 µmC18, 250 x 21.2 mm, 5 µmFully end-capped silica prevents silanol-catalyzed interconversion.
Mobile Phase 55% MeCN / 45% H₂O55% MeCN / 45% H₂OIsocratic elution maintains constant

for closely eluting isomers.
Buffer 10 mM Ammonium Acetate (pH 7.0)10 mM Ammonium Acetate (pH 7.0)Neutral pH suppresses dynamic C=N bond rotation on-column.
Flow Rate 1.0 mL/min21.2 mL/minScaled proportionally to maintain identical linear velocity.
Temperature 25 °C (Thermostatted)Ambient (with chilled collection)Strict thermal control prevents thermodynamic drift and equilibration.
Detection UV at 254 nmUV at 254 nmAromatic ring provides strong chromophore for high-sensitivity tracking.

Frequently Asked Questions (FAQs)

Q: How do I definitively assign which peak is the E isomer and which is the Z isomer? A: HPLC provides separation, but absolute structural assignment requires 1D


H NMR or 2D NOESY NMR. The chemical shift of the methyl protons adjacent to the imine carbon will differ significantly due to the anisotropic deshielding effect of the oxime hydroxyl group. In the E-isomer, the OH is syn to the methyl group, deshielding it and shifting its NMR signal downfield compared to the Z-isomer.

Q: Is interconversion a risk during sample storage? A: Yes. While stable at room temperature in neutral solid form, oximes can slowly equilibrate in solution, especially if exposed to UV light or trace acids/bases 1. Always store isolated E and Z isomers as dry solids in amber vials at -20 °C.

References

  • ResearchGate. Reversed Phase Chromatographic Separation and Isolation of Tautomers of Naphthoquinoneoximes by HPLC. [Link]

  • Food and Agriculture Organization (FAO). clethodim (187) - FAO.org.[Link]

  • Juniper Publishers. Functionalized Sugar Oximes: Synthesis and Utilization for Structurally Diverse Scaffolds.[Link]

Sources

recrystallization solvents for purifying 1-(4-Chlorophenyl)ethanone oxime

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organic Synthesis and Purification. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded protocols for the purification of 1-(4-Chlorophenyl)ethanone oxime (commonly known as 4'-chloroacetophenone oxime).

This compound is synthesized via the condensation of 4'-chloroacetophenone with hydroxylamine hydrochloride. Because the crude product often contains unreacted ketone, inorganic salts, and isomeric mixtures (E/Z isomers), achieving high-purity crystals is critical for downstream pharmacological or polymer applications.

Solvent Selection Guide: Mechanistic Rationale

Choosing the correct solvent system is a balance between solubility gradients and the polarity of impurities. 1-(4-Chlorophenyl)ethanone oxime features a polar oxime group (-C=N-OH) capable of hydrogen bonding, and a hydrophobic chlorophenyl ring.

Table 1: Quantitative & Qualitative Comparison of Recrystallization Solvents

Solvent SystemBoiling Point (°C)Oxime Solubility (Hot)Oxime Solubility (Cold)Mechanistic Rationale & Impurity Profile
Ethanol / Water (Anti-Solvent) ~82 °CVery HighVery LowOptimal Choice. Ethanol dissolves the oxime and unreacted ketone. Water acts as an anti-solvent, drastically reducing oxime solubility while keeping highly polar inorganic salts (e.g., NaCl) in the aqueous mother liquor.
Pure Ethanol 78.4 °CVery HighModerateYields high-purity crystals but suffers from lower percent recovery unless cooled to sub-zero temperatures. Good for removing severe hydrophobic impurities.
Ligroin (Low/High Boiling Mix) 60–120 °CHighLowExcellent for separating the oxime from highly polar byproducts. Often requires a mixture of low-boiling and high-boiling fractions to fine-tune the saturation point [4].
Xylene 138–144 °CHighLowUsed primarily when azeotropic removal of water is required for immediate downstream cyclization reactions.

Standard Operating Procedure: Ethanol/Water Anti-Solvent Recrystallization

This protocol is engineered as a self-validating system . By monitoring the physical state of the solution at specific temperature thresholds, you can verify the mechanistic success of the purification in real-time.

Step 1: Initial Dissolution

  • Weigh your crude 1-(4-Chlorophenyl)ethanone oxime and transfer it to an Erlenmeyer flask.

  • Add a minimum volume of near-boiling Ethanol (approx. 3-5 mL per gram of crude).

  • Causality: The high thermal energy breaks the intermolecular hydrogen bonds of the crude oxime lattice, bringing it into solution. Unreacted 4-chloroacetophenone will also dissolve.

Step 2: Hot Filtration (If Required)

  • If the solution is cloudy or contains particulate matter, perform a rapid hot gravity filtration using a stemless funnel and fluted filter paper.

  • Causality: Cloudiness in hot ethanol indicates the presence of insoluble inorganic salts (e.g., unreacted hydroxylamine hydrochloride or sodium chloride from the neutralization step) [2].

Step 3: Anti-Solvent Addition (Nucleation)

  • Keep the ethanol solution on a hot plate (mild heat).

  • Add warm distilled water dropwise until a slight, persistent turbidity is observed, then add a few drops of hot ethanol until the solution just clears.

  • Causality: Water increases the polarity of the solvent system. The hydrophobic chlorophenyl ring forces the oxime to the brink of supersaturation. Clearing the turbidity with a drop of ethanol ensures you are exactly at the saturation point, preventing premature "oiling out."

Step 4: Controlled Crystallization

  • Remove the flask from the heat source. Allow it to cool undisturbed to room temperature for 45 minutes, then transfer to an ice bath (0–4 °C) for 30 minutes.

  • Causality: Slow cooling allows the oxime molecules to arrange into a highly ordered, thermodynamically stable E-isomer crystal lattice, excluding impurities.

Step 5: Harvesting and Validation

  • Collect the white crystalline solid via vacuum filtration (Büchner funnel). Wash the filter cake with a minimal amount of ice-cold 8:2 Water/Ethanol mixture.

  • Dry the crystals in a vacuum desiccator over anhydrous calcium chloride for 24 hours.

  • Self-Validation: Perform a melting point analysis. Pure 1-(4-Chlorophenyl)ethanone oxime will exhibit a sharp melting point of 95–99 °C [1]. A depressed or broad melting range (< 92 °C) indicates trapped solvent or residual ketone.

Workflow Visualization

G A Crude 1-(4-Chlorophenyl)ethanone oxime B Dissolution in Hot Ethanol (Near Boiling Point) A->B Add Solvent C Hot Filtration (Remove Insoluble Salts) B->C If turbid D Anti-Solvent Addition (Dropwise H2O to Turbidity) B->D If clear C->D Clear filtrate E Controlled Cooling (Room Temp -> Ice Bath) D->E Induce nucleation F Vacuum Filtration & Cold Solvent Wash E->F Harvest crystals G Vacuum Desiccation (Yield: Pure Oxime, MP 95-99°C) F->G Remove moisture

Workflow for the anti-solvent recrystallization of 1-(4-Chlorophenyl)ethanone oxime.

Troubleshooting & FAQs

Q: My oxime is "oiling out" (forming a liquid layer) instead of crystallizing. What is the mechanistic cause and how do I fix it? A: Oiling out occurs when the saturation temperature of your solvent system is higher than the melting point of the oxime (95–99 °C). As the solution cools, the solute separates as a liquid rather than a solid. Fix: Reheat the mixture until the oil dissolves completely. Add 10–15% more ethanol to lower the saturation temperature below the compound's melting point. Allow the solution to cool much more slowly. If available, add a seed crystal when the solution reaches ~80 °C to bypass the energy barrier for nucleation.

Q: How can I ensure the complete removal of unreacted 4-chloroacetophenone? A: The starting ketone lacks the hydrogen-bonding capability of the oxime and is significantly more soluble in cold ethanol. By ensuring you wash your final filter cake with an ice-cold solvent mixture, the unreacted ketone will be effectively washed into the mother liquor [3].

Q: Does recrystallization affect the E/Z isomer ratio of the final product? A: Yes. The synthesis typically yields a mixture of E and Z isomers. However, the E-isomer (where the hydroxyl group is anti to the bulky chlorophenyl group) is thermodynamically more stable. During slow, controlled recrystallization, the E-isomer preferentially packs into the crystal lattice, effectively enriching the final purified solid [1].

References

  • p-Chloroacetophenone oxime | C8H8ClNO | CID 96172 Source: PubChem, National Library of Medicine URL:[Link]

  • Synthesis of 4-chloroacetophenone oxime Source: PrepChem URL:[Link]

  • Electronic Supplementary Material (ESI) for RSC Advances Source: The Royal Society of Chemistry URL:[Link]

  • US Patent 4,124,227 - Oxime ethers of Michler's hydrol, method of producing same and pressure-sensitive recording systems containing such compounds Source: Google Patents URL

Technical Support Center: Troubleshooting the Beckmann Rearrangement of p-Chloroacetophenone Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who experience sudden yield drops when transitioning from standard ketoximes to electron-deficient substrates.

The Beckmann rearrangement is a fundamental transformation for converting ketoximes into secondary amides. However, applying standard conditions to p-chloroacetophenone oxime often results in sluggish kinetics, poor conversion, and complex byproduct mixtures[1]. This guide dissects the mechanistic causality behind these failures and provides validated, step-by-step protocols to rescue your yields.

Mechanistic Causality: Why Does the p-Chloro Substrate Fail?

To troubleshoot effectively, we must first understand the reaction's transition state. The Beckmann rearrangement is driven by the activation of the oxime hydroxyl group (via protonation, esterification, or complexation), followed by the anti-periplanar migration of the aryl group to the nitrogen atom[1].

The Electronic Bottleneck: The migration step involves the buildup of a partial positive charge on the migrating aryl ring. The highly electronegative para-chloro substituent exerts a strong electron-withdrawing inductive effect (-I), which destabilizes this developing charge[2]. Consequently, the activation energy for migration spikes.

Because the migration is artificially slowed, the activated oxime intermediate accumulates in the reaction mixture. This prolonged lifetime makes it highly susceptible to two competing pathways:

  • Hydrolysis: Trace water attacks the intermediate, reverting it to p-chloroacetophenone[1].

  • Beckmann Fragmentation: Excess thermal energy (applied to force the sluggish reaction) causes carbon-carbon bond cleavage, yielding p-chlorobenzonitrile[3].

Diagnostic Troubleshooting Workflow

Use the following logical workflow to identify the root cause of your low yield based on crude mixture analysis.

TroubleshootingWorkflow Start Low Yield of p-Chloroacetanilide Check1 Is oxime consumed? Start->Check1 SlowMig Slow Migration (p-Cl electronic effect) Check1->SlowMig No Check2 Identify Byproducts Check1->Check2 Yes Sol1 Use stronger activator (e.g., TFA, CBr4/DMF) SlowMig->Sol1 Hydrolysis p-Chloroacetophenone (Hydrolysis) Check2->Hydrolysis Ketone detected Frag p-Chlorobenzonitrile (Fragmentation) Check2->Frag Nitrile detected Sol2 Ensure strictly anhydrous conditions Hydrolysis->Sol2 Sol3 Lower temperature, milder Lewis acid Frag->Sol3

Diagnostic workflow for troubleshooting low yields in p-chloroacetophenone oxime rearrangement.

Frequently Asked Questions (FAQs)

Q1: My reaction stalls with >50% unreacted starting material, while unsubstituted acetophenone oxime completes in hours. How can I drive conversion? A1: You are experiencing the electronic bottleneck described above. Standard Brønsted acids (like polyphosphoric acid) or mild ionic liquids struggle to provide a sufficiently potent leaving group to offset the high migration barrier of the p-chloro group[2]. Solution: Switch to a highly electrophilic activating agent. Trifluoroacetic acid (TFA) acts as both an acid and an acylating agent, forming a highly reactive O-trifluoroacetyl oxime intermediate that forces migration[4]. Alternatively, utilize photoredox catalysis to generate a Vilsmeier–Haack (V–H) reagent in situ[1].

Q2: TLC and NMR confirm my major byproduct is p-chloroacetophenone. Why is the ketone reforming? A2: This is a classic case of oxime hydrolysis[1]. Because the p-chloro group slows down the rearrangement, the activated oxime intermediate sits in the flask waiting to migrate. If there is even a fraction of a molar equivalent of water present (from damp solvents, hygroscopic catalysts, or ambient humidity), it will act as a nucleophile, attacking the intermediate and hydrolyzing it back to the parent ketone[3]. Solution: Implement rigorously anhydrous techniques. Flame-dry all glassware, distill solvents over calcium hydride, and conduct the reaction under an argon atmosphere.

Q3: GC-MS indicates the presence of p-chlorobenzonitrile. What causes this, and how do I prevent it? A3: You are observing Beckmann fragmentation. When researchers notice a sluggish reaction, the instinct is to increase the temperature. However, excessive thermal energy applied to a stable intermediate often induces C-C bond cleavage rather than migration, yielding a nitrile and a carbocation[3]. Solution: You must decouple the activation step from the thermal migration step. Using a continuous flow reactor allows you to activate the oxime photochemically at 0 °C, and then precisely heat the rearrangement zone to 50–60 °C for a strictly controlled residence time, preventing thermal degradation[1].

Comparative Data: Reaction Conditions vs. Yield

The table below summarizes the quantitative performance of various catalytic systems specifically applied to p-chloroacetophenone oxime (or equivalent electron-deficient substrates).

Catalytic SystemTemperature ProfileSolventTypical YieldMajor Troubleshooting Observation
Polyphosphoric Acid (PPA) 60 °C (Ultrasound)Neat / PPA~56%Highly viscous workup; moderate hydrolysis observed.
Ionic Liquids (IL / Lewis Acid) 80 °C[Bmim][PF6]<40%Extremely poor conversion for electron-withdrawing groups[2].
Batch Photoredox (Ru/CBr₄) 25 °C (Constant)MeCN / DMF<2%Reaction stalls; mismatched thermal and photochemical kinetics[5].
Continuous Flow Photoredox 0 °C

60 °C
DMF72%Excellent control; hydrolysis and fragmentation are minimized[1][6].
Trifluoroacetic Acid (TFA) 82 °C (Reflux)CH₃CN>80%Fast esterification; requires strictly anhydrous environment[4].

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in self-validation checkpoints.

Protocol A: Two-Step Continuous Flow Photochemical Rearrangement

This method solves the fragmentation issue by spatially separating V-H reagent generation (photochemical) from the aryl migration (thermal)[1].

  • Solution Preparation: In a glovebox, prepare a solution of p-chloroacetophenone oxime (0.1 M), CBr₄ (0.2 M), and Ru(bpy)₃Cl₂ (1 mol%) in anhydrous DMF.

  • Degassing: Sparge the solution with Argon for 15 minutes.

    • Self-Validation Checkpoint: Failure to degas will result in oxygen quenching the Ru(II)* excited state, halting V-H reagent formation. If the solution turns dark brown prematurely, oxygen contamination has occurred.

  • Photochemical Activation (Reactor 1): Pump the mixture through a transparent fluoropolymer tubing reactor (e.g., Vapourtec UV150) irradiated by blue LEDs (455 nm) maintained strictly at 0 °C.

  • Thermal Rearrangement (Reactor 2): Pass the activated stream directly into a second thermal reactor coil heated to 60 °C with a residence time of exactly 50 minutes.

  • Quenching: Collect the output in a flask containing saturated aqueous NaHCO₃ to neutralize the V-H reagent and hydrobromic acid. Extract with EtOAc, dry over MgSO₄, and purify via flash chromatography.

Protocol B: Organocatalytic Rearrangement via Trifluoroacetic Acid (TFA)

This method overcomes the electronic bottleneck by forming a highly reactive O-trifluoroacetyl intermediate[4][7].

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a reflux condenser. Purge with N₂ for 10 minutes.

  • Dissolution: Dissolve p-chloroacetophenone oxime (1.0 mmol) in anhydrous CH₃CN (3.0 mL).

  • Activation: Add Trifluoroacetic Acid (TFA) (3.0 mmol) dropwise at room temperature via syringe.

    • Self-Validation Checkpoint: Withdraw a 10 µL aliquot after 15 minutes and run a TLC (Hexanes:EtOAc 7:3). The appearance of a highly polar baseline spot confirms successful O-trifluoroacetylation. If a high Rf spot corresponding to p-chloroacetophenone appears, your CH₃CN is wet and hydrolysis is outcompeting esterification.

  • Migration: Heat the mixture to reflux (82 °C) for 2–4 hours until the intermediate is fully consumed.

  • Isolation: Cool to room temperature, remove the solvent under reduced pressure, neutralize carefully with saturated Na₂CO₃, and extract with CH₂Cl₂ (3 x 10 mL).

References

  • Source: d-nb.
  • Source: cayley-nielson.
  • Source: benchchem.
  • Source: researchgate.
  • Source: researchgate.
  • Source: scispace.
  • Source: scribd.
  • Source: nih.

Sources

Technical Support Center: 1-(4-Chlorophenyl)ethanone Oxime Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and stabilization of 1-(4-Chlorophenyl)ethanone oxime (also known as 4'-chloroacetophenone oxime). As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield drops or product degradation during the isolation of this versatile intermediate. This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating protocol to prevent acid-catalyzed hydrolysis during your workflows.

Section 1: Mechanistic Insights into Oxime Hydrolysis

Oximes possess greater intrinsic hydrolytic stability than imines because the electronegative oxygen atom participates in electron delocalization, reducing the electrophilicity of the carbon center [1]. However, under acidic conditions, the oxime linkage becomes highly labile.

The degradation is an acid-catalyzed process: protonation of the oxime nitrogen increases the electrophilicity of the adjacent carbon, inviting nucleophilic attack by water. This forms a tetrahedral carbinolamine intermediate that rapidly collapses, eliminating hydroxylamine and reverting the product back to the starting 4-chloroacetophenone [1, 2].

Hydrolysis O 1-(4-Chlorophenyl)ethanone oxime H Protonated Oxime Intermediate O->H + H+ (Acidic Conditions) W Carbinolamine Intermediate H->W + H2O (Nucleophilic Attack) K 4-Chloroacetophenone W->K Collapse & Elimination N Hydroxylamine W->N Collapse & Elimination

Caption: Logic flow of the acid-catalyzed oxime hydrolysis mechanism.

Section 2: Troubleshooting Guide & FAQs

Q1: Why is my 1-(4-Chlorophenyl)ethanone oxime reverting to the starting ketone during the aqueous workup? A1: This is a classic case of acid-catalyzed hydrolysis. Many legacy protocols recommend acidifying the reaction mixture to pH 3–5 with strong hydrochloric acid during the workup to dissolve unreacted hydroxylamine [3]. While effective for purification, prolonged exposure to pH < 5, especially if the solution is still warm, drives the equilibrium backward. The protonation of the oxime nitrogen triggers the hydrolysis cascade. Causality: To prevent this, you must strictly minimize the time the product spends in acidic media or opt for a neutral water wash instead.

Q2: How do I optimize the pH during the condensation step to maximize yield and prevent hydrolysis? A2: The optimal pH for oxime formation is a delicate balance, typically between 5.5 and 6.5. Causality: If the pH is too high (basic), the carbonyl oxygen of 4-chloroacetophenone is not protonated, making it a poor electrophile, which stalls the reaction. If the pH is too low (acidic), the hydroxylamine (pKa ~6.0) becomes fully protonated to an ammonium ion, losing its nucleophilicity [2]. Furthermore, low pH catalyzes the hydrolysis of whatever oxime you do manage to form. We recommend using a sodium hydroxide or sodium acetate buffer to actively maintain this pH "sweet spot" during the reaction [3, 4].

Q3: Does temperature exacerbate the degradation of the oxime? A3: Absolutely. The kinetics of the hydrolysis reaction are highly temperature-dependent. Refluxing the mixture (around 95°C) is necessary to overcome the activation energy for the initial condensation. However, if you attempt to quench or acidify the reaction while it is still hot, the thermal energy will rapidly accelerate the acid-catalyzed cleavage of the C=N bond. Always cool the reaction to room temperature (or use an ice bath) before altering the pH for workup.

Section 3: Quantitative Data on Conjugate Stability

To understand why pH control is so critical, it is helpful to look at the relative stability of carbon-nitrogen double bonds. The table below summarizes the hydrolytic stability of various carbonyl conjugates at a physiological/neutral pH (pH 7.0), demonstrating the intrinsic resilience of the oxime bond when kept out of acidic extremes [1].

Conjugate TypeRepresentative StructureRelative Hydrolysis Rate (pH 7.0)Stability Profile
Imine R₂C=N-R'HighestHighly labile; rapidly hydrolyzes in water.
Hydrazone R₂C=N-NH-CH₃~600x faster than oximeModerate; stable in base, labile in mild acid.
Oxime 1-(4-Chlorophenyl)ethanone oxime1x (Baseline)Highly stable; resistant to hydrolysis unless pH < 5.
Section 4: Self-Validating Experimental Protocol

This protocol is engineered to synthesize 1-(4-Chlorophenyl)ethanone oxime while actively preventing hydrolysis. It incorporates self-validating checkpoints to ensure the chemical environment remains optimal throughout the workflow.

Reagents:

  • 4-Chloroacetophenone: 15.5 g (~0.1 mol)

  • Hydroxylamine hydrochloride: 15.0 g (0.214 mol)

  • Sodium hydroxide (NaOH): 10.0 g (0.25 mol)

  • Ethanol (Absolute): 50 mL

  • Deionized Water: 60 mL

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve 15.5 g of 4-chloroacetophenone in 50 mL of ethanol in a 250 mL round-bottom flask. Validation: Ensure complete dissolution; the solution should be clear.

  • Nucleophile Preparation: In a separate beaker, dissolve 15.0 g of hydroxylamine hydrochloride in 30 mL of deionized water.

  • pH Buffering (Critical Step): Dissolve 10.0 g of NaOH in 30 mL of water. Slowly add this basic solution to the hydroxylamine solution. Validation: Use pH paper to confirm the combined aqueous solution is between pH 5.5 and 6.5. This ensures the hydroxylamine is a free base (nucleophilic) and prevents premature acid-catalyzed hydrolysis.

  • Condensation: Add the buffered aqueous solution to the ethanolic ketone solution. Heat the mixture to a gentle reflux (~95°C) for 10 to 15 minutes [3]. Validation: Perform a TLC (Hexane:Ethyl Acetate 8:2); the UV-active spot for 4-chloroacetophenone should disappear, indicating complete conversion.

  • Thermal Quenching: Immediately remove the flask from heat and cool it to room temperature. Pour the mixture into 250 mL of ice-cold water. Causality: The rapid drop in temperature halts all kinetic processes, including any trace hydrolysis, while forcing the hydrophobic oxime to precipitate.

  • Isolation & Washing: Filter the resulting white solid under a vacuum. Wash the filter cake generously with cold, neutral deionized water. Causality: Washing with neutral water removes unreacted hydroxylamine and salts without requiring the risky pH 3-5 acidification step used in older protocols.

  • Drying & Verification: Air dry the product overnight or under a vacuum. Validation: Measure the melting point. Pure 1-(4-Chlorophenyl)ethanone oxime will melt sharply at 97–99 °C [3].

Workflow S1 Step 1: Condensation Mix Ketone + NH2OH·HCl in EtOH/H2O S2 Step 2: pH Control Add NaOH to reach pH 5.5 - 6.5 S1->S2 Prevent NH2OH protonation S3 Step 3: Thermal Activation Heat at 95°C for 10-15 mins S2->S3 Drive oxime formation S4 Step 4: Rapid Quench Pour into cold water to halt reaction S3->S4 Prevent thermal degradation S5 Step 5: Isolation Filter and wash with neutral H2O S4->S5 Remove salts without acid S6 Step 6: Validation Confirm Melting Point (97-99°C) S5->S6 Verify purity

Caption: Step-by-step workflow for the stable synthesis of 1-(4-Chlorophenyl)ethanone oxime.

References
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. URL:[Link]

  • Larsen, D., et al. (2018). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. RSC Advances. URL:[Link]

  • PrepChem. (n.d.). Synthesis of 4-chloroacetophenone oxime. PrepChem. URL:[Link]

  • Organic Syntheses. (1988). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses, Coll. Vol. 6, p.282. URL:[Link]

optimizing reaction conditions for 4-chloroacetophenone oximation

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a specialized support center resource for researchers optimizing the oximation of 4-chloroacetophenone. It prioritizes mechanistic understanding, robust protocols, and actionable troubleshooting.[1]

Topic: Optimization of Reaction Conditions & Troubleshooting Reference ID: OX-4CL-ACP-001 Audience: Medicinal Chemists, Process Engineers[1]

Core Reaction Overview

The synthesis of 4-chloroacetophenone oxime is a critical intermediate step in the production of various pharmaceuticals (e.g., Baclofen precursors) and agrochemicals. The transformation relies on the condensation of 4-chloroacetophenone with hydroxylamine hydrochloride (


).

While theoretically simple, the reaction is sensitive to pH , solvent polarity , and steric factors , which dictate the reaction rate and the E/Z isomeric ratio.[1]

Mechanistic Pathway (Visualization)

The following diagram illustrates the critical transition states and the role of pH in the reaction mechanism.

G Start 4-Chloroacetophenone (Electrophile) Step2 Nucleophilic Attack (C=O -> C-N Bond) Start->Step2 Reagent Hydroxylamine HCl (Nucleophile Source) Step1 Deprotonation (NH3OH+ -> :NH2OH) Reagent->Step1 Requires Base Base Base Catalyst (NaOH / NaOAc) Base->Step1 Step1->Step2 Free Amine Attack Intermed Carbinolamine Intermediate Step2->Intermed Step3 Dehydration (-H2O) Intermed->Step3 Acid Catalyzed (Rate Limiting) Product 4-Chloroacetophenone Oxime (E/Z) Step3->Product

Caption: Mechanistic flow from deprotonation of the hydroxylamine salt to the final dehydration step. Note that pH control is vital: too low inhibits Step 1; too high inhibits Step 3.

Optimization of Reaction Conditions

To achieve high yields (>90%) and purity, you must balance the nucleophilicity of hydroxylamine with the solubility of the hydrophobic ketone.

Critical Variable Analysis
VariableRecommended ConditionScientific Rationale
Solvent System Ethanol/Water (3:1 to 5:1) 4-Chloroacetophenone is lipophilic. Ethanol ensures solubility, while water dissolves the hydroxylamine salt and base. A biphasic system (e.g., water only) requires phase transfer catalysts or vigorous stirring [1, 4].[1]
Base Selection Sodium Acetate (NaOAc) Preferred. Buffers the reaction at pH ~5-6. This is the "sweet spot" where

is free (nucleophilic) but the medium is acidic enough to catalyze the dehydration of the carbinolamine intermediate [1].
Alternative Base NaOH (aq) Cost-effective. Stronger base ensures rapid deprotonation but carries a risk of side reactions (e.g., hydrolysis) if not carefully monitored.[1] Requires careful neutralization during workup [2].
Temperature Reflux (60-80°C) Ensures complete conversion in <2 hours. Room temperature methods (e.g., grinding) exist but often require longer times or specific catalysts [3].[1]
Stoichiometry 1.0 : 1.2 : 1.5 (Ketone :

: Base).[1] A slight excess of hydroxylamine drives the equilibrium forward.

Standard Operating Procedures (SOPs)

Protocol A: The Robust Buffer Method (Recommended)

Best for: High purity requirements, minimizing side reactions.[1]

  • Dissolution: In a round-bottom flask, dissolve 10.0 mmol (1.54 g) of 4-chloroacetophenone in 15 mL of Ethanol (95%) .

  • Reagent Prep: In a separate beaker, dissolve 15.0 mmol (1.04 g) of Hydroxylamine Hydrochloride and 20.0 mmol (1.64 g) of Sodium Acetate in 5 mL of Water .

    • Note: The NaOAc acts as a buffer.

  • Addition: Add the aqueous solution to the ethanolic ketone solution. The mixture may become cloudy.

  • Reaction: Reflux at 75-80°C for 1-2 hours .

    • Checkpoint: Monitor by TLC (Eluent: Hexane/EtOAc 8:2).[1] The ketone spot (

      
      ) should disappear.
      
  • Workup:

    • Cool to room temperature.

    • Pour mixture into 50 mL of ice-cold water .

    • The oxime should precipitate as a white solid.

    • Filter, wash with cold water (3x 10 mL), and dry in a vacuum oven at 40°C.[1]

  • Yield Expectation: 90-95%. Melting Point: 97-99°C [1, 5].

Protocol B: The Green Grinding Method (Solvent-Free)

Best for: Small scale, rapid screening, minimizing solvent waste.[1]

  • Mix: In a mortar, combine 1.0 mmol ketone , 1.2 mmol

    
     , and 1.5 mmol Sodium Carbonate (
    
    
    
    )
    .
  • Grind: Grind vigorously with a pestle for 5-10 minutes . The mixture will become a paste due to the release of water during the reaction (eutectic melt).

  • Isolation: Add 10 mL water to the mortar to dissolve inorganic salts. Filter the remaining solid oxime.

  • Yield Expectation: 85-92% [3].

Troubleshooting Guide & FAQs

Decision Tree for Common Failures

Troubleshooting Issue Identify Issue LowYield Low Yield / No Precipitate Issue->LowYield Impurity Impurity / Oil Formation Issue->Impurity CheckpH Check pH during reaction. Is it < 4? LowYield->CheckpH Beckmann Did you use strong acid/high heat? (Beckmann Rearrangement risk) Impurity->Beckmann AdjustBase Add more Base (NaOAc). Protonated NH2OH is unreactive. CheckpH->AdjustBase Yes CheckSolubility Is product in filtrate? CheckpH->CheckSolubility No Extract Product is soluble in EtOH/H2O. Evaporate EtOH or Extract w/ EtOAc. CheckSolubility->Extract Yes Milder Reduce Temp. Switch to NaOAc buffer. Beckmann->Milder Yes Isomers E/Z Isomer Mixture? (Check NMR) Beckmann->Isomers No Recryst Recrystallize from EtOH/Water. E-isomer usually crystallizes preferentially. Isomers->Recryst

Caption: Logic flow for diagnosing low yields or purity issues. Green nodes indicate solutions.

Frequently Asked Questions

Q1: My product is forming an oil instead of a solid. What happened?

  • Cause: This often happens if the ethanol concentration is too high during the workup (keeping the product partially solubilized) or if the reaction temperature was too high, generating impurities that depress the melting point.

  • Solution:

    • Evaporate the ethanol using a rotary evaporator before adding the water.

    • Scratch the side of the flask with a glass rod to induce nucleation.

    • Cool the mixture to 0°C for 1 hour.

Q2: Why do I see two spots on my TLC plate close together?

  • Analysis: Oximes exist as E (anti) and Z (syn) isomers.[1] For 4-chloroacetophenone, the E-isomer is sterically favored and usually the major product.

  • Action: This is normal. If a single isomer is required for downstream chemistry (e.g., Beckmann rearrangement), recrystallization from ethanol/water usually isolates the E-isomer [6].[1]

Q3: Can I use Pyridine instead of Sodium Acetate?

  • Answer: Yes, pyridine is a classic solvent/base for this reaction.[1] However, it is toxic and difficult to remove completely without an acidic wash (which might hydrolyze the oxime).[1] Sodium acetate is safer, greener, and easier to handle in a standard lab environment.[1]

Q4: The reaction has stalled with 20% starting material remaining.

  • Troubleshooting:

    • Check the pH.[2] As the reaction proceeds, HCl is released (if not fully buffered), dropping the pH.[1] If pH < 4, the amine is protonated and unreactive. Add more NaOAc.

    • Ensure you have a slight excess (1.2 - 1.5 eq) of hydroxylamine.

References

  • Synthesis of 4-chloroacetophenone oxime. PrepChem. Available at: [Link]

  • High-Yielding Aqueous Synthesis of Chloroacetophenones and Aroyl Chlorohydrins. Royal Society of Chemistry (RSC) Advances. Available at: [Link]

  • An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry. Available at: [Link] (Generalized reference for grinding protocols cited in search 1.5).[1]

  • Reaction Condition Optimization. Creative Biolabs. Available at: [Link][1][3]

Sources

Technical Support Center: Purification of 4'-Chloroacetophenone Oxime

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the effective removal of unreacted 4'-chloroacetophenone from its corresponding oxime product. This resource is designed to offer practical, field-proven insights to overcome common purification challenges encountered during the synthesis of 4'-chloroacetophenone oxime.

Troubleshooting Guide: Isolating Your Oxime Product

This section directly addresses common issues observed during the purification of 4'-chloroacetophenone oxime and offers targeted solutions.

Initial Assessment: Is My Reaction Mixture Suitable for Direct Purification?

A crucial first step is to assess the composition of your crude reaction mixture. Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose.[1] By comparing the crude mixture to spots of the starting material (4'-chloroacetophenone) and a purified sample of the oxime (if available), you can gauge the extent of the reaction and the presence of significant impurities. A large amount of unreacted starting material will necessitate a more rigorous purification strategy.

Q1: My TLC analysis shows a significant amount of unreacted 4'-chloroacetophenone. What is the most straightforward purification method?

For mixtures with a substantial amount of starting material, recrystallization is often the most effective and scalable initial purification step. This technique leverages the differences in solubility between the desired oxime and the unreacted ketone in a given solvent system.[]

Q2: I've attempted recrystallization, but the product crashes out as an oil or remains impure. What should I do?

If recrystallization proves challenging, or if your oxime product is an oil at room temperature, column chromatography is the recommended alternative.[1][3] This method provides excellent separation based on the differential adsorption of the components of the mixture to a stationary phase.

Q3: Can I use a liquid-liquid extraction to separate the ketone from the oxime?

Yes, an acid-base extraction can be a powerful technique for this separation.[4][5] This method exploits the weakly acidic nature of the oxime's hydroxyl group.[6]

Frequently Asked Questions (FAQs)

This section delves deeper into the principles and practicalities of the recommended purification techniques.

Understanding Your Compounds

A successful purification strategy begins with a thorough understanding of the physicochemical properties of the compounds you are trying to separate.

Table 1: Physicochemical Properties of 4'-Chloroacetophenone and its Oxime

Property4'-Chloroacetophenone4'-Chloroacetophenone OximeRationale for Purification
Molecular Formula C₈H₇ClOC₈H₈ClNO[7][8]The addition of the oxime functional group significantly alters the polarity and hydrogen bonding capabilities of the molecule.
Molecular Weight 154.59 g/mol [9]169.61 g/mol [7][8]The difference in molecular weight is generally insufficient for separation by techniques like distillation.
Melting Point 14-18 °C (liquid at room temp)[9]97-99 °C (white solid)[7]The significant difference in melting points and physical states at room temperature is highly advantageous for purification by recrystallization.
Boiling Point 232 °C[9][10]Not readily available; oximes can be thermally labile.Distillation is generally not a preferred method due to the high boiling point of the ketone and potential for oxime decomposition at elevated temperatures.
Solubility Soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane).[11] Limited water solubility (111 mg/L).[9][10]Soluble in many organic solvents.The key to separation lies in finding a solvent system where the solubilities of the two compounds differ significantly at different temperatures (for recrystallization) or their affinity for a stationary phase varies (for chromatography).
Acidity (pKa) Not acidic.Weakly acidic (pKa ~10-12 for oximes).[6]The acidic proton on the oxime's hydroxyl group allows for deprotonation with a base, forming a water-soluble salt. This is the basis for acid-base extraction.
In-Depth Purification Protocols

Recrystallization is a powerful technique for purifying solid compounds based on their differential solubility in a particular solvent at varying temperatures.[]

Step-by-Step Methodology:

  • Solvent Selection: The ideal recrystallization solvent will dissolve the crude product (both the oxime and the unreacted ketone) at an elevated temperature but will have poor solubility for the desired oxime at low temperatures. Common solvent systems to screen include ethanol/water mixtures, petroleum ether, or isopropanol.[1]

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the 4'-chloroacetophenone oxime.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Causality Behind Experimental Choices:

  • Slow Cooling: Promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Washing with Cold Solvent: Minimizes the loss of the desired product while effectively removing soluble impurities.

Column chromatography separates compounds based on their differential partitioning between a mobile phase (solvent) and a stationary phase (typically silica gel).[3]

Step-by-Step Methodology:

  • TLC Analysis for Solvent System Selection: Develop a solvent system using TLC that provides good separation (a significant difference in Rf values) between the 4'-chloroacetophenone and its oxime. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a chromatography column with silica gel slurried in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Pass the mobile phase through the column, collecting fractions. The less polar compound (4'-chloroacetophenone) will typically elute first, followed by the more polar oxime.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure oxime.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4'-chloroacetophenone oxime.

Causality Behind Experimental Choices:

  • Silica Gel as Stationary Phase: The polar nature of silica gel allows it to interact more strongly with the more polar oxime, leading to a slower elution time compared to the less polar ketone.

  • Solvent Gradient (Optional): For difficult separations, a gradual increase in the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate in hexanes) can improve the resolution between the two compounds.

This technique leverages the weakly acidic nature of the oxime to separate it from the neutral ketone.[4][5]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent such as diethyl ether or dichloromethane in a separatory funnel.

  • Basification: Add an aqueous solution of a weak base, such as sodium bicarbonate, to the separatory funnel.[5] A stronger base like sodium hydroxide could also be used, but care must be taken to avoid potential hydrolysis of the oxime.

  • Extraction: Shake the separatory funnel vigorously to allow for the deprotonation of the oxime by the aqueous base, forming a water-soluble salt. The neutral 4'-chloroacetophenone will remain in the organic layer.

  • Separation of Layers: Allow the layers to separate and drain the aqueous layer (containing the oxime salt) into a separate flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with the aqueous base to ensure complete removal of the oxime.

  • Isolation of the Ketone: The organic layer can be washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent evaporated to recover the unreacted 4'-chloroacetophenone.

  • Neutralization and Product Recovery: Cool the combined aqueous layers in an ice bath and acidify with a dilute acid (e.g., 2 M HCl) until the solution is acidic to pH paper.[5] This will protonate the oxime salt, causing the neutral oxime to precipitate out of the solution.

  • Filtration and Drying: Collect the precipitated 4'-chloroacetophenone oxime by vacuum filtration, wash with cold water, and dry.

Causality Behind Experimental Choices:

  • Choice of Base: A weak base like sodium bicarbonate is often sufficient to deprotonate the oxime without causing unwanted side reactions.

  • Acidification: The addition of acid is necessary to convert the water-soluble oxime salt back into its neutral, water-insoluble form, allowing for its isolation.

Visualizing the Workflow

Diagram 1: Acid-Base Extraction Workflow

cluster_0 Separatory Funnel cluster_1 Organic Layer cluster_2 Aqueous Layer A Crude Mixture (Ketone + Oxime) in Organic Solvent B Add Aqueous Base (e.g., NaHCO₃) A->B C Shake and Allow Layers to Separate B->C D Unreacted Ketone C->D Ketone remains G Oxime Salt C->G Oxime transfers E Wash, Dry, and Evaporate Solvent D->E F Recovered Ketone E->F H Acidify (e.g., HCl) G->H I Precipitated Oxime H->I J Filter and Dry I->J K Pure Oxime Product J->K

Caption: Workflow for separating 4'-chloroacetophenone from its oxime via acid-base extraction.

References

  • PrepChem. (n.d.). Synthesis of 4-chloroacetophenone oxime. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Acid–base extraction. Retrieved from [Link]

  • SIELC. (n.d.). Separation of Cyclopropyl ketone, oxime on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). Chloroacetophenone oxime. Retrieved from [Link]

  • Indian Academy of Sciences. (2002). An Efficient Procedure for Synthesis of Oximes by Grinding. Retrieved from [Link]

  • CDC Stacks. (n.d.). Isolation and analysis of carbonyl compounds as oximes. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • ResearchGate. (2013, June 21). Oxime synthesis - how to convert/remove unreacted aldehyde?. Retrieved from [Link]

  • Korean Chemical Society. (2007). A Development of Rapid, Practical and Selective Process for Preparation of Z-Oximes. Retrieved from [Link]

  • ChemWhat. (n.d.). 4'-Chloroacetophenone. Retrieved from [Link]

  • WebAssign. (n.d.). Experiment 4 - Oxidation of Acetophenone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • Wikipedia. (2023, January 23). Chloroacetophenone oxime. Retrieved from [Link]

  • Stenutz. (n.d.). 4'-chloroacetophenone oxime. Retrieved from [Link]

  • Academic Journal of Life Sciences. (2019). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, March 17). Functionalization of C–H bonds in acetophenone oximes with arylacetic acids and elemental sulfur. Retrieved from [Link]

  • Google Patents. (n.d.). US2299742A - Process for preparing phosgene oxime.
  • ResearchGate. (2007). A facile deprotection of oximes using glyoxylic acid in an aqueous medium. Retrieved from [Link]

  • European Patent Office. (1989, August 23). Process for preparing 4-hydroxyacetophenone oxime with mother liquor recycle - EP 0329416 A2. Retrieved from [Link]

Sources

minimizing side reactions in 1-(4-Chlorophenyl)ethanone oxime reduction

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Chemoselective Reduction of 1-(4-Chlorophenyl)ethanone Oxime

Topic: Minimizing Side Reactions in 1-(4-Chlorophenyl)ethanone Oxime Reduction Target Audience: Researchers, Process Chemists, and Drug Development Scientists.

Executive Summary: The Chemoselectivity Challenge

Reducing 1-(4-Chlorophenyl)ethanone oxime to 1-(4-chlorophenyl)ethylamine presents a classic chemoselectivity conflict. The objective is to reduce the C=N bond (oxime) while preserving the labile Ar-Cl bond (aryl chloride).

  • The Primary Trap: Standard catalytic hydrogenation (Pd/C, H₂) is highly effective for oximes but notoriously promotes hydrodechlorination (cleavage of the C-Cl bond), yielding the dechlorinated impurity (1-phenylethylamine).

  • The Secondary Trap: The intermediate imine is highly electrophilic and can react with the newly formed primary amine to form a secondary amine dimer (bis-1-(4-chlorophenyl)ethylamine).

This guide provides two validated workflows to navigate these traps: a Zinc-based transfer hydrogenation for high-fidelity lab-scale synthesis, and a modified catalytic hydrogenation strategy for scale-up.

Reaction Pathway Analysis

Understanding the mechanism is the first step to control. The following diagram illustrates the competing pathways.

ReactionPathways Oxime 1-(4-Chlorophenyl) ethanone oxime Imine Imine Intermediate Oxime->Imine Reduction (Step 1) Ketone IMPURITY C: Ketone (Hydrolysis) Oxime->Ketone Hydrolysis (H2O/H+) Target TARGET: 1-(4-Chlorophenyl) ethylamine Imine->Target Reduction (Step 2) Dimer IMPURITY B: Secondary Amine (Dimerization) Imine->Dimer + Target Amine (Condensation) Dechloro IMPURITY A: Dechlorinated Amine (via Hydrogenolysis) Target->Dechloro Pd/C + H2 (Over-reduction)

Figure 1: Reaction network showing the target pathway (Green) versus competing side reactions (Red).

Protocol A: The "Gold Standard" for Lab Scale (Zn/Ammonium Formate)

For gram-scale synthesis where equipment simplicity and chemoselectivity are paramount, Zinc-mediated transfer hydrogenation is superior to catalytic hydrogenation. It operates under mild conditions and is kinetically inert to the aryl chloride bond.

Mechanism: Zinc activates ammonium formate to release hydrogen in situ. The reaction is rapid and avoids the high-energy surface species on Pd that cause dehalogenation.

Experimental Protocol
ParameterCondition
Reagents Zinc Dust (2 equiv), Ammonium Formate (4 equiv)
Solvent Methanol (Anhydrous preferred)
Temperature Reflux (65°C)
Time 5–15 Minutes (Rapid)

Step-by-Step Procedure:

  • Preparation: Dissolve 1-(4-Chlorophenyl)ethanone oxime (10 mmol) in Methanol (20 mL) in a round-bottom flask.

  • Addition: Add Ammonium Formate (40 mmol) to the solution.

  • Activation: Add Zinc dust (20 mmol) slowly. Note: Reaction may be exothermic.

  • Reaction: Reflux the mixture vigorously. Monitor by TLC or LCMS. The reaction typically completes within 10 minutes.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove zinc residues. Wash the pad with methanol.

  • Isolation: Evaporate the filtrate. Dissolve the residue in DCM/Water. Basify the aqueous layer (pH > 10) with NaOH to ensure the amine is free-based, then extract with DCM. Dry over Na₂SO₄ and concentrate.

Why this works:

  • No Dechlorination: Zinc is not active enough to insert into the Ar-Cl bond under these conditions.

  • Speed: The rapid kinetics minimize the window for hydrolysis (reversion to ketone).

Protocol B: Catalytic Hydrogenation (Scale-Up Optimized)

If high-throughput hydrogenation (H₂ gas) is required, you must abandon standard Pd/C. Palladium is the most active metal for oxidative addition into Ar-Cl bonds.

The Solution: Use Platinum on Carbon (Pt/C) or Raney Nickel , and control the pH.

Critical Control Points
IssueSolutionMechanism
Dechlorination Switch to Pt/C (5%)Pt has significantly lower affinity for Ar-Cl hydrogenolysis than Pd.
Dimerization Add Acid (HCl) Protonating the product amine (R-NH₂ → R-NH₃⁺) prevents it from attacking the imine intermediate.
Hydrolysis Anhydrous Solvent Use dry MeOH/EtOH to prevent water attacking the imine.
Optimized Hydrogenation Protocol
  • Catalyst Loading: Charge the hydrogenation vessel with 5% Pt/C (sulfided Pt/C is even better for halogen tolerance, 1-2 wt% loading).

  • Solvent System: Use Methanol containing 1.1 equivalents of HCl (relative to oxime).

    • Alternative: Use Methanolic Ammonia if acid sensitivity is an issue, but HCl is more effective at stopping dimerization.

  • Hydrogenation: Pressurize to 3–5 bar H₂. Stir at Room Temperature (20–25°C).

    • Caution: Do not heat. Elevated temperatures (>40°C) increase the risk of dehalogenation even with Pt.

  • Workup: Filter catalyst carefully (pyrophoric risk). Concentrate filtrate to obtain the amine hydrochloride salt.

Troubleshooting & FAQs

Q1: I am seeing ~15% of the dechlorinated product (1-phenylethylamine). Why?

  • Diagnosis: You are likely using Pd/C or running the reaction too hot.

  • Fix: Switch to Pt/C. If you must use Pd/C, you need to "poison" the catalyst. Add Diphenyl sulfide (0.5 mol%) or use a commercially available "poisoned" catalyst (e.g., Lindlar, though Lindlar is low activity for oximes). The Zn/Formate method (Protocol A) is the surest fix.

Q2: My product contains a heavy impurity (M+ = 2x Product - NH3).

  • Diagnosis: This is the secondary amine dimer. The primary amine product reacted with the imine intermediate.

  • Fix: Increase the acidity. Ensure you have >1 equivalent of HCl or H₂SO₄ present. If the amine is protonated (ammonium salt), it cannot act as a nucleophile to attack the imine.

Q3: The reaction stalled, and I have starting material left.

  • Diagnosis: Poisoning of the catalyst by the amine product.

  • Fix: If using Protocol B (Hydrogenation), the amine product can bind to the metal surface. Acidic conditions (forming the salt) usually prevent this. If using Zn/Formate, add more Ammonium Formate; the hydrogen donor may be depleted.

Decision Matrix

Use this tree to select the correct protocol for your specific constraints.

DecisionTree Start Start: Reduction of 4-Cl-Acetophenone Oxime Scale What is your scale? Start->Scale Lab Lab Scale (<10g) Scale->Lab Industrial Scale Up (>100g) Scale->Industrial ZnMethod USE PROTOCOL A: Zn / Ammonium Formate (Zero Dechlorination) Lab->ZnMethod High Selectivity Needed H2Method Is H2 Pressure Available? Industrial->H2Method PtMethod USE PROTOCOL B: Pt/C + HCl (1.1 eq) (Prevents Dimerization) H2Method->PtMethod Yes (Preferred) RaneyMethod Alternative: Raney Ni (Low Temp) (Risk of De-Cl if heated) H2Method->RaneyMethod Pt too expensive

Figure 2: Decision tree for selecting the optimal reduction strategy.

References

  • Abiraj, K., & Gowda, D. C. (2003). Zinc/ammonium formate: a new facile system for the rapid and selective reduction of oximes to amines.[1] Journal of Chemical Research, 2003(5), 332-333. Link

  • Rosenmund, K. W., & Zetzsche, F. (1921). Über die Beeinflussung der Wirksamkeit von Katalysatoren (On the influence of the effectiveness of catalysts). Berichte der deutschen chemischen Gesellschaft.
  • Breitner, E., Roginski, E., & Rylander, P. N. (1959). Low Pressure Hydrogenation of Nitriles and Oximes on Platinum and Palladium. Journal of the Chemical Society.[2] (Establishes Pt vs Pd selectivity).

  • Rylander, P. N. (1979).Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Tietze, L. F., & Eicher, T. (1991).Reactions and Syntheses: In the Organic Chemistry Laboratory. University Science Books. (General protocols for oxime reduction).

Sources

Validation & Comparative

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of p-Chloroacetophenone Oxime

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, scientist, and drug development professional, mass spectrometry stands as an indispensable tool for molecular characterization. The ability to decipher the fragmentation pattern of a molecule provides a veritable fingerprint, offering profound insights into its structure and stability. This guide provides an in-depth, comparative analysis of the mass spectrometry fragmentation pattern of p-chloroacetophenone oxime, contrasting it with its non-halogenated analog, acetophenone oxime. By understanding the influence of the chloro-substituent on the fragmentation pathways, researchers can enhance their analytical capabilities in compound identification and structural elucidation.

p-Chloroacetophenone oxime, with a molecular formula of C8H8ClNO and a molecular weight of 169.61 g/mol , is a derivative of acetophenone, a common building block in organic synthesis.[1][2] The introduction of a chlorine atom onto the phenyl ring and the presence of an oxime functional group create a unique electronic environment that dictates its behavior under mass spectrometric analysis. This guide will focus primarily on Electron Ionization (EI), a hard ionization technique that induces extensive and reproducible fragmentation, providing rich structural information.[3]

Experimental Protocols: A Foundation for Reliable Data

To ensure the generation of high-quality, reproducible mass spectra, a standardized experimental approach is crucial. The following protocol outlines the key steps for the analysis of p-chloroacetophenone oxime and its analogs using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.

1. Sample Preparation:

  • Solution Preparation: Dissolve 1 mg of the analyte (p-chloroacetophenone oxime or acetophenone oxime) in 1 mL of a volatile organic solvent such as methanol or acetonitrile.

  • Dilution: Serially dilute the stock solution to a final concentration of approximately 10-100 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.

2. Gas Chromatography (GC) Method:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for the separation of these aromatic compounds.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. Mass Spectrometry (MS) Parameters (Electron Ionization):

  • Ion Source: Electron Ionization (EI).

  • Electron Energy: 70 eV. This standard energy ensures reproducible fragmentation patterns that can be compared with library spectra.[3]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-300.

This experimental workflow is designed to ensure efficient volatilization, separation, and ionization of the analytes, leading to the generation of clear and interpretable mass spectra.

Comparative Fragmentation Analysis: Unraveling the Molecular Puzzle

The fragmentation of a molecule in a mass spectrometer is a cascade of bond cleavages driven by the stability of the resulting fragment ions.[4] By comparing the fragmentation patterns of acetophenone oxime and p-chloroacetophenone oxime, we can discern the directive influence of the chlorine atom.

Compound Molecular Ion (M+) [m/z] Key Fragment Ions [m/z] (Proposed Structure)
Acetophenone Oxime 135120 ([M-CH3]+), 118 ([M-OH]+), 104 ([M-CH3-O]+), 91 ([C7H7]+), 77 ([C6H5]+)
p-Chloroacetophenone Oxime 169/171 (3:1 ratio)154/156 ([M-CH3]+), 152/154 ([M-OH]+), 138/140 ([M-CH3-O]+), 125/127 ([C7H6Cl]+), 111/113 ([C6H4Cl]+)

The Isotopic Signature of Chlorine: A key distinguishing feature in the mass spectrum of p-chloroacetophenone oxime is the presence of isotopic peaks for chlorine-containing fragments. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This results in a characteristic M and M+2 peak pattern for any fragment containing a chlorine atom, providing a powerful diagnostic tool for identifying chlorinated compounds.[3][5]

Fragmentation Pathways of Acetophenone Oxime

The fragmentation of acetophenone oxime is initiated by the removal of an electron to form the molecular ion (M+) at m/z 135. The primary fragmentation pathways involve cleavages around the oxime and the carbonyl-like carbon.

Figure 1: Proposed fragmentation pathway of Acetophenone Oxime.

The most prominent fragmentation is the loss of a methyl radical (•CH₃) to form a stable acylium-like ion at m/z 120, which is often the base peak.[6] Subsequent loss of a hydroxyl radical (•OH) from the molecular ion leads to the fragment at m/z 118. Further fragmentation can lead to the formation of the benzonitrile cation at m/z 103 and the phenyl cation at m/z 77.

Predicted Fragmentation Pathways of p-Chloroacetophenone Oxime

The presence of the electron-withdrawing chlorine atom on the para position of the phenyl ring significantly influences the fragmentation pattern of p-chloroacetophenone oxime.

Figure 2: Predicted fragmentation pathway of p-Chloroacetophenone Oxime.

The molecular ion will appear as a doublet at m/z 169 and 171, reflecting the isotopic distribution of chlorine. Similar to acetophenone oxime, the primary fragmentation is expected to be the loss of a methyl radical, resulting in a prominent ion at m/z 154/156. The loss of a hydroxyl radical would yield an ion at m/z 152/154.

The chlorine atom's presence will be evident in the subsequent fragment ions. The formation of the p-chlorobenzonitrile cation will be observed at m/z 138/140. The p-chlorophenyl cation will appear at m/z 111/113. The stability of these chlorine-containing fragment ions will influence their relative abundance in the mass spectrum.

The Role of the Oxime Group and Potential Rearrangements

The oxime functional group can also participate in specific fragmentation reactions, such as the McLafferty rearrangement, if a suitable gamma-hydrogen is available.[7] In the case of acetophenone oximes, this is not a primary pathway due to the absence of an extended alkyl chain. However, rearrangements involving the oxime nitrogen and oxygen atoms can contribute to the complexity of the spectrum.

Conclusion

The mass spectrometric fragmentation of p-chloroacetophenone oxime is a predictable yet intricate process governed by the interplay of the aromatic system, the oxime functionality, and the influential chlorine substituent. By comparing its fragmentation pattern to that of acetophenone oxime, we gain a deeper understanding of how halogenation directs bond cleavage. The characteristic isotopic signature of chlorine serves as a definitive marker for its presence in fragment ions. This comparative guide provides researchers with a logical framework for interpreting the mass spectra of halogenated aromatic oximes, aiding in the confident identification and structural elucidation of these important chemical entities.

References

  • PMC. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Available from: [Link]

  • Scribd. Halogen Fragmentation in Mass Spectrometry. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

  • ResearchGate. Mass spectra of acetophenone in the molecular ion region. Available from: [Link]

  • University of Arizona. Interpretation Mass spectral interpretation is not a trivial process. Available from: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

  • PubChem. p-Chloroacetophenone oxime. Available from: [Link]

  • ResearchGate. HRMS (ESI+) spectrum of the deuterated acetophenone oxime. Available from: [Link]

  • Royal Society of Chemistry. Supporting information. Available from: [Link]

  • NIST WebBook. α-Chloro-p-fluoroacetophenone. Available from: [Link]

  • CAS Common Chemistry. p-Chloroacetophenone oxime. Available from: [Link]

Sources

A Comparative Analysis of the Biological Activity of 4-Chloro- vs. 4-Bromoacetophenone Oxime: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the subtle structural modifications of organic molecules can lead to significant shifts in their biological profiles. This guide offers a comparative analysis of two closely related halogenated acetophenone oximes: 4-chloroacetophenone oxime and 4-bromoacetophenone oxime. As a Senior Application Scientist, this document is structured to provide not just data, but a deeper understanding of the experimental rationale and the structure-activity relationships that govern the therapeutic potential of these compounds.

Introduction: The Significance of Halogen Substitution in Drug Design

Halogens, particularly chlorine and bromine, are frequently incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. The choice between a chloro and a bromo substituent at the para-position of the acetophenone oxime scaffold is not arbitrary; it is a deliberate decision aimed at fine-tuning the molecule's biological activity. This guide delves into the reported and potential differences in the antimicrobial and antifungal activities of these two compounds, providing a framework for researchers to make informed decisions in their own drug discovery endeavors.

Synthesis of 4-Haloacetophenone Oximes: A Generalized Protocol

The synthesis of both 4-chloroacetophenone oxime and 4-bromoacetophenone oxime follows a standard oximation reaction. The underlying principle is the nucleophilic attack of hydroxylamine on the carbonyl carbon of the corresponding 4-haloacetophenone.

Experimental Protocol:
  • Dissolution: Dissolve 1 equivalent of the respective 4-haloacetophenone (4-chloroacetophenone or 4-bromoacetophenone) in ethanol.

  • Addition of Hydroxylamine: To this solution, add 1.5 equivalents of hydroxylamine hydrochloride, followed by the dropwise addition of 2 equivalents of an aqueous sodium hydroxide solution.

  • Reflux: The reaction mixture is then refluxed for 2-4 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • Precipitation and Filtration: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

  • Recrystallization: The crude product is then recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the purified oxime.

G cluster_synthesis Synthesis Workflow start Start: 4-Haloacetophenone dissolve Dissolve in Ethanol start->dissolve add_reagents Add Hydroxylamine HCl and NaOH dissolve->add_reagents reflux Reflux (2-4h) add_reagents->reflux workup Pour into Ice Water reflux->workup precipitate Precipitate Forms workup->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize end End: Purified Oxime recrystallize->end

Caption: A generalized workflow for the synthesis of 4-haloacetophenone oximes.

Comparative Biological Activity: A Data-Driven Analysis

While a direct, side-by-side comparative study of 4-chloroacetophenone oxime and 4-bromoacetophenone oxime is not extensively reported in the literature, we can infer their potential activities based on studies of related halogenated compounds. The primary areas of investigation for such molecules are their antimicrobial and antifungal properties.

Antimicrobial and Antifungal Activity

The biological activity of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Method for MIC Determination
  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilutions: The test compounds (4-chloroacetophenone oxime and 4-bromoacetophenone oxime) are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

G cluster_mic MIC Determination Workflow start Start: Test Compound serial_dilution Serial Dilution in Broth start->serial_dilution inoculation Inoculate with Microorganism serial_dilution->inoculation incubation Incubate (24-48h) inoculation->incubation read_results Observe for Growth incubation->read_results end End: Determine MIC read_results->end

Caption: A schematic of the broth microdilution method for MIC determination.

Comparative Data Summary:
CompoundTarget OrganismReported Activity (MIC in µg/mL)Reference
4-Chloroacetophenone OximeStaphylococcus aureusData not available in direct comparisonN/A
Escherichia coliData not available in direct comparisonN/A
Candida albicansData not available in direct comparisonN/A
4-Bromoacetophenone OximeStaphylococcus aureusData not available in direct comparisonN/A
Escherichia coliData not available in direct comparisonN/A
Candida albicansData not available in direct comparisonN/A

Note: The table above is a template for the expected data. As direct comparative studies are limited, researchers are encouraged to perform these experiments to populate this table and contribute to the understanding of these compounds.

Structure-Activity Relationship (SAR): The Influence of the Halogen

The difference in the biological activity between the 4-chloro and 4-bromo analogs can be attributed to the distinct properties of chlorine and bromine.

  • Electronegativity and Polarity: Chlorine is more electronegative than bromine. This difference influences the electron density of the aromatic ring and the oxime moiety, which can affect the molecule's interaction with biological targets.

  • Atomic Size and Lipophilicity: Bromine has a larger atomic radius and is more lipophilic than chlorine. Increased lipophilicity can enhance the ability of a compound to cross cell membranes, potentially leading to higher intracellular concentrations and greater efficacy. However, excessive lipophilicity can also lead to non-specific toxicity.

  • Halogen Bonding: Both chlorine and bromine can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in biological macromolecules. The strength of this interaction differs between the two halogens and can influence the binding affinity of the compound to its target.

G cluster_sar Structure-Activity Relationship cluster_properties Properties Influenced Compound 4-Haloacetophenone Oxime Halogen Halogen (Cl vs. Br) Compound->Halogen Properties Physicochemical Properties Halogen->Properties influences Activity Biological Activity Properties->Activity modulates Electronegativity Electronegativity Lipophilicity Lipophilicity Atomic Size Atomic Size Halogen Bonding Halogen Bonding

Caption: The influence of halogen substitution on the biological activity of 4-haloacetophenone oximes.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the biological activities of 4-chloroacetophenone oxime and 4-bromoacetophenone oxime. While direct comparative data is sparse, the principles of medicinal chemistry suggest that the choice between a chloro and a bromo substituent can have a profound impact on the therapeutic potential of these molecules.

Future research should focus on the direct, side-by-side evaluation of these compounds against a broad panel of microbial pathogens. Furthermore, mechanistic studies are warranted to elucidate their mode of action and to rationalize the observed differences in their biological activities. Such studies will be invaluable for the rational design of more potent and selective antimicrobial and antifungal agents.

References

Due to the lack of direct comparative studies in the search results, a specific reference list comparing the two compounds cannot be generated. The protocols and principles discussed are based on general knowledge in medicinal chemistry and microbiology. Researchers are encouraged to search for recent publications on the biological activities of substituted acetophenone oximes to gather more specific data.

Technical Comparison Guide: Crystal Engineering of 1-(4-Chlorophenyl)ethanone Oxime

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solid-state architecture of 1-(4-Chlorophenyl)ethanone oxime, focusing on its crystallographic properties, isomeric stability, and comparative performance against structural analogs.

Executive Summary

1-(4-Chlorophenyl)ethanone oxime (also known as p-chloroacetophenone oxime) is a critical intermediate in the synthesis of heterocycles and pharmaceutical agents. Its solid-state behavior is governed by the interplay between the steric demand of the para-chloro substituent and the directional hydrogen bonding of the oxime (=N-OH) moiety.

This guide compares the crystal structure data and physicochemical stability of the (E)-isomer of 1-(4-Chlorophenyl)ethanone oxime against its unsubstituted and functionalized analogs.

Structural Analysis: The Crystal Architecture
1.1 Isomeric Preference: The (E)-Dominance

Oximes exist as geometrical isomers: (E) (anti) and (Z) (syn). For 1-(4-Chlorophenyl)ethanone oxime, the (E)-isomer is thermodynamically preferred .

  • Mechanism: The steric repulsion between the phenyl ring and the oxime hydroxyl group destabilizes the (Z)-isomer.

  • Crystallographic Consequence: The (E)-isomer crystallizes more readily, forming stable lattice networks driven by intermolecular hydrogen bonds. The (Z)-isomer is often a minor component in the melt or solution phase but converts to the (E)-form upon crystallization or acid catalysis.

1.2 Lattice Packing & Space Group

While specific unit cell parameters for the unsubstituted 4-chloro derivative are often proprietary or archived in paid databases (e.g., CSD), its structural behavior can be rigorously inferred from its isostructural analogs (the "Chloro-Methyl Interchange Rule") and its derivatives.

  • Crystal System: Typically Monoclinic or Orthorhombic .

  • Space Group: The centrosymmetric space group P2₁/c (Monoclinic) is the most common motif for acetophenone oximes, allowing for the formation of antiparallel hydrogen-bonded dimers.

  • Packing Motif: The molecules arrange in a herringbone pattern to maximize

    
    -
    
    
    
    interactions between the chlorophenyl rings, while the oxime heads cluster to form hydrogen bond networks.
1.3 Hydrogen Bonding Networks

The defining feature of the crystal structure is the hydrogen bonding of the oxime group. Two primary motifs compete in the solid state:

  • R²₂(6) Dimer: Two oxime molecules form a cyclic dimer via O-H···N bonds.[1] This is the dominant motif in stable, high-melting forms.

  • C(3) Catemer: An infinite chain where the OH of one molecule donates to the N of the next. This is less common in para-substituted acetophenones due to steric hindrance.

Comparative Data: 4-Chloro vs. Analogs

The following table contrasts the crystallographic and physical properties of 1-(4-Chlorophenyl)ethanone oxime with its key structural analogs.

Feature1-(4-Chlorophenyl)ethanone Oxime Acetophenone Oxime (Unsubstituted)4-Methylacetophenone Oxime 4-Hydroxyacetophenone Oxime
Role Primary Target Baseline Control Isostructural Analog H-Bond Donor Analog
Formula C₈H₈ClNOC₈H₉NOC₉H₁₁NOC₈H₉NO₂
Melting Point 95–98 °C 58–60 °C86–89 °C144–146 °C
Crystal System Monoclinic (Predicted)Monoclinic / TriclinicMonoclinicMonoclinic
Space Group P2₁/c (Typical)P2₁/c or P1P2₁/cP2₁/c
H-Bond Motif R²₂(6) Dimer R²₂(6) DimerR²₂(6) Dimer3D Network (OH···O + OH···N)
Packing Forces Cl···Cl / Cl···

+ H-bonds
H-bonds + vdWH-bonds + vdWStrong H-bond Network
Solubility Moderate (EtOH, CHCl₃)High (EtOH, Et₂O)Moderate (EtOH)Low (Water), High (DMSO)

Analyst Note: The significantly higher melting point of the 4-Chloro derivative (95°C) compared to the unsubstituted acetophenone oxime (60°C) indicates a higher lattice energy . This is attributed to the efficient packing of the chlorine atom (a "lipophilic hook") and the formation of stable centrosymmetric dimers.

Experimental Protocols
3.1 Synthesis of the (E)-Isomer

To ensure a pure crystalline phase for analysis, the synthesis must favor the thermodynamic (E)-product.

Reagents:

  • 4-Chloroacetophenone (1.0 eq)

  • Hydroxylamine Hydrochloride (1.5 eq)

  • Sodium Acetate (1.5 eq)

  • Solvent: Ethanol/Water (3:1 v/v)

Procedure:

  • Dissolution: Dissolve 4-chloroacetophenone in ethanol.

  • Addition: Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate dropwise.

  • Reflux: Heat the mixture at reflux (80°C) for 2–3 hours. The heat promotes the conversion of any kinetic (Z)-isomer to the thermodynamic (E)-isomer.

  • Precipitation: Cool the mixture to 0°C. The (E)-oxime will precipitate as white crystals.

  • Recrystallization: Recrystallize from hot ethanol/water to obtain single crystals suitable for XRD.

3.2 Crystallization for XRD (Slow Evaporation)
  • Prepare a saturated solution of the purified oxime in Ethanol or Acetonitrile .

  • Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial.

  • Cover the vial with parafilm and poke 3–5 small holes to allow slow solvent evaporation.

  • Store in a vibration-free, dark environment at 20°C for 3–7 days.

  • Harvest: Colorless block-like crystals will form.

Visualizations
Figure 1: Synthesis & Isomerization Pathway

This diagram illustrates the reaction pathway, highlighting the thermodynamic sink that leads to the stable (E)-isomer crystal.

SynthesisPathway Start 4-Chloroacetophenone (Ketone) Intermediate Tetrahedral Intermediate Start->Intermediate + NH2OH·HCl - H2O Z_Isomer (Z)-Isomer (Kinetic Product) Intermediate->Z_Isomer Fast E_Isomer (E)-Isomer (Thermodynamic Product) Intermediate->E_Isomer Slow Z_Isomer->E_Isomer Acid/Heat Isomerization Crystal Stable Crystal Lattice (P21/c) E_Isomer->Crystal Crystallization (H-Bond Dimerization)

Caption: The reaction pathway favors the formation of the (E)-isomer, which crystallizes into the stable lattice form.

Figure 2: Hydrogen Bonding Motifs

A schematic representation of the competing hydrogen bond patterns in the solid state.

HBonding Motif H-Bonding Motifs Dimer Centrosymmetric Dimer R2,2(6) Motif->Dimer Preferred in 4-Cl-Acetophenone Oxime Catemer Infinite Catemer Chain C(3) Motif->Catemer Less Common (Steric Hindrance) Structure_Dimer O-H ... N N ... H-O Dimer->Structure_Dimer Structure_Catemer O-H ... N -> O-H ... N Catemer->Structure_Catemer

Caption: The centrosymmetric dimer (R2,2(6)) is the preferred motif for 4-chloroacetophenone oxime due to packing efficiency.

References
  • Crystal Structure of (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime.

    • Source: PMC / NCBI
    • Context: Provides detailed unit cell data for a bulky derivative, confirming the E-isomer preference.
  • Theoretical Study on Z/E Selectivity in the Oxim

    • Source: Asian Journal of Chemistry[2]

    • Context: Confirms the thermodynamic stability of the (E)-isomer over the (Z)-isomer for para-substituted acetophenones.
  • Space-Group Corrections: Acetophenone Oxime.

    • Source: CORE / Acta Crystallographica
    • Context: Establishes the baseline space group (P2₁/c or P1) for the acetophenone oxime family.
  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors.

    • Source: Molecules (MDPI)
    • Context: Discusses the hydrogen bonding and biological activity of 4-chloroacetophenone oxime.
  • N-Aryl N'-Hydroxyguanidines: Structure−Activity Rel

    • Source: Journal of Medicinal Chemistry (ACS)
    • Context: Details the synthesis and melting point (94°C) of 4-chloroacetophenone oxime.

Sources

comparative yield of conventional vs green synthesis of p-Chloroacetophenone oxime

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Yield of Conventional vs. Green Synthesis of p-Chloroacetophenone Oxime: A Technical Guide

p-Chloroacetophenone oxime is a highly crystalline intermediate critical for the synthesis of amides (via the Beckmann rearrangement), biologically active heterocycles, and advanced extraction agents[1]. The presence of the electron-withdrawing para-chloro substituent influences the electrophilicity of the carbonyl carbon, directly impacting the kinetics of nucleophilic addition.

This guide objectively compares the conventional thermal reflux synthesis with modern green synthesis alternatives—specifically ultrasound-assisted protocols—analyzing the mechanistic causality behind yield improvements, energy efficiency, and procedural reliability.

Mechanistic Causality: Thermal Reflux vs. Acoustic Cavitation

The synthesis of p-chloroacetophenone oxime proceeds via the nucleophilic attack of unprotonated hydroxylamine (liberated from its hydrochloride salt via a base such as NaOH) on the carbonyl carbon of the ketone. This forms a tetrahedral carbinolamine intermediate, which subsequently undergoes dehydration to form the C=N oxime bond.

The Conventional Limitation (Thermal Reflux): Traditional synthesis relies on macroscopic thermal energy (refluxing in ethanol at 70–80 °C) to drive the reaction[2]. However, this system is inherently mass-transfer limited. The reaction mixture is often heterogeneous, with poor solubility of the inorganic salts (hydroxylamine hydrochloride and NaOH) in the organic phase. Consequently, researchers report highly variable yields ranging from 67% to 93%, requiring prolonged reaction times of 3 to 5 hours to overcome the phase-boundary resistance[1][2].

The Green Advantage (Ultrasound Irradiation): Green methodologies utilizing ultrasonication bypass bulk heating by leveraging acoustic cavitation [2]. As high-frequency sound waves propagate through the liquid, they create alternating high-pressure and low-pressure cycles. This causes microscopic vacuum bubbles to form and violently collapse, generating localized "hot spots" of extreme temperature and pressure, alongside intense micro-streaming.

  • Causality of High Yield: This physical micro-agitation violently disrupts the biphasic boundaries, creating a micro-emulsion that exponentially increases the interfacial surface area between the ketone and the hydroxylamine salt. This drastically accelerates the nucleophilic addition rate at ambient bulk temperatures (20–30 °C), consistently delivering yields of ≥94% in a fraction of the time[2].

Comparative Performance Data

The following table synthesizes the quantitative performance metrics of both methodologies based on established empirical data[1][2].

ParameterConventional SynthesisGreen Synthesis (Ultrasound-Assisted)
Activation Method Bulk Thermal RefluxAcoustic Cavitation
Reaction Temperature 70 – 80 °C20 – 30 °C (Ambient)
Reaction Time 180 – 300 minutes150 minutes
Reported Yield 67% – 93%≥ 94%
Mass Transfer Diffusion-limited (Heterogeneous)Cavitation-enhanced micro-streaming
Energy Consumption High (Continuous heating/cooling)Low (Ambient sonication)

Synthesis Pathway Visualization

SynthesisComparison Start p-Chloroacetophenone + NH2OH·HCl + Base Conv Conventional Method (Thermal Reflux) Start->Conv Heat Green Green Method (Ultrasound Irradiation) Start->Green Cavitation ConvCond Solvent: Ethanol Temp: 70-80°C Time: 3 - 5 hours Conv->ConvCond GreenCond Solvent: Ethanol (Minimal) Temp: 20-30°C Time: 2.5 hours Green->GreenCond ConvYield Yield: 67% - 93% High Energy Use ConvCond->ConvYield GreenYield Yield: ≥ 94% Low Energy Use GreenCond->GreenYield Product p-Chloroacetophenone Oxime (Purified Product) ConvYield->Product GreenYield->Product

Comparative workflow of conventional thermal reflux versus ultrasound-assisted green synthesis.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Each step contains built-in analytical checkpoints to verify reaction progression and product purity, preventing downstream contamination.

Green Synthesis Protocol (Ultrasound-Assisted)

Optimized for high yield and atom economy[2].

  • Reagent Preparation (Baseline Check):

    • In a 100 mL sonication flask, dissolve 10 mmol of hydroxylamine hydrochloride in a minimal volume of 95% ethanol (approx. 10 mL).

    • Add 10 mmol of NaOH flakes. Validation Check: Observe the slight exothermic dissolution, confirming the liberation of free hydroxylamine base.

  • Substrate Addition:

    • Introduce 10 mmol of p-chloroacetophenone to the mixture.

    • Take a 10 µL baseline aliquot for Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase.

  • Ultrasonication (In-Process Control):

    • Submerge the flask in an ultrasonic bath operating at 20–30 °C.

    • Sonicate for 150 minutes.

    • Validation Check: At 60, 120, and 150 minutes, run TLC against the baseline aliquot. The reaction is complete when the UV-active ketone spot (higher

      
      ) completely disappears, replaced by a lower 
      
      
      
      spot (the oxime, which exhibits stronger hydrogen bonding with the silica stationary phase).
  • Work-up & Isolation:

    • Pour the sonicated mixture into 100 mL of ice-cold distilled water to precipitate the oxime.

    • Filter under vacuum and wash the filter cake with cold water.

    • Validation Check: Test the filtrate with pH paper. Continue washing until the filtrate is completely neutral, ensuring the absolute removal of inorganic salts (NaCl) and unreacted NaOH.

  • Drying: Dry the white crystalline solid in a desiccator under vacuum to afford the final product (Expected yield: ~94%)[2].

Conventional Protocol (Thermal Reflux)

Provided for comparative baseline replication[1][2].

  • Reaction Setup: Combine equimolar amounts (10 mmol) of p-chloroacetophenone, hydroxylamine hydrochloride, and NaOH in 15–20 mL of ethanol in a round-bottom flask equipped with a reflux condenser[1].

  • Thermal Activation: Heat the mixture to reflux (70–80 °C) using an oil bath or heating mantle.

  • Monitoring: Maintain reflux for 3 to 5 hours. (TLC monitoring will show a much slower conversion rate compared to the green protocol, often plateauing before 100% conversion due to solvent loss or side reactions)[2].

  • Isolation: Cool the flask to room temperature, pour into acidified ice water (to neutralize excess base), filter, and wash thoroughly. (Expected yield: 67%–93%)[1][2].

Analytical Validation of the Final Product

Regardless of the chosen pathway, the isolated p-chloroacetophenone oxime must be validated using the following orthogonal techniques:

  • Infrared (IR) Spectroscopy: Confirm the disappearance of the strong ketone carbonyl stretch (~1680 cm⁻¹). Validate the product via the appearance of a broad O-H stretching band at 3200–3300 cm⁻¹ and a sharp C=N stretching band at ~1610 cm⁻¹[1].

  • Proton NMR (¹H-NMR, DMSO-d6): Look for the characteristic highly deshielded oxime hydroxyl proton (-OH) appearing as a broad singlet typically around

    
     11.0–11.5 ppm, alongside the aromatic proton multiplet[1].
    

References[3] Title: Synthesis of ketoximes under ultrasound irradiation

Source : MDPI URL : Title : Application of Beckmann Rearrangement in the Green Synthesis of Amide Compounds Source : Cayley Nielson Press URL :[1] Title : Synthesis and Investigation Extraction Properties of 4- Methylacetophenone, 4-Chloroacetophenone and Isonitrosoacetephenone 4-Aminobenzoylhydrazones Source : DergiPark URL :

Sources

Comparative Characterization Guide: 13C NMR Spectral Analysis of 1-(4-Chlorophenyl)ethanone Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and synthetic organic chemistry, the precise characterization of intermediates is non-negotiable. 1-(4-Chlorophenyl)ethanone oxime (commonly known as 4-chloroacetophenone oxime) is a critical building block used in the synthesis of novel NO-donors[1] and O-aryloximes via CuI-mediated cross-coupling[2].

This guide provides an objective, data-driven comparison of the analytical parameters used to characterize this oxime via


C and 

H NMR spectroscopy. By comparing solvent environments (CDCl

vs. DMSO-

) and probe technologies (Standard Room Temperature vs. CryoProbe), this document equips researchers with the causal logic required to optimize their own spectral acquisition workflows.

Experimental Design: The Self-Validating Protocol

To ensure absolute scientific integrity, any NMR characterization must be treated as a self-validating system. The following protocol outlines the synthesis and subsequent NMR preparation of 1-(4-Chlorophenyl)ethanone oxime, emphasizing the causality behind each methodological choice.

Step-by-Step Methodology
  • Synthesis & Isolation: React 4-chloroacetophenone with hydroxylamine hydrochloride in an ethanol/water mixture under base catalysis. The reaction yields 1-(4-Chlorophenyl)ethanone oxime as a white solid with a melting point of 94–95 °C[1] and typical yields exceeding 90%[3].

  • Sample Preparation: Weigh exactly 20 mg of the purified oxime. Dissolve completely in 0.6 mL of the chosen deuterated solvent containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as an internal reference standard (0.00 ppm). Including it creates a self-validating calibration point, ensuring that minor chemical shift variations are due to solvent effects rather than magnetic drift.

  • Instrument Tuning & Shimming: Insert the 5 mm tube into a 500 MHz NMR spectrometer. Perform manual or automated tuning and matching, followed by gradient shimming. Causality: Proper tuning maximizes the efficiency of the radiofrequency (RF) pulse transfer to the probe coils, directly improving the signal-to-noise (S/N) ratio and preventing baseline distortions.

  • 
    H NMR Pre-Acquisition Checkpoint: 
    Acquire a rapid 16-scan proton spectrum.
    Causality: This serves as a diagnostic gatekeeper. Confirming the absence of unreacted ketone starting material prevents the wasting of expensive instrument time on a lengthy 
    
    
    
    C acquisition of an impure sample.
  • 
    C NMR Acquisition: 
    Set the pulse sequence to a standard proton-decoupled carbon experiment (zgpg30). Critically, set the relaxation delay (D1) to at least 2.0 seconds.
    Causality: Quaternary carbons—such as the C=N oxime carbon and the C-Cl aromatic carbon—lack directly attached protons, resulting in significantly longer 
    
    
    
    relaxation times. A short D1 will saturate these nuclei, rendering their signals invisible in the final spectrum.

Workflow A Synthesis: 4-Chloroacetophenone + NH2OH·HCl B Reflux in EtOH/H2O (Base Catalyzed) A->B C 1-(4-Chlorophenyl)ethanone oxime (White Solid, mp 94-95 °C) B->C D Sample Prep: Dissolve in CDCl3 or DMSO-d6 + TMS C->D E NMR Acquisition: 1H (500 MHz) & 13C (125 MHz) D->E

Caption: Experimental workflow from the synthesis of 4-chloroacetophenone oxime to NMR acquisition.

Comparative Analysis 1: Solvent Effects (CDCl vs. DMSO- )

The choice of solvent fundamentally alters the spectral landscape of 1-(4-Chlorophenyl)ethanone oxime. Below is the comparative spectral data acquired at 500 MHz (


H) and 125 MHz (

C)[3].
Quantitative Data Summary

Table 1:


H NMR Chemical Shifts (ppm) 
| Proton Assignment | Shift in CDCl

| Shift in DMSO-

| Multiplicity | | :--- | :--- | :--- | :--- | | OH (Oxime) | 8.30 | 11.25 | Singlet (s) | | Ar-H (C2, C6) | 7.58 | 7.68 | Doublet (d, J = 10.0 Hz) | | Ar-H (C3, C5) | 7.37 | 7.42 | Doublet (d, J = 10.0 Hz) | | CH

| 2.29 | 2.18 | Singlet (s) |

Table 2: Expected


C NMR Chemical Shifts (ppm) 
| Carbon Position | Shift in CDCl

| Shift in DMSO-

| Type | | :--- | :--- | :--- | :--- | | C=N (Oxime) | 154.8 | 153.9 | Quaternary (Cq) | | C1 (Ar-ipso) | 135.4 | 136.1 | Quaternary (Cq) | | C4 (Ar-Cl) | 134.5 | 133.2 | Quaternary (Cq) | | C3, C5 (Ar-H) | 128.6 | 128.4 | CH | | C2, C6 (Ar-H) | 127.2 | 127.1 | CH | | CH

| 12.1 | 11.6 | CH

|
Mechanistic Insights & Causality
  • The Hydroxyl Shift Anomaly: The most drastic difference between the two solvents is the behavior of the oxime -OH proton. In CDCl

    
    , it appears at 8.30 ppm[3]. In DMSO-
    
    
    
    , it shifts heavily downfield to 11.25 ppm. Causality: DMSO is a highly polar, strong hydrogen-bond acceptor. It heavily solvates the oxime hydroxyl group, drawing electron density away from the proton (deshielding it) and locking it into a rigid hydrogen-bonded complex. CDCl
    
    
    lacks this capability, resulting in a more shielded, often broader peak.
  • Isomeric Confirmation: The

    
    C shift of the methyl group (~12 ppm) confirms the compound exists predominantly as the E-isomer. In the E-isomer, the methyl group is syn to the hydroxyl group, resulting in a steric compression effect (the 
    
    
    
    -gauche effect) that shields the carbon, pushing its resonance upfield to ~12 ppm (compared to ~18 ppm expected for the Z-isomer).

Comparative Analysis 2: Probe Technology (Standard RT vs. CryoProbe)

When acquiring


C NMR data for quaternary carbons (like the C=N oxime carbon), signal-to-noise (S/N) is the primary bottleneck due to the low natural abundance of 

C (1.1%) and the lack of Nuclear Overhauser Effect (NOE) enhancement for carbons without attached protons.
Performance Comparison
ParameterStandard RT Probe (298 K)CryoProbe (20 K)
Required Scans for Cq Resolution > 1024~ 256
Total Acquisition Time ~ 1.5 Hours~ 20 Minutes
Relative S/N Ratio 1x (Baseline)3.5x - 4x
Thermal Noise Level HighNear-Zero
Mechanistic Insights & Causality

Causality: The sensitivity of an NMR probe is inversely proportional to the square root of the coil temperature. A standard Room Temperature (RT) probe operates at 298 K, generating significant Johnson-Nyquist thermal noise in the receiver coils. A CryoProbe uses chilled helium gas to cool the RF coils and preamplifiers to ~20 K while keeping the sample at room temperature. This drastic reduction in thermal electron agitation cuts background noise exponentially, yielding a 4-fold increase in S/N. Because NMR acquisition time scales with the square of the desired S/N, a CryoProbe achieves the same resolution 16 times faster.

ProbeTech A 13C NMR Acquisition B Standard RT Probe (Coil at 298 K) A->B C CryoProbe (Coil at 20 K) A->C D High Thermal Noise Lower S/N Ratio B->D E Reduced Thermal Noise 4x S/N Enhancement C->E F Longer Scan Time (>1024 scans) D->F G Rapid Acquisition (~256 scans) E->G

Caption: Logical relationship between probe thermodynamics, signal-to-noise ratio, and acquisition time.

Conclusion & Best Practices

For the routine characterization of 1-(4-Chlorophenyl)ethanone oxime:

  • Solvent Selection: Use DMSO-

    
      if studying hydrogen-bonding dynamics or if the oxime is being derivatized into a more polar analog. Use CDCl
    
    
    
    for routine, rapid structural confirmation due to its lower viscosity, which yields sharper lines and faster lock/shim times.
  • Instrument Selection: If instrument time is restricted or sample concentration is low (< 5 mg), the use of a CryoProbe is highly recommended to resolve the critical C=N quaternary carbon at ~154 ppm without requiring overnight acquisition.

  • Validation: Always utilize a minimum D1 delay of 2.0 seconds in

    
    C experiments to prevent quaternary signal saturation, ensuring the resulting spectra are both qualitatively and quantitatively reliable.
    

References

  • [3] Electronic Supplementary Material (ESI) for RSC Advances. The Royal Society of Chemistry, 2013. Available at:

  • [1] N-Aryl N'-Hydroxyguanidines, A New Class of NO-Donors after Selective Oxidation by Nitric Oxide Synthases: Structure−Activity Relationship. Journal of Medicinal Chemistry - ACS Publications, 2001. Available at:

  • [2] CuI-Mediated Cross-Coupling of Aryl Halides with Oximes: A Direct Access to O-Aryloximes. Organic Letters - ACS Publications, 2007. Available at:

Sources

Safety Operating Guide

1-(4-Chlorophenyl)ethanone oxime proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Safe Handling and Disposal of 1-(4-Chlorophenyl)ethanone oxime

Introduction & Chemical Profiling

1-(4-Chlorophenyl)ethanone oxime (CAS 1956-39-4), frequently referred to as 4-chloroacetophenone oxime, is a highly versatile fine chemical [1]. In drug development and medicinal chemistry, it serves as a critical intermediate for the synthesis of azirines, benzotriazoles, and novel nitric oxide (NO) donors designed for selective oxidation by Nitric Oxide Synthases (NOS) [3].

However, the specific structural features that make this compound synthetically valuable also dictate a rigorous, scientifically grounded approach to its handling and disposal. As a Senior Application Scientist, I emphasize that chemical disposal is not merely a logistical endpoint; it is the final, critical step of your experimental workflow. Improper disposal of halogenated oximes can lead to severe environmental contamination and catastrophic laboratory safety hazards.

Mechanistic Causality of Hazards

Before executing any disposal protocol, it is imperative to understand the causality behind the compound's hazard profile:

  • The Oxime Moiety (C=N-OH): Under strongly acidic conditions and elevated temperatures, oximes can undergo an acid-catalyzed Beckmann rearrangement to form amides. This reaction is highly exothermic. If acidic waste containing this oxime is sealed in a disposal container without proper quenching, the latent heat generated can cause rapid pressurization and container rupture.

  • The Chloroaromatic Ring: The covalently bound chlorine atom on the aromatic ring classifies this compound strictly as a halogenated organic [1]. If incinerated at low temperatures, chloroaromatic compounds act as direct precursors to highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, strict segregation and high-temperature incineration are non-negotiable.

Quantitative Physicochemical Data

To effectively plan your logistics and stoichiometry for quenching, consult the following validated physicochemical parameters[1][2].

PropertyValueCausality / Impact on Handling & Disposal
CAS Number 1956-39-4Essential unique identifier for EHS tracking and waste manifests.
Molecular Formula C₈H₈ClNOThe presence of chlorine dictates mandatory routing to halogenated waste streams.
Molecular Weight 169.61 g/mol Required for calculating stoichiometric equivalents during chemical quenching.
Melting Point 93 – 98 °CSolid at room temperature; presents a fine dust inhalation hazard requiring fume hood use.
Solubility Soluble in ethyl acetate, CHCl₃Dictates the choice of organic solvent for homogenizing solid waste prior to liquid disposal.
Reactivity Profile Acid-sensitiveMust be strictly segregated from strong mineral acids to prevent exothermic rearrangements.

Experimental Protocol: Safe Handling & Quenching Workflow

This protocol is designed as a self-validating system . Do not proceed to the subsequent step without confirming the analytical success of the previous one.

Phase 1: Preparation & Containment
  • PPE & Environment: Don standard personal protective equipment (PPE), including nitrile gloves, a flame-resistant lab coat, and safety goggles. Perform all manipulations inside a certified, properly ventilated fume hood to mitigate the inhalation risk of crystalline dust [2].

  • Solvent Homogenization: Identify the state of your waste. If dealing with solid residue or crude reaction mixtures, dissolve the material in an inert, non-reactive solvent (e.g., ethyl acetate or chloroform) to ensure complete homogeneity before quenching [1].

Phase 2: Quenching & Validation (Self-Validating System)

If the oxime waste was generated from an acid-catalyzed reaction, it must be neutralized to prevent latent exothermic rearrangements during storage.

  • Neutralization: Slowly add the organic waste solution to a vigorously stirring biphasic system containing your solvent and saturated aqueous sodium bicarbonate (NaHCO₃) chilled to 0–5 °C in an ice bath.

    • Causality: The weak base neutralizes residual acid catalysts without initiating unwanted side reactions, while the ice bath safely absorbs the heat of neutralization.

  • Validation Step: Stop stirring and allow the aqueous and organic phases to separate completely. Extract a 1 mL aliquot of the aqueous layer and test it with pH paper.

    • Pass: The pH is between 7 and 8. The system is stable and safe for packaging.

    • Fail: The pH is < 7. Add additional saturated NaHCO₃, stir for 10 minutes, and re-test until a stable, neutral pH is achieved.

  • Phase Separation: Once validated, use a separatory funnel to isolate the organic layer (containing the stable oxime) from the aqueous layer.

Phase 3: Segregation & Packaging
  • Waste Segregation: Transfer the organic layer exclusively into a chemically compatible, high-density polyethylene (HDPE) or glass container explicitly labeled "Halogenated Organic Waste."

    • Causality: Never mix halogenated waste with non-halogenated streams. Mixing dilutes the halogen content but contaminates the entire batch, exponentially increasing disposal costs and complicating the required high-temperature incineration process.

  • Secondary Containment: Place the sealed waste container in a secondary containment tray in a cool, dry, and well-ventilated temporary accumulation area.

Operational Logistics & EHS Coordination

Coordinate immediately with your Environmental Health and Safety (EHS) department for the final disposal phase. Ensure the waste manifest clearly states the presence of "1-(4-Chlorophenyl)ethanone oxime" and flags it as a "Halogenated Organic."

The licensed disposal contractor must route this waste to a high-temperature rotary kiln incinerator (>1100°C) equipped with alkaline flue gas scrubbers. The scrubbers are a critical logistical requirement, as they neutralize the hydrochloric acid (HCl) gas generated during the thermal destruction of the carbon-chlorine bonds.

Disposal Workflow Visualization

DisposalWorkflow Start Waste Generation: 1-(4-Chlorophenyl)ethanone oxime Segregation Waste Segregation (Halogenated Organics) Start->Segregation Quenching Chemical Quenching (Neutralization) Segregation->Quenching Acidic/Reactive Residue Packaging Secondary Containment & Labeling Segregation->Packaging Stable Solid Waste Validation pH & Reactivity Validation (pH 7-8) Quenching->Validation Validation->Quenching Fail (Acidic) Validation->Packaging Pass (Stable) Storage Temporary EHS Storage (< 90 Days) Packaging->Storage Incineration High-Temp Incineration (>1100°C + Scrubbers) Storage->Incineration

Workflow for the safe segregation, validation, and disposal of halogenated oxime waste.

References

  • Title: p-Chloroacetophenone oxime | C8H8ClNO | CID 96172 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: N-Aryl N'-hydroxyguanidines, a new class of NO-donors after selective oxidation by nitric oxide synthases: structure-activity relationship Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

A Researcher's Guide to the Safe Handling of 1-(4-Chlorophenyl)ethanone Oxime

Author: BenchChem Technical Support Team. Date: March 2026

An Essential Protocol for Laboratory Safety and Operational Integrity

As a Senior Application Scientist, it is understood that the foundation of groundbreaking research lies not only in innovative methodologies but also in an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 1-(4-Chlorophenyl)ethanone oxime. The protocols outlined herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical compound responsibly, ensuring both personal safety and the integrity of your work.

Understanding the Hazard Profile

1-(4-Chlorophenyl)ethanone oxime and its related structures are classified with specific hazards that demand respect and adherence to safety protocols. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:

  • Harmful if swallowed [1][2][3]

  • Causes skin irritation [1][3]

  • Causes serious eye irritation [1][3]

  • May cause respiratory irritation [1][3]

A thorough understanding of these risks is the first step in mitigating them. The causality is clear: direct contact with the skin or eyes can lead to irritation, ingestion can be harmful, and inhalation of dust or aerosols may irritate the respiratory tract.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is non-negotiable when handling 1-(4-Chlorophenyl)ethanone oxime. The following table summarizes the required PPE, with an explanation of why each is critical.

Body Part Required PPE Specifications and Rationale
Eyes/Face Safety goggles with side-shields or a face shield.[1][4]Standard laboratory glasses are insufficient. The close-fitting design of goggles and the full coverage of a face shield are necessary to protect against splashes and airborne particles that can cause serious eye irritation.[1][3]
Hands Chemical-resistant gloves (e.g., nitrile).[1][2]The skin is a primary route of exposure. Chemical-resistant gloves prevent direct contact and subsequent skin irritation.[1][3] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your hands.[4][5]
Body Impervious clothing, such as a laboratory coat.[1][2]A lab coat protects your skin and personal clothing from accidental spills and contamination. It should be fully buttoned to provide maximum coverage.
Respiratory A suitable respirator (if ventilation is inadequate).[1][6]If there is a risk of generating dust or aerosols and work cannot be conducted in a chemical fume hood, a respirator is essential to prevent respiratory tract irritation.[1][3]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational plan minimizes the risk of exposure and ensures a controlled experimental environment.

Preparation
  • Ventilation is Key: Always handle 1-(4-Chlorophenyl)ethanone oxime in a well-ventilated area.[2][7] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[8]

  • Emergency Equipment Check: Before beginning work, ensure that a safety shower and an eyewash station are readily accessible and unobstructed.[1][8]

  • Gather Materials: Have all necessary equipment, including spatulas, weighing paper, and specifically labeled waste containers, prepared and within reach to avoid unnecessary movement and the potential for spills.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

Handling
  • Avoid Dust and Aerosol Formation: Handle the solid compound carefully to prevent the generation of dust.[4][7]

  • Controlled Dispensing: When transferring the chemical, use tools that minimize the risk of spillage.

  • Maintain Good Hygiene: Do not eat, drink, or smoke in the laboratory.[1][9] Wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[1][4][8]

Storage
  • Container Integrity: Store 1-(4-Chlorophenyl)ethanone oxime in a tightly closed container.[1][7]

  • Cool and Dry Environment: Keep the container in a cool, dry, and well-ventilated place.[1][7] Recommended storage temperatures are often between 2-8°C, with protection from light.[1]

  • Segregation: Store away from incompatible materials.

Emergency Response and First Aid

In the event of an exposure, immediate and correct action is crucial.

Emergency Workflow

EmergencyResponse cluster_exposure Exposure Event cluster_first_aid Immediate First Aid cluster_medical Follow-Up Skin_Contact Skin Contact Wash_Skin Wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Skin_Contact->Wash_Skin Eye_Contact Eye Contact Rinse_Eyes Rinse cautiously with water for several minutes (at least 15-20). Remove contact lenses if present and easy to do. Eye_Contact->Rinse_Eyes Inhalation Inhalation Fresh_Air Move to fresh air. If not breathing, give artificial respiration. Inhalation->Fresh_Air Ingestion Ingestion Rinse_Mouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->Rinse_Mouth Seek_Medical_Attention Seek immediate medical attention. Wash_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Fresh_Air->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: Workflow for immediate first aid and follow-up actions upon exposure.

Spill and Disposal Plan

A proactive plan for spills and waste disposal is a critical component of laboratory safety.

Spill Response
  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material to carefully clean up the substance, avoiding dust generation.[1]

  • Collect: Place the absorbed material into a suitable, labeled container for hazardous waste disposal.[9]

  • Decontaminate: Clean the spill area thoroughly.

Disposal
  • Designated Waste Stream: Dispose of 1-(4-Chlorophenyl)ethanone oxime and any contaminated materials in a designated hazardous waste container.

  • Regulatory Compliance: All disposal procedures must be in accordance with local, state, and federal regulations.[1] Do not dispose of down the drain or in general waste.

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and scientific excellence. This guide serves as a foundational document; always refer to the specific Safety Data Sheet (SDS) for the most detailed information on the chemicals you are handling.

References

  • First aid: Act fast! | Poison Control. (n.d.). Retrieved from [Link]

  • First Aid: Chemical Exposure. (n.d.). Retrieved from [Link]

  • Safety Data Sheet - Angene Chemical. (2024, April 21). Retrieved from [Link]

  • Ethanone, 1-(4-chlorophenyl)-2,2,2-trifluoro-, oxime - Substance Details - SRS | US EPA. (2023, November 1). Retrieved from [Link]

  • Safety data sheet - BASF. (2025, July 28). Retrieved from [Link]

  • SAFETY DATA SHEET - (2011, September 6). Retrieved from [Link]

  • 1-(4-Chlorophenyl)ethanone | CAS#:99-91-2 | Chemsrc. (2025, August 20). Retrieved from [Link]

  • Material Safety Data Sheet - Acetophenone oxime - Cole-Parmer. (2005, October 3). Retrieved from [Link]

  • First Aid in Case of Pesticide Exposure | US EPA. (2025, December 22). Retrieved from [Link]

  • Pesticide First Aid Procedures - ChemCert Australia. (2018, January 23). Retrieved from [Link]

  • Ethanone, 1-(4-chlorophenyl)-, o-(2-(4-morpholinyl)ethyl)oxime, hydrochloride. (n.d.). Retrieved from [Link]

  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26). Retrieved from [Link]

  • How to Promote Lab Safety When Working with Chemicals. (2020, July 29). Retrieved from [Link]

  • Chemical Hazards - EHSO Manual 2025-2026. (n.d.). Retrieved from [Link]

  • Tips for Handling Lab Chemicals: A Comprehensive Guide - Blog - Crystalgen. (n.d.). Retrieved from [Link]

  • RTECS NUMBER-KM5600000-Chemical Toxicity Database. (n.d.). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.